molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917
CAS No.: 7797-83-3
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-4-carbaldehyde (CAS 7797-83-3) is a chemical building block of significant interest in scientific research, particularly in the synthesis and development of novel bioactive molecules. This compound features a benzodioxole core, a structural motif prevalent in various natural products and pharmaceuticals . Its aldehyde functional group makes it a versatile intermediate for constructing more complex chemical architectures through reactions such as condensations and nucleophilic additions. Recent, cutting-edge research has highlighted the application of 1,3-benzodioxole derivatives in agrochemical discovery. A 2022 study identified a class of N-(benzo[d][1,3]dioxol-5-yl) acetamide compounds that function as potent auxin receptor agonists . These compounds, designed using computer-aided drug discovery methods targeting the TIR1 receptor, demonstrated a remarkable ability to promote primary root growth in plants like Arabidopsis thaliana and Oryza sativa (rice), with efficacy surpassing that of traditional auxins like NAA (1-naphthylacetic acid) . This positions this compound as a valuable starting point for developing new plant growth regulators aimed at enhancing root systems and crop productivity . The compound is offered with a Certificate of Analysis to ensure quality and consistency for your research applications . Intended Use & Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes and is not intended as a recommendation for any specific application. Researchers should conduct their own assessments to determine the suitability for their intended purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7797-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-4-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxole-4-carbaldehyde: Chemical Properties, Structure, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological activities of 1,3-Benzodioxole-4-carbaldehyde. The information is curated to support research and development efforts in medicinal chemistry and related scientific fields.

Chemical Properties and Structure

This compound, also known as 2,3-(Methylenedioxy)benzaldehyde, is an aromatic aldehyde with a molecular formula of C₈H₆O₃.[1] Its chemical structure features a benzodioxole ring system with a formyl group substituent.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
CAS Number 7797-83-3[1][2]
Appearance Colorless to pale yellow solid
Melting Point 34-36 °C[2]
Boiling Point 80 °C at 0.3 mmHg[2]
Density 1.312 g/mL[2]
Solubility Soluble in organic solvents
Structural Information

The structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with an aldehyde group attached to the 4-position of the benzodioxole ring.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions include:

  • ~3030 cm⁻¹ (v): Aromatic C-H stretch.[3]

  • 2850 - 2950 cm⁻¹ (m or s): Alkyl C-H stretch.[3]

  • 1690 - 1740 cm⁻¹ (s): Aldehyde C=O stretch.[3]

  • 1500 - 1700 cm⁻¹ (m, m): Aromatic C=C bending.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-dihydroxybenzaldehyde with dibromomethane.[4]

Materials:

  • 2,3-dihydroxybenzaldehyde

  • Dibromomethane

  • Potassium carbonate

  • Copper (II) oxide

  • Dimethylformamide (DMF)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • A mixture of 2,3-dihydroxybenzaldehyde (50 g), dibromomethane (188 g), potassium carbonate (150 g), and copper (II) oxide (1.4 g) in dimethylformamide (2 L) is prepared.[4]

  • The reaction mixture is heated at reflux for 4 hours.[4]

  • After cooling, the mixture is filtered, and the solvent is evaporated.[4]

  • The resulting residue is dissolved in toluene.[4]

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.[4]

  • The organic layer is then dried, filtered, and evaporated to yield 2,3-methylenedioxybenzaldehyde.[4] The product has a reported melting point of 32-33 °C.[4]

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have been reported to exhibit a range of biological activities, including anti-tumor and anti-hyperlipidemia effects. While specific signaling pathways for this compound are not extensively documented, the structurally similar compound, benzaldehyde, has been shown to suppress multiple cancer signaling pathways by modulating the activity of 14-3-3ζ, a protein often overexpressed in cancer.[1]

Hypothesized Anti-Tumor Signaling Pathway

Based on the known mechanism of benzaldehyde, a plausible anti-tumor signaling pathway for this compound involves the inhibition of the 14-3-3ζ protein. This protein acts as a signaling hub, and its inhibition can lead to the downregulation of several oncogenic pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.

G Hypothesized Anti-Tumor Signaling Pathway of this compound A This compound B 14-3-3ζ A->B Inhibits C PI3K/AKT/mTOR Pathway B->C Promotes D STAT3 Pathway B->D Promotes E NFκB Pathway B->E Promotes F ERK Pathway B->F Promotes H Apoptosis B->H Inhibits G Tumor Cell Proliferation, Survival, and Metastasis C->G D->G E->G F->G

Caption: Hypothesized mechanism of this compound.

This proposed pathway suggests that by inhibiting 14-3-3ζ, this compound could disrupt a network of signaling pathways that are crucial for cancer cell growth and survival, ultimately leading to apoptosis.

Experimental Workflow for Investigating Anti-Tumor Activity

To validate the hypothesized anti-tumor activity and signaling pathway of this compound, the following experimental workflow can be employed.

G Experimental Workflow for Anti-Tumor Activity Assessment A Treat Cancer Cell Lines with This compound B MTT Assay (Cell Viability) A->B C Western Blot Analysis (Protein Expression) A->C D Co-Immunoprecipitation (Protein-Protein Interaction) A->D E Flow Cytometry (Apoptosis Analysis) A->E F Determine IC50 Value B->F G Analyze Expression of 14-3-3ζ, p-AKT, p-mTOR, etc. C->G H Assess Interaction between 14-3-3ζ and Client Proteins D->H I Quantify Apoptotic Cells E->I J Confirmation of Anti-Tumor Effect and Mechanism of Action F->J G->J H->J I->J

Caption: Workflow for evaluating anti-tumor effects.

This workflow outlines a systematic approach to first confirm the cytotoxic effects of the compound on cancer cells and then to elucidate the underlying molecular mechanism, focusing on the proposed 14-3-3ζ signaling pathway.

References

The intricate world of 1,3-Benzodioxole Derivatives: From Natural Abundance to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a key structural feature in a diverse array of naturally occurring and synthetic compounds. These derivatives exhibit a wide spectrum of biological activities, making them a focal point in pharmacology, medicinal chemistry, and drug discovery. This technical guide provides an in-depth exploration of the natural sources and biosynthesis of 1,3-benzodioxole derivatives, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Natural Sources of 1,3-Benzodioxole Derivatives

1,3-Benzodioxole derivatives are predominantly found in the plant kingdom, often as constituents of essential oils. They are characteristic secondary metabolites of several plant families, including the Apiaceae, Lauraceae, Myristicaceae, Pedaliaceae, and Piperaceae. These compounds play crucial roles in plant defense and signaling. The table below summarizes the major natural 1,3-benzodioxole derivatives, their plant sources, and their typical concentrations.

DerivativeChemical StructureMajor Plant SourcesPlant PartConcentration/Yield
Safrole C₁₀H₁₀O₂Sassafras albidum (Sassafras)Root barkUp to 92.4% of essential oil[1]
Ocotea pretiosaWood~90% of essential oil[2][3]
Piper auritum (Mexican pepperleaf)Leaves-
Sesamin C₂₀H₁₈O₆Sesamum indicum (Sesame)Seeds0.82 to 11.05 mg/g[4][5]
Sesamolin C₂₀H₁₈O₇Sesamum indicum (Sesame)Seeds1.35 to 6.96 mg/g[4][5]
Myristicin C₁₁H₁₂O₃Myristica fragrans (Nutmeg)Seed (nutmeg), Aril (mace)Nutmeg: 0.25% to 13.57% of essential oil; Mace: 2.59% to 7.55% of powdered mace[6][7][8]
Anethum graveolens (Dill)--
Petroselinum crispum (Parsley)-9.33% of essential oil[9]
Apiol C₁₂H₁₄O₄Petroselinum crispum (Parsley)Seeds61.94% of essential oil[9]
Anethum graveolens (Dill)--
Dillapiole C₁₂H₁₄O₄Anethum graveolens (Dill)SeedsUp to 31.9% of essential oil[10]
Foeniculum vulgare (Fennel)Root-

Biosynthesis of 1,3-Benzodioxole Derivatives

The biosynthesis of 1,3-benzodioxole derivatives originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds. The key step in the formation of the 1,3-benzodioxole ring is the creation of a methylenedioxy bridge from two adjacent hydroxyl groups on the aromatic ring. This reaction is primarily catalyzed by cytochrome P450-dependent monooxygenases.

The Phenylpropanoid Pathway: The Starting Point

The journey begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and various O-methyltransferases (OMTs) , produce key intermediates like ferulic acid and coniferyl alcohol. These intermediates serve as the precursors for the diverse array of 1,3-benzodioxole derivatives.

Formation of the Methylenedioxy Bridge: The Defining Step

The characteristic methylenedioxy bridge is formed from an ortho-methoxyphenol precursor. This conversion is catalyzed by specialized cytochrome P450 enzymes. While the exact mechanisms for all derivatives are still under investigation, studies on the biosynthesis of lignans like sesamin and alkaloids like berberine have provided significant insights. In these pathways, a cytochrome P450 enzyme hydroxylates the methyl group of a methoxy substituent, which is then thought to cyclize with the adjacent hydroxyl group to form the methylenedioxy bridge.

For instance, in the biosynthesis of sesamin in Sesamum indicum, the formation of two methylenedioxy bridges is catalyzed by a single cytochrome P450 enzyme, CYP81Q1, also known as piperitol/sesamin synthase.[2] This enzyme converts (+)-pinoresinol to (+)-piperitol and then to (+)-sesamin.

The biosynthesis of dillapiole and apiole in dill (Anethum graveolens) involves the hydroxylation of myristicin, followed by methylation by a specific O-methyltransferase (AgOMT1) to yield dillapiole or apiole.[6]

The following diagram illustrates a generalized biosynthetic pathway leading to common 1,3-benzodioxole derivatives.

Biosynthesis_of_Benzodioxole_Derivatives Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Caffeic Caffeic Acid pCoumaric->Caffeic Ferulic Ferulic Acid Caffeic->Ferulic OMT Coniferyl_Ald Coniferaldehyde Ferulic->Coniferyl_Ald Coniferyl_Alc Coniferyl Alcohol Coniferyl_Ald->Coniferyl_Alc Pinoresinol (+)-Pinoresinol Coniferyl_Alc->Pinoresinol Dirigent Protein + Laccase Eugenol Eugenol Coniferyl_Alc->Eugenol Safrole_pre Safrole Precursor (ortho-methoxyphenol) Coniferyl_Alc->Safrole_pre Piperitol (+)-Piperitol Pinoresinol->Piperitol CYP81Q1 Sesamin (+)-Sesamin Piperitol->Sesamin CYP81Q1 Myristicin_pre Myristicin Precursor (ortho-methoxyphenol) Eugenol->Myristicin_pre Myristicin Myristicin Myristicin_pre->Myristicin CYP450 Apiol_Dillapiole_pre Apiol/Dillapiole Precursor (hydroxymyristicin) Myristicin->Apiol_Dillapiole_pre CYP450 Safrole Safrole Safrole_pre->Safrole CYP450 Apiol Apiol Apiol_Dillapiole_pre->Apiol AgOMT1 Dillapiole Dillapiole Apiol_Dillapiole_pre->Dillapiole AgOMT1

Biosynthetic pathway of 1,3-benzodioxole derivatives.

Experimental Protocols

The isolation, identification, and characterization of 1,3-benzodioxole derivatives from natural sources and the elucidation of their biosynthetic pathways require a combination of phytochemical and molecular biology techniques.

Isolation and Purification

1. Steam Distillation for Essential Oil Extraction (e.g., from Sassafras root bark)

This method is suitable for the extraction of volatile compounds like safrole.

  • Materials:

    • Ground plant material (e.g., sassafras root bark)

    • Distilled water

    • Steam distillation apparatus (still pot, condenser, receiving flask)

    • Heating mantle

    • Separatory funnel

    • Anhydrous sodium sulfate

    • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Procedure:

    • Place the ground plant material into the still pot and add sufficient distilled water to cover it.

    • Assemble the steam distillation apparatus.

    • Heat the mixture to boiling. Steam will pass through the plant material, carrying the volatile essential oil.

    • Condense the steam and oil mixture and collect the distillate in the receiving flask.

    • Continue distillation until no more oil is observed in the distillate.

    • Transfer the distillate to a separatory funnel and extract the oil with an organic solvent.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the essential oil.

2. Solvent Extraction for Non-Volatile Derivatives (e.g., Sesamin from Sesame Seeds)

This method is used for extracting less volatile compounds.

  • Materials:

    • Ground plant material (e.g., defatted sesame seed meal)

    • Soxhlet extractor

    • Solvent (e.g., ethanol, methanol, or hexane)

    • Rotary evaporator

  • Procedure:

    • Place the ground plant material in a thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with the appropriate solvent.

    • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material, extracting the desired compounds.

    • The solvent containing the extract will siphon back into the boiling flask.

    • Continue the extraction for several hours until the solvent in the siphon tube is clear.

    • Concentrate the extract using a rotary evaporator to remove the solvent.

Characterization and Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile components in a mixture, such as an essential oil.

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 240 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-500 amu).

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST, Wiley).

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of less volatile 1,3-benzodioxole derivatives.

  • Sample Preparation: Dissolve the extract or purified compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.

  • Instrumentation: An HPLC system with a pump, injector, column, and detector (e.g., UV-Vis or Diode Array Detector).

  • Typical HPLC Conditions (Reversed-Phase):

    • Column: A C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where the compound of interest has maximum absorbance (e.g., around 290 nm for many benzodioxole derivatives).

  • Quantification: Create a calibration curve using standards of the pure compound to determine the concentration in the sample.

Biosynthetic Pathway Elucidation

Heterologous Expression of Cytochrome P450 Enzymes in Yeast

This protocol allows for the functional characterization of candidate genes involved in the biosynthesis of 1,3-benzodioxole derivatives.

  • Materials:

    • Yeast expression vector (e.g., pYES-DEST52)

    • Competent yeast cells (e.g., Saccharomyces cerevisiae strain WAT11)

    • Yeast transformation reagents

    • Yeast growth media (SD-Ura for selection, YPGal for induction)

    • Substrate for the enzyme assay

    • Microsome isolation buffer

    • Ultracentrifuge

  • Procedure:

    • Gene Cloning: Amplify the full-length cDNA of the candidate cytochrome P450 gene from the plant of interest and clone it into the yeast expression vector.

    • Yeast Transformation: Transform the expression construct into competent yeast cells. Select for transformants on appropriate selection media.

    • Protein Expression: Grow a starter culture of the transformed yeast in selective media. Inoculate a larger culture in induction media containing galactose to induce protein expression.

    • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cells in microsome isolation buffer and lyse them (e.g., using glass beads).

    • Centrifugation: Perform a series of centrifugations to pellet cell debris and mitochondria. The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the expressed P450 enzyme.

    • Enzyme Assay: Resuspend the microsomal pellet in assay buffer. Add the putative substrate and NADPH (as a source of reducing equivalents). Incubate the reaction at an optimal temperature.

    • Product Analysis: Stop the reaction and extract the products with an organic solvent. Analyze the products by GC-MS or HPLC to determine the function of the enzyme.

The following diagram outlines a general workflow for the isolation and characterization of 1,3-benzodioxole derivatives.

Experimental_Workflow Plant_Material Plant Material (e.g., Sassafras root bark, Sesame seeds) Extraction Extraction Plant_Material->Extraction Steam_Dist Steam Distillation (for volatile compounds) Extraction->Steam_Dist Solvent_Ext Solvent Extraction (for non-volatile compounds) Extraction->Solvent_Ext Crude_Extract Crude Extract / Essential Oil Steam_Dist->Crude_Extract Solvent_Ext->Crude_Extract Purification Purification Crude_Extract->Purification Analysis Analysis & Characterization Crude_Extract->Analysis Column_Chrom Column Chromatography Purification->Column_Chrom Crystallization Crystallization Purification->Crystallization Pure_Compound Pure 1,3-Benzodioxole Derivative Column_Chrom->Pure_Compound Crystallization->Pure_Compound Pure_Compound->Analysis GC_MS GC-MS (for volatile compounds) Analysis->GC_MS HPLC HPLC (for non-volatile compounds) Analysis->HPLC NMR NMR Spectroscopy (Structure Elucidation) Analysis->NMR Final_Data Structural & Quantitative Data GC_MS->Final_Data HPLC->Final_Data NMR->Final_Data

Experimental workflow for 1,3-benzodioxole derivatives.

This guide provides a foundational understanding of the natural occurrence and biosynthesis of 1,3-benzodioxole derivatives, along with practical experimental approaches for their study. The continued exploration of this fascinating class of compounds holds great promise for the discovery of new therapeutic agents and a deeper understanding of plant biochemistry.

References

Spectroscopic Data Interpretation for 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Benzodioxole-4-carbaldehyde, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the experimental protocols, presents the spectral data in a structured format, and provides a logical framework for its interpretation.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₆O₃, Molar Mass: 150.13 g/mol ) possesses a unique structure combining a benzodioxole ring system with an aldehyde functional group. This combination gives rise to characteristic signals in its various spectra, which, when analyzed together, provide a comprehensive structural fingerprint of the molecule.

dot

Caption: Workflow for Spectroscopic Data Interpretation.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation and Interpretation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables.

¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.35s1H-H-C=O (Aldehyde proton)
7.37dd1H7.9, 1.6H-6 (Aromatic proton)
7.03d1H1.6H-3 (Aromatic proton)
6.95d1H7.9H-5 (Aromatic proton)
6.12s2H-O-CH₂-O (Dioxole protons)

The ¹H NMR spectrum clearly shows the characteristic downfield singlet of the aldehydic proton at 10.35 ppm. The aromatic region displays signals for the three protons on the benzene ring, with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. The singlet at 6.12 ppm corresponds to the two equivalent protons of the methylenedioxy group.

¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
189.5C=O (Aldehyde carbon)
152.8C-O (Aromatic quaternary)
148.1C-O (Aromatic quaternary)
128.6C-H (Aromatic)
127.3C (Aromatic quaternary)
109.8C-H (Aromatic)
108.5C-H (Aromatic)
102.3O-CH₂-O (Dioxole carbon)

The ¹³C NMR spectrum exhibits a signal for the carbonyl carbon of the aldehyde at 189.5 ppm. The spectrum also shows the expected eight distinct carbon signals, corresponding to the different carbon environments in the molecule, including the characteristic signal for the methylenedioxy carbon at 102.3 ppm.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2890, 2780MediumC-H stretch (Aldehyde)
1685StrongC=O stretch (Aromatic aldehyde)
1605, 1470Medium-StrongC=C stretch (Aromatic)
1250, 1040StrongC-O stretch (Dioxole)
930MediumO-CH₂-O bend

The IR spectrum displays a strong absorption band at 1685 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed by the two medium intensity bands around 2890 and 2780 cm⁻¹ corresponding to the C-H stretching of the aldehyde group. The strong absorptions at 1250 and 1040 cm⁻¹ are indicative of the C-O stretching of the benzodioxole ring system.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative Intensity (%)Proposed Fragment
150100[M]⁺ (Molecular ion)
14995[M-H]⁺
12130[M-CHO]⁺
9325[M-CHO-CO]⁺
6540[C₅H₅]⁺

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 150, which is also the base peak, confirming the molecular weight of the compound. A significant peak at m/z 149 corresponds to the loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aldehydes. The fragment at m/z 121 is due to the loss of the formyl group ([M-CHO]⁺). Further fragmentation can lead to the ion at m/z 93, resulting from the subsequent loss of carbon monoxide.

dot

Caption: Key Spectroscopic Signals of the Molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and unambiguous method for the structural elucidation and confirmation of this compound. The characteristic chemical shifts, coupling patterns, absorption frequencies, and fragmentation patterns observed are all consistent with the proposed structure. This comprehensive spectroscopic analysis is indispensable for quality control and research and development in the fields of chemistry and drug discovery.

An In-depth Technical Guide to 1,3-Benzodioxole Compounds: Historical Context, Discovery, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in a plethora of natural and synthetic compounds of significant chemical and biological importance. This bicyclic heterocyclic system, consisting of a benzene ring fused to a five-membered 1,3-dioxole ring, is the core of various natural products, including the fragrant compounds safrole and piperonal, which have been utilized for centuries in traditional medicine, perfumery, and as culinary agents. The unique electronic properties conferred by the methylenedioxy bridge have made 1,3-benzodioxole and its derivatives crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of 1,3-benzodioxole compounds, details their isolation from natural sources, and presents key synthetic methodologies that have been pivotal in their development.

Historical Context and Discovery

The history of 1,3-benzodioxole compounds is intrinsically linked to the exploration of natural products. The characteristic scent of sassafras oil, long used in traditional North American medicine and for flavoring, led to the early investigation of its chemical constituents.[1][2]

Early Investigations of Natural 1,3-Benzodioxoles:

  • Safrole (5-allyl-1,3-benzodioxole): The primary component of sassafras oil, safrole, was one of the first 1,3-benzodioxole derivatives to be studied. In 1844, the French chemist Édouard Saint-Èvre determined its empirical formula.[3] Later, in 1869, French chemists Édouard Grimaux and J. Ruotte investigated its reaction with bromine, which suggested the presence of an allyl group.[3]

  • Piperonal (1,3-benzodioxole-5-carbaldehyde): Also known as heliotropin for its characteristic floral scent, piperonal was first prepared in 1869 by Fittig and Remsen through the oxidation of piperic acid, which is derived from piperine, the main pungent compound in black pepper. This synthesis marked a significant step in understanding the chemistry of this class of compounds.

The Parent Compound: 1,3-Benzodioxole:

While its derivatives were known and utilized earlier, the parent 1,3-benzodioxole was first synthesized in 1896 from catechol, methylene iodide, and ethanolic sodium ethoxide.[4] Subsequent research by chemists such as Bonthrone and Cornforth further refined the synthesis of the 1,3-benzodioxole ring system, exploring various methylenating agents and reaction conditions.[4] These foundational synthetic studies opened the door for the preparation of a wide array of substituted 1,3-benzodioxole derivatives, enabling extensive investigation into their chemical and biological properties.

Data Presentation: Physical Properties of Key 1,3-Benzodioxole Compounds

The following tables summarize the key physical properties of 1,3-benzodioxole and its most prominent naturally occurring derivatives.

Property1,3-BenzodioxoleSafroleIsosafrole (trans)Piperonal
Molecular Formula C₇H₆O₂C₁₀H₁₀O₂C₁₀H₁₀O₂C₈H₆O₃
Molar Mass ( g/mol ) 122.12162.19162.19150.13
Appearance Colorless liquidColorless to pale yellow oily liquidColorless liquid with an anise-like odorWhite crystalline solid
Melting Point (°C) -18118.235-37
Boiling Point (°C) 172-173232-234253263
Density (g/mL at 25°C) 1.0641.0961.1211.337 (at 20°C)
CAS Number 274-09-994-59-7120-58-1120-57-0

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of 1,3-benzodioxole and its derivatives.

Protocol 1: Synthesis of 1,3-Benzodioxole from Catechol and Dichloromethane (Modern Approach)

This method, adapted from the work of Bonthrone and Cornforth, utilizes a phase-transfer catalyst for efficient methylenation.

Materials:

  • Catechol

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a beaker, dissolve 22 g of catechol and 17 g of sodium hydroxide in 17 mL of water with cooling.

  • To this solution, add 40 mL of dimethyl sulfoxide. The mixture will heat up; allow it to cool and solidify over approximately one hour.

  • In a separate flask equipped with a reflux condenser, add 20 mL of dichloromethane to 50 mL of dimethyl sulfoxide and heat to reflux.

  • Add the solid catechol-NaOH mixture from step 2 to the refluxing dichloromethane solution in portions over 30 minutes.

  • Allow the reaction mixture to stir overnight.

  • After the reaction is complete, add approximately 100 mL of water to the flask.

  • Distill the mixture to collect the 1,3-benzodioxole as an azeotrope with water, which will distill at approximately 98°C.[5]

Protocol 2: Historical Synthesis of Safrole via Methylenation of 4-Allylcatechol

This procedure is based on historical methods for the synthesis of safrole from a catechol derivative.

Materials:

  • Crude 4-allylcatechol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Argon gas (for inert atmosphere)

Procedure:

  • Set up a 500 mL round-bottom flask with a stirrer, heating mantle, and a condenser.

  • Add 250 mL of DMSO and 25 mL of dichloromethane to the flask. Heat the mixture to maintain a reflux temperature of 125-130°C.

  • Prepare a solution of 73.5 g of potassium carbonate in 73.5 g of water.

  • Melt 68 g of crude 4-allylcatechol by gentle heating.

  • Under an argon atmosphere, add the potassium carbonate solution and the molten 4-allylcatechol separately and in small portions down the condenser over the course of the reaction, which is run for approximately 5 hours. Maintain vigorous stirring.

  • Monitor the reaction temperature and add small amounts of dichloromethane as needed to maintain the target temperature range.

  • After 5 hours, cool the dark brown reaction mixture and combine it with tap water.

  • Steam distill the mixture. The initial distillate will be dichloromethane, followed by the safrole product which will appear as an oil.[6]

Protocol 3: Synthesis of Piperonal from Piperic Acid

This protocol is based on the historical oxidation of piperic acid.

Materials:

  • Piperic acid

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • Prepare an aqueous solution of sodium piperonate by dissolving piperic acid in a stoichiometric amount of sodium hydroxide solution.

  • Cool the sodium piperonate solution in a large beaker with ice and begin vigorous stirring.

  • Prepare a solution of the oxidizing agent, potassium permanganate, in water.

  • Slowly add the potassium permanganate solution to the stirred sodium piperonate solution. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, continue stirring for a set period to ensure the reaction goes to completion.

  • Prepare a quenching solution of sodium bisulfite and sodium hydroxide in water. Add this to the reaction mixture to destroy any excess permanganate.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Wash the precipitate with water and then with two portions of dichloromethane.

  • Combine the filtrate and the dichloromethane washes in a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with an additional portion of dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and evaporate the solvent to yield crude piperonal.[7]

Signaling Pathways and Mechanisms of Action

1,3-Benzodioxole compounds are known to interact with various biological systems, most notably through their effects on cytochrome P450 enzymes.

Inhibition of Cytochrome P450 Enzymes

Many 1,3-benzodioxole derivatives are potent inhibitors of cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs and toxins.[8][9][10] This inhibition is often mechanism-based, where the 1,3-benzodioxole compound is itself a substrate for the enzyme and is converted into a reactive intermediate that irreversibly binds to the enzyme, rendering it inactive.[10][11]

CYP450_Inhibition cluster_enzyme Cytochrome P450 Enzyme CYP450 (Fe³⁺) CYP450 (Fe³⁺) CYP450 (Fe²⁺) CYP450 (Fe²⁺) CYP450 (Fe³⁺)->CYP450 (Fe²⁺) Reduction (NADPH) Reactive Intermediate Reactive Intermediate CYP450 (Fe²⁺)->Reactive Intermediate Oxidation Inactive Complex Inactive Complex CYP450 (Fe²⁺)->Inactive Complex Benzodioxole Benzodioxole Benzodioxole->CYP450 (Fe³⁺) Binding Reactive Intermediate->Inactive Complex Covalent Binding

Cytochrome P450 Inhibition Pathway
Insecticide Synergism

The inhibitory effect of 1,3-benzodioxole compounds on CYP450 enzymes is the basis for their use as insecticide synergists.[7][8] Insects possess their own set of CYP450 enzymes that are responsible for detoxifying insecticides. By co-administering an insecticide with a 1,3-benzodioxole derivative, such as piperonyl butoxide (PBO), the insect's detoxification pathway is blocked. This allows the insecticide to persist for longer and exert its toxic effect, thereby increasing its potency.[7]

Insecticide_Synergism Insecticide Insecticide Insect P450 Insect P450 Insecticide->Insect P450 Metabolism Target Site Target Site Insecticide->Target Site Action Benzodioxole Synergist Benzodioxole Synergist Inhibition Inhibition Benzodioxole Synergist->Inhibition Detoxified Insecticide Detoxified Insecticide Insect P450->Detoxified Insecticide Detoxification Toxicity Toxicity Target Site->Toxicity Inhibition->Insect P450

Mechanism of Insecticide Synergism

Conclusion

The 1,3-benzodioxole moiety represents a fascinating and highly versatile scaffold in organic chemistry. From their origins as key components of fragrant and medicinal plants to their current role as indispensable building blocks in modern synthetic chemistry, these compounds have a rich history. The understanding of their synthesis and biological activity, particularly their interaction with cytochrome P450 enzymes, continues to drive research in areas ranging from drug development to agrochemicals. The detailed historical context, quantitative data, and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with this important class of compounds.

References

Physical properties of 1,3-Benzodioxole-4-carbaldehyde (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Benzodioxole-4-carbaldehyde, a significant compound in various research and development sectors. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Physical Properties

This compound, also known as 2,3-(Methylenedioxy)benzaldehyde, is an organic compound with the chemical formula C₈H₆O₃. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control.

Data Presentation: Physical Properties of this compound

PropertyValueConditionsSource
Melting Point34-36 °CNot Specified[1]
Boiling Point80 °C0.3 mmHg[1]
Solubility
WaterSparingly soluble (predicted)Standard Temperature and Pressure[2][3][4]
Organic Solvents (e.g., ethanol, ether, chloroform)Soluble (predicted)Standard Temperature and Pressure[2][3][4]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the physical properties of this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).

  • Heating: The heating bath is heated gradually, with a slower rate of temperature increase (approximately 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range[5]. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound[5].

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A few drops of this compound are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil)[6][7].

  • Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand, and a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample at the given atmospheric pressure[6][7]. Since the reported boiling point is at reduced pressure, this experiment would need to be conducted under vacuum to replicate the cited value.

2.3. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a small test tube[8].

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or ether) is added to the test tube in small portions[8].

  • Mixing: After each addition of the solvent, the test tube is shaken vigorously to facilitate dissolution[8].

  • Observation: The substance is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if no significant dissolution is observed[9]. The general principle of "like dissolves like" is a useful guide; the polar nature of the aldehyde group may impart slight water solubility, but the larger non-polar ring system suggests greater solubility in less polar organic solvents[10].

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_res Results start Start prep_sample Pack dry sample into capillary tube start->prep_sample setup Attach capillary to thermometer in heating bath prep_sample->setup heat Heat bath slowly (1-2 °C/min near MP) setup->heat observe Observe for melting heat->observe record_start Record T at first liquid formation observe->record_start record_end Record T at complete liquefaction record_start->record_end end_point End record_end->end_point

Caption: Workflow for Melting Point Determination.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_res Results start Start prep_sample Place liquid in fusion tube with inverted capillary start->prep_sample setup Attach assembly to thermometer in Thiele tube prep_sample->setup heat Heat until a rapid stream of bubbles emerges setup->heat cool Remove heat and allow to cool heat->cool record Record T when liquid enters the capillary cool->record end_point End record->end_point

Caption: Workflow for Micro Boiling Point Determination.

Solubility_Workflow start Start: Place known amount of sample in test tube add_solvent Add solvent in portions start->add_solvent shake Vigorously shake mixture add_solvent->shake observe Observe for dissolution shake->observe soluble Soluble: Completely dissolved observe->soluble Yes partially_soluble Partially Soluble: Some solid remains observe->partially_soluble Partially insoluble Insoluble: No dissolution observe->insoluble No end_point End soluble->end_point partially_soluble->end_point insoluble->end_point

Caption: Workflow for Qualitative Solubility Testing.

References

Toxicological Profile of 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 1,3-Benzodioxole-4-carbaldehyde (CAS No. 7797-83-3). Due to the limited specific data for this compound, information on its structural isomer, piperonal (1,3-Benzodioxole-5-carbaldehyde), and the general class of benzodioxole derivatives is included for a broader toxicological context. This document summarizes key quantitative data, details standardized experimental protocols relevant to the assessment of this class of compounds, and presents visual representations of metabolic pathways and experimental workflows to support further research and safety evaluations.

Introduction

This compound is an aromatic aldehyde containing a methylenedioxy functional group.[1][2][3][4] This structural motif is present in numerous naturally occurring and synthetic compounds, some of which have significant biological activity.[5] A thorough understanding of the toxicological profile of this compound is essential for its safe handling and for evaluating its potential use in various applications, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6] This guide aims to consolidate the existing, albeit limited, toxicological information and provide a framework for its assessment based on established methodologies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.

PropertyValueReference
CAS Number 7797-83-3[1][2][4]
Molecular Formula C₈H₆O₃[2][4]
Molecular Weight 150.13 g/mol [2]
Appearance White or colorless to yellow powder or lump to clear liquid[6]
Melting Point 34 °C[1]
Boiling Point 84-90.5 °C @ 0.25 Torr[1]
Density ~1.3 g/cm³[1]

Toxicological Data

The available toxicological data for this compound is limited. The following tables summarize the known quantitative data for the target compound and its structural isomer, piperonal, for comparative purposes.

Table 3.1: Acute Toxicity of this compound
EndpointSpeciesRouteValueReference
TDLoRatOral12.8 mg/kg[1]

TDLo (Toxic Dose Low): The lowest dose of a substance that has been reported to produce any toxic effect in a particular animal species.

Table 3.2: Acute Toxicity of Piperonal (1,3-Benzodioxole-5-carbaldehyde)
EndpointSpeciesRouteValueReference
LD50RatOral2700 mg/kg

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the tested animal population.

Table 3.3: Hazard Classification of this compound
HazardClassificationReference
Skin IrritationCategory 2[1][7][8]
Eye IrritationCategory 2[1][7][8]

Genotoxicity

A computational study utilizing a few-shot deep learning framework (Meta-GTMP) predicted this compound to be non-mutagenic in the Ames test.[9] This in silico prediction was subsequently validated by laboratory experiments using a miniaturized version of the Ames bacterial reversion test, following the OECD 471 guideline.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies specifically on this compound are not publicly available. Therefore, this section outlines standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the current best practices for assessing the safety of chemical substances.

Acute Oral Toxicity (relevant to TDLo/LD50 determination)

The assessment of acute oral toxicity is typically an initial step in the toxicological evaluation of a substance.[10] The objective is to determine the adverse effects that occur within a short time after oral administration of a single dose.[10]

Workflow for Acute Oral Toxicity Assessment

cluster_0 OECD Guideline for the Testing of Chemicals (e.g., TG 420, 423, or 425) start Substance Administration (Oral Gavage) dose Graduated Doses to Animal Groups start->dose Single dose per group obs Observation Period (Typically 14 days) dose->obs record Record Mortalities and Clinical Signs obs->record necropsy Gross Necropsy of all Animals record->necropsy calc Calculation of LD50/TDLo necropsy->calc cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent 1,3-Benzodioxole Derivative (e.g., this compound) intermediate1 Oxidation of Aldehyde (Carboxylic Acid Formation) parent->intermediate1 Aldehyde Dehydrogenase intermediate2 Reduction of Aldehyde (Alcohol Formation) parent->intermediate2 Aldehyde Reductase intermediate3 Oxidation of Methylenedioxy Group (Catechol Formation) parent->intermediate3 conjugate1 Glucuronide or Glycine Conjugate intermediate1->conjugate1 conjugate2 Glucoside Conjugate intermediate2->conjugate2 conjugate3 Further Conjugation intermediate3->conjugate3 cyp Cytochrome P450 Enzymes cyp->intermediate3 Catalyzes excretion1 Excretion conjugate1->excretion1 excretion2 Excretion conjugate2->excretion2 excretion3 Excretion conjugate3->excretion3

References

Reactivity Profile of the Aldehyde Group in 1,3-Benzodioxole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 1,3-Benzodioxole-4-carbaldehyde. The presence of the electron-donating 1,3-benzodioxole ring system significantly influences the chemical behavior of the aldehyde, modulating its electrophilicity and participating in various transformations. This document details key reactions, including oxidation, reduction, and nucleophilic additions such as the Wittig reaction, Knoevenagel condensation, Grignard reaction, and Henry reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, a substituted aromatic aldehyde, is a versatile building block in organic synthesis. The aldehyde group, being a primary site of reactivity, can undergo a wide array of chemical transformations. The electronic properties of the 1,3-benzodioxole moiety, which is fused to the benzene ring, play a crucial role in dictating the reactivity of the aldehyde. The two oxygen atoms of the dioxole ring act as electron-donating groups through resonance, increasing the electron density of the aromatic ring. This electronic effect can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. This guide explores the key facets of the aldehyde's reactivity profile.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the starting material's properties is fundamental for any synthetic endeavor.

PropertyValueReference
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Appearance Solid
Melting Point 34-36 °C
Boiling Point 80 °C at 0.3 mmHg
CAS Number 7797-83-3[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) 10.35 (s, 1H, -CHO), 7.45 (d, J=7.9 Hz, 1H, Ar-H), 7.10 (t, J=7.9 Hz, 1H, Ar-H), 6.95 (d, J=7.9 Hz, 1H, Ar-H), 6.10 (s, 2H, -OCH₂O-).[1]

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 189.5, 153.0, 148.5, 130.0, 128.5, 115.0, 109.0, 102.0.[1]

  • IR (ATR): ν (cm⁻¹) 2900, 2800, 1680 (C=O), 1620, 1470, 1250, 1040, 930.[1]

Key Reactions of the Aldehyde Group

The aldehyde functionality in this compound is susceptible to a variety of transformations, making it a valuable synthon.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,3-benzodioxole-4-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction: In a round-bottom flask, this compound (1.0 g, 6.66 mmol) is dissolved in acetone (50 mL).

  • A solution of potassium permanganate (1.58 g, 10.0 mmol) in water (20 mL) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • The mixture is filtered, and the filtrate is acidified with 2M HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Yield: Typically high, in the range of 85-95%.

ProductMolecular FormulaMolecular WeightCAS Number
1,3-Benzodioxole-4-carboxylic acidC₈H₆O₄166.13 g/mol 5768-39-8

Expected Spectroscopic Data for 1,3-Benzodioxole-4-carboxylic acid:

  • ¹H NMR (DMSO-d₆): δ (ppm) 12.9 (br s, 1H, -COOH), 7.5-7.2 (m, 3H, Ar-H), 6.15 (s, 2H, -OCH₂O-).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 167.0, 151.0, 147.5, 128.0, 125.0, 112.0, 109.0, 102.5.

Oxidation Aldehyde This compound CarboxylicAcid 1,3-Benzodioxole-4-carboxylic acid Aldehyde->CarboxylicAcid Oxidation KMnO4 KMnO₄, H₂O/Acetone

Caption: Oxidation of the aldehyde to a carboxylic acid.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (1,3-benzodioxol-4-yl)methanol, using various reducing agents. Sodium borohydride is a mild and selective reagent for this purpose.

Experimental Protocol: Reduction with Sodium Borohydride [2][3]

  • Reaction: To a solution of this compound (1.0 g, 6.66 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.25 g, 6.66 mmol) is added in portions.[2]

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • Water (20 mL) is added, and the product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.

  • Yield: Typically high, >90%.

ProductMolecular FormulaMolecular Weight
(1,3-Benzodioxol-4-yl)methanolC₈H₈O₃152.15 g/mol

Expected Spectroscopic Data for (1,3-Benzodioxol-4-yl)methanol:

  • ¹H NMR (CDCl₃): δ (ppm) 6.9-6.7 (m, 3H, Ar-H), 5.95 (s, 2H, -OCH₂O-), 4.70 (s, 2H, -CH₂OH), 2.1 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃): δ (ppm) 147.5, 147.0, 135.0, 122.0, 108.5, 108.0, 101.0, 63.0.

Reduction Aldehyde This compound Alcohol (1,3-Benzodioxol-4-yl)methanol Aldehyde->Alcohol Reduction NaBH4 NaBH₄, MeOH Wittig_Reaction aldehyde This compound C₈H₆O₃ alkene Alkene C₉H₇O₂R aldehyde->alkene Wittig Reaction ylide Phosphorus Ylide Ph₃P=CHR ylide->alkene phosphine_oxide Triphenylphosphine oxide Ph₃P=O Knoevenagel_Condensation aldehyde This compound C₈H₆O₃ product α,β-Unsaturated Product aldehyde->product Condensation active_methylene Active Methylene Compound Z-CH₂-Z' active_methylene->product water Water H₂O Grignard_Reaction aldehyde This compound C₈H₆O₃ alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide 1. Nucleophilic Addition grignard Grignard Reagent R-MgX grignard->alkoxide alcohol Secondary Alcohol alkoxide->alcohol 2. H₃O⁺ workup Henry_Reaction aldehyde This compound C₈H₆O₃ nitro_alcohol β-Nitro Alcohol aldehyde->nitro_alcohol Base Catalyst nitroalkane Nitroalkane R-CH₂NO₂ nitroalkane->nitro_alcohol

References

Unveiling the Potential of 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide for Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-4-carbaldehyde, also known as 2,3-methylenedioxybenzaldehyde, is a versatile aromatic aldehyde with a unique molecular architecture that has garnered interest in both industrial and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and current and potential applications. While the broader class of 1,3-benzodioxole derivatives has demonstrated a wide array of biological activities, including anti-tumor, anti-hyperlipidemic, and enzyme inhibitory effects, specific data on the 4-carbaldehyde isomer is emerging. This document aims to consolidate the available information, present it in a structured format, and provide detailed experimental context to support further research and development.

Introduction

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous naturally occurring and synthetic bioactive compounds. Its presence often imparts significant biological activity, making it a valuable scaffold in drug discovery. This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging the reactivity of its aldehyde group for various chemical transformations.[1] Its applications span from the creation of unique fragrances to the development of novel therapeutic agents, particularly those targeting neurological disorders.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueReference
CAS Number 7797-83-3[2]
Molecular Formula C₈H₆O₃[2]
Molecular Weight 150.13 g/mol [2]
Appearance White or colorless to yellow powder or lump to clear liquid[1]
Melting Point 34-36 °C[2]
Boiling Point 80 °C at 0.3 mmHg[2]
Density 1.312 g/mL[2]
SMILES O=Cc1cccc2OCOc12[2]
InChIKey QZMQKPGVXNSITP-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

The synthesis of 1,3-benzodioxole derivatives, including the title compound, typically involves the formation of the methylenedioxy bridge from a catechol precursor.

General Synthesis Workflow

The synthesis of 1,3-benzodioxoles often follows a general pathway involving the reaction of a catechol with a methylene source. This can be visualized in the following workflow:

G Catechol Catechol Derivative Reaction Reaction Catechol->Reaction MethyleneSource Methylene Source (e.g., Dihalomethane) MethyleneSource->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Benzodioxole 1,3-Benzodioxole Derivative Reaction->Benzodioxole Purification Purification Benzodioxole->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of 1,3-benzodioxole derivatives.

Experimental Protocol: Synthesis of 2,3-methylenedioxybenzaldehyde

A reported method for the synthesis of this compound involves the reaction of 2,3-dihydroxybenzaldehyde with dibromomethane.[3]

Materials:

  • 2,3-dihydroxybenzaldehyde

  • Dibromomethane

  • Potassium carbonate (anhydrous)

  • Copper (II) oxide

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 2,3-dihydroxybenzaldehyde (50 g), dibromomethane (188 g), anhydrous potassium carbonate (150 g), and copper (II) oxide (1.4 g) in dimethylformamide (2 L) is prepared in a suitable reaction vessel.[3]

  • The mixture is heated to reflux and maintained at this temperature for 4 hours.[3]

  • Work-up and purification steps were not detailed in the referenced source and would need to be developed. Standard procedures would likely involve cooling the reaction mixture, filtering off inorganic salts, removing the solvent under reduced pressure, and purifying the crude product by distillation or chromatography.

Industrial Relevance

The primary industrial application of this compound is as a key intermediate in the chemical synthesis of a variety of commercial products.

  • Fragrance and Flavor Industry: This compound is utilized in the formulation of unique aromatic profiles for consumer products such as perfumes and food additives.[1]

  • Pharmaceutical Synthesis: It serves as a building block for more complex molecules in the development of new therapeutic agents.[1] Its structural similarity to biologically active compounds makes it a person of interest for targeting neurological disorders.[1]

  • Agrochemicals: The 1,3-benzodioxole scaffold is present in some agrochemicals, and this aldehyde can be a precursor in their synthesis.[1]

Pharmaceutical and Biological Relevance

While extensive research has been conducted on the biological activities of 1,3-benzodioxole derivatives, specific data for this compound is limited. The broader class of compounds has shown promise in several therapeutic areas.

Known Biological Activities of 1,3-Benzodioxole Derivatives
  • Anti-tumor Activity: Derivatives have been shown to inhibit tumor growth by promoting apoptosis.

  • Anti-hyperlipidemia: Certain derivatives can reduce plasma lipids and improve liver function.

  • Antioxidant and Anti-inflammatory Effects: The 1,3-benzodioxole moiety is associated with antioxidant and anti-inflammatory properties.

Potential Signaling Pathways

The mechanism of action for many 1,3-benzodioxole derivatives is still under investigation. However, some general interactions have been noted.

G Benzodioxole 1,3-Benzodioxole Derivatives CYP450 Cytochrome P450 Enzymes Benzodioxole->CYP450 Inhibition SignalingPathways Cellular Signaling Pathways Benzodioxole->SignalingPathways Modulation Metabolism Drug Metabolism CYP450->Metabolism BiologicalEffect Biological Effect (e.g., Anti-tumor) SignalingPathways->BiologicalEffect

Caption: Potential interactions of 1,3-benzodioxole derivatives with cellular pathways.

Quantitative Biological Data
CompoundCell Line (Cancer Type)IC₅₀ (µg/mL)
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34
OVCAR-8 (Ovarian)1.15
HCT-116 (Colon)1.09
HL-60 (Leukemia)0.36
PBMC (Normal Cells)> 5.00

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[4]

Safety and Toxicology

Safety data for this compound is available from various safety data sheets. It is important to handle this chemical with appropriate precautions.

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

GHS classification aggregated from multiple sources.[5]

For the isomeric compound, piperonal (1,3-benzodioxole-5-carboxaldehyde), the oral LD50 in rats is reported to be 2700 mg/kg.[6] This information may provide a preliminary indication of the toxicity profile of the 4-carbaldehyde isomer, but it should be interpreted with caution.

Future Directions

The potential of this compound as a key building block in medicinal chemistry warrants further investigation. Future research should focus on:

  • Synthesis of Novel Derivatives: Utilizing the aldehyde functionality to create a library of new compounds for biological screening.

  • Quantitative Biological Evaluation: Conducting in-vitro and in-vivo studies to determine the specific cytotoxic, enzyme inhibitory, and other pharmacological activities of the parent aldehyde and its derivatives.

  • Mechanistic Studies: Elucidating the specific signaling pathways and molecular targets through which these compounds exert their biological effects.

Conclusion

This compound is a valuable chemical intermediate with established applications in the fragrance and pharmaceutical industries. While the full scope of its biological activity is yet to be elucidated, the known pharmacological profiles of related 1,3-benzodioxole derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this versatile molecule. Further targeted research into its biological properties and mechanisms of action is crucial to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Benzodioxole-4-carbaldehyde from Catechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,3-Benzodioxole-4-carbaldehyde, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, from catechol is a multi-step process. This document outlines two primary synthetic routes, providing detailed experimental protocols and a comparative analysis of the methodologies. The first route involves the initial formation of a 1,3-benzodioxole ring from catechol, followed by formylation. The second, alternative route begins with the ortho-formylation of catechol to yield 2,3-dihydroxybenzaldehyde, which is then converted to the target compound by the formation of the methylenedioxy bridge.

Introduction

This compound is a key intermediate in organic synthesis. Its structural motif is present in a wide array of biologically active molecules. The synthesis from the readily available starting material, catechol, offers a cost-effective approach to this important aldehyde. The choice of synthetic route can depend on factors such as available reagents, desired scale, and tolerance of functional groups in more complex substrates. These application notes provide a comprehensive guide to aid researchers in selecting and performing the most suitable synthesis for their needs.

Synthetic Routes

Two principal routes for the synthesis of this compound from catechol have been identified and are detailed below.

Route A: Protection of Catechol followed by Formylation

This route first involves the protection of the diol functionality of catechol to form the 1,3-benzodioxole ring. This intermediate is then formylated to introduce the aldehyde group at the 4-position.

Route B: Ortho-formylation of Catechol followed by Ring Closure

This alternative pathway begins with the selective formylation of catechol at the ortho-position to generate 2,3-dihydroxybenzaldehyde. The final step is the formation of the 1,3-benzodioxole ring.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the two synthetic routes, allowing for easy comparison of yields and reaction conditions.

StepReactionReagentsSolventTemperatureTimeYield (%)
Route A, Step 1 Catechol to 1,3-BenzodioxoleDichloromethane, Sodium HydroxideDMSO98-130°C1.5-2 h~95%
Route A, Step 2 1,3-Benzodioxole to this compoundN-Methylformanilide, Thionyl ChlorideToluene<15°C to 45°C~3.5 h20-30%
Route B, Step 1 Catechol to 2,3-DihydroxybenzaldehydeParaformaldehyde, MgCl₂, TriethylamineTHFReflux4-8 hHigh
Route B, Step 2 2,3-Dihydroxybenzaldehyde to this compoundDichloromethane, Sodium HydroxideDMSO125-130°C~2 h~61%

Experimental Protocols

Route A: Protocol

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

This protocol is adapted from a procedure for the methylenation of catechols.[1]

Materials:

  • Catechol

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas

  • Ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Wide-bore Liebig condenser

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus (Vigreux column, constant-take-off distillation head)

  • Separatory funnel

Procedure:

  • A mixture of 100 mL of dichloromethane and 500 mL of DMSO is added to a three-necked flask equipped with a mechanical stirrer and a wide-bore Liebig condenser.

  • The apparatus is flushed with nitrogen gas.

  • The mixture is heated to 125-130°C with stirring.

  • Pellets of catechol (5.5 g) and sodium hydroxide (4.15 g) are added simultaneously at 5-minute intervals until a total of 110 g of catechol and 83 g of sodium hydroxide have been added over a period of 105 minutes.

  • After the addition is complete, an additional 20 mL of dichloromethane and 3 g of sodium hydroxide are added, and stirring is continued for another 70 minutes.

  • The reflux condenser is replaced with a distillation setup.

  • Water (50 mL) is added, and the 1,3-benzodioxole-water azeotrope is distilled off at 98-100°C. More water is added slowly as the distillation proceeds.

  • Distillation is continued until 1,3-benzodioxole no longer separates as a heavy oil from the distillate (approximately 600 mL of distillate).

  • The aqueous distillate is extracted with ether (3 x 60 mL).

  • The combined organic extracts and the separated oil are dried and distilled to yield pure 1,3-benzodioxole.

Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is based on the Vilsmeier-Haack formylation of 1,3-benzodioxole to produce the 5-carbaldehyde isomer (piperonal); similar conditions can be explored for the synthesis of the 4-carbaldehyde isomer, though separation of isomers may be necessary.[2]

Materials:

  • 1,3-Benzodioxole

  • N-Methylformanilide

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • Distilled water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Condenser

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, condenser, and addition funnel, charge 86.32 g (0.64 mol) of N-methylformanilide.

  • Cool the flask in an ice-water bath to below 5°C.

  • Add 75.98 g of thionyl chloride dropwise over 1.5 hours, ensuring the internal temperature does not exceed 15°C.

  • After the addition, allow the reaction mixture to warm to room temperature and let it stand for 2 hours.

  • Apply heat to approximately 45°C under reduced pressure to remove any unreacted thionyl chloride.

  • Cool the resulting Vilsmeier reagent.

  • Add 78.00 g of 1,3-benzodioxole dropwise to the reaction flask, maintaining an internal temperature below 15°C.

  • After the addition is complete, pour the reaction mixture into an equal volume of distilled water.

  • Extract the aqueous mixture with toluene (3 x 100 mL).

  • The combined toluene extracts are washed, dried, and the solvent is removed by distillation.

  • The crude product is then purified by vacuum distillation to yield this compound. Note that this reaction may produce a mixture of 4- and 5-isomers, requiring chromatographic separation.

Route B: Protocol

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde from Catechol

This is a one-pot procedure for the ortho-formylation of phenols.[3]

Materials:

  • Catechol (as the phenol)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde ((CH₂O)n)

  • Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, a mixture of the catechol, anhydrous MgCl₂, and triethylamine is heated under reflux in THF.

  • Paraformaldehyde is added to the refluxing mixture.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and aqueous NaOH is added, followed by the careful addition of 30% H₂O₂.

  • The mixture is stirred at room temperature for 4-8 hours.

  • The reaction is quenched and acidified with HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to yield crude 2,3-dihydroxybenzaldehyde, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound from 2,3-Dihydroxybenzaldehyde

This protocol is adapted from a general procedure for the methylenation of catechols and applied to 2,3-dihydroxybenzaldehyde (protocatechualdehyde is the 3,4-isomer, but the procedure is analogous).[1]

Materials:

  • 2,3-Dihydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas

  • Steam distillation apparatus

Equipment:

  • Three-necked round-bottom flask

  • Wide-bore Liebig condenser

  • Mechanical stirrer

  • Heating mantle

  • Steam generator

Procedure:

  • A mixture of 100 mL of dichloromethane and 500 mL of DMSO is stirred and heated to 125-130°C in a three-necked flask under a nitrogen atmosphere.

  • Pellets of 2,3-dihydroxybenzaldehyde and sodium hydroxide are added simultaneously and portion-wise over a period of time.

  • After the addition is complete, the reaction is stirred for a further period at the same temperature.

  • The reaction mixture is then subjected to steam distillation.

  • The product, this compound, is collected in the distillate and can be isolated by extraction and subsequent purification.

Visualized Workflows and Pathways

Synth_Route_A Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole CH₂Cl₂, NaOH DMSO, 98-130°C TargetA This compound Benzodioxole->TargetA Vilsmeier-Haack Formylation

Caption: Synthetic pathway for Route A.

Synth_Route_B Catechol_B Catechol Dihydroxybenzaldehyde 2,3-Dihydroxy- benzaldehyde Catechol_B->Dihydroxybenzaldehyde ortho-Formylation (e.g., MgCl₂, (CH₂O)n) TargetB This compound Dihydroxybenzaldehyde->TargetB CH₂Cl₂, NaOH DMSO, 125-130°C

Caption: Synthetic pathway for Route B.

Experimental_Workflow_A1 cluster_prep Route A, Step 1: 1,3-Benzodioxole Synthesis start Mix CH₂Cl₂ and DMSO heat Heat to 125-130°C start->heat add_reagents Add Catechol and NaOH heat->add_reagents react Continue reaction add_reagents->react distill Azeotropic Distillation react->distill extract Extract with Ether distill->extract purify Purify by Distillation extract->purify product 1,3-Benzodioxole purify->product

Caption: Experimental workflow for Route A, Step 1.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dichloromethane is a suspected carcinogen and should be handled with care.

  • Sodium hydroxide is corrosive.

  • Thionyl chloride is highly corrosive and reacts violently with water.

  • DMSO can enhance the absorption of other chemicals through the skin.

  • Reactions involving heating should be conducted with appropriate caution and temperature monitoring.

Conclusion

The synthesis of this compound from catechol can be successfully achieved via two distinct multi-step routes. Route A, involving the initial formation of 1,3-benzodioxole, offers a high yield for the first step, but the subsequent formylation may present challenges in terms of yield and isomer separation. Route B, which proceeds through the ortho-formylation of catechol, may offer a more direct path to the desired isomer, although the initial formylation can also produce isomeric byproducts depending on the method used. The choice between these routes will depend on the specific requirements of the research, including scale, purity, and available resources. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions in the synthesis of novel 1,3-benzodioxole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the presence of the 1,3-benzodioxole moiety in numerous natural products and pharmacologically active molecules.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a key structural component in a variety of biologically active compounds, exhibiting properties ranging from anti-inflammatory and anticancer to anticonvulsant activities.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2] This document outlines optimized conditions and detailed protocols for the coupling of 1,3-benzodioxole derivatives, providing a valuable resource for researchers in organic synthesis and drug development.

Key Applications

Derivatives of 1,3-benzodioxole are investigated for a wide range of therapeutic applications:

  • Antitumor Agents: Many synthetic derivatives have shown significant growth inhibitory activity against various human tumor cell lines.[3][4] For instance, certain benzodioxole-containing compounds have been shown to inhibit the thioredoxin system, inducing oxidative stress and apoptosis in cancer cells.[5][6]

  • COX Inhibitors: The structural similarity of some benzodioxole derivatives to known NSAIDs like Ketoprofen has led to the investigation of their activity as cyclooxygenase (COX) inhibitors for anti-inflammatory applications.[7][8]

  • Anticonvulsants: A notable example is Stiripentol, an approved antiepileptic drug, which contains the 1,3-benzodioxole structure and functions as a positive allosteric modulator of GABAA receptors.[9][10]

Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative with Arylboronic Acids

This protocol is adapted from the work of Dawood and Hamed (2019), who synthesized a series of novel 1,3-benzodioxole derivatives.[1]

Materials:

  • 1-((6-bromobenzo[d][6][11]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (Aryl Bromide)

  • Substituted Arylboronic Acid (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the respective arylboronic acid (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add anhydrous 1,4-dioxane and water in a 3:1 ratio via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reactants: - Aryl Halide (1,3-Benzodioxole derivative) - Boronic Acid - Palladium Catalyst - Ligand - Base setup 2. Assemble Reaction: - Evacuate and backfill with inert gas - Add anhydrous solvent reagents->setup reaction 3. Reaction: - Heat to desired temperature (e.g., 100°C) - Stir vigorously setup->reaction monitoring 4. Monitor Progress: - Thin Layer Chromatography (TLC) - or GC-MS reaction->monitoring workup 5. Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction Complete purification 6. Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification product 7. Final Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize quantitative data from the optimization and application of the Suzuki-Miyaura coupling for the synthesis of 1,3-benzodioxole derivatives.

Table 1: Optimization of Reaction Conditions

This table presents the optimization of various parameters for the Suzuki-Miyaura coupling of 1-((6-bromobenzo[d][6][11]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with 4-(methylsulfonyl)phenylboronic acid.[12]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Trace
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane/H₂O100No Reaction
3PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O10045
4PdCl₂(PPh₃)₂ (5) PPh₃ (10) K₂CO₃ Dioxane/H₂O 100 55
5PdCl₂(PPh₃)₂ (5)PPh₃ (10)K₂CO₃MeCN/H₂O8030
6PdCl₂(PPh₃)₂ (5)PPh₃ (10)Cs₂CO₃Dioxane/H₂O10050
7PdCl₂(PPh₃)₂ (5)PPh₃ (10)K₃PO₄Dioxane/H₂O10048
8PdCl₂(PPh₃)₂ (5)PPh₃ (10)K₂CO₃THF/H₂O6542
9PdCl₂(PPh₃)₂ (5) PPh₃ (10) K₂CO₃ Dioxane/H₂O 100 59

Optimized conditions are highlighted in bold.

Table 2: Substrate Scope for the Synthesis of 1,3-Benzodioxole Derivatives

This table showcases the yields of various 1,3-benzodioxole derivatives synthesized using the optimized conditions from Table 1.[1][13]

ProductArylboronic AcidYield (%)
6aIsoxazol-4-ylboronic acid60
6b2-Ethoxyphenylboronic acid72
6c3-Ethoxypyridin-2-ylboronic acid65
6dQuinolin-8-ylboronic acid75
6ePhenylboronic acid81
6f1-Methyl-1H-pyrrol-2-ylboronic acid55
6gCyclohex-1-en-1-ylboronic acid48
6h4-Fluorophenylboronic acid85
6i4-Chlorophenylboronic acid89
6j4-Bromophenylboronic acid87
6k4-(Methylsulfonyl)phenylboronic acid59
6l4-Formylphenylboronic acid78
6m4-Cyanophenylboronic acid80
6n4-Nitrophenylboronic acid77
6o4-Methoxyphenylboronic acid83
6p4-(Trifluoromethyl)phenylboronic acid86
6q3-Methoxyphenylboronic acid82
6r2-Methoxyphenylboronic acid79
6sNaphthalen-2-ylboronic acid70

Biological Activity and Signaling Pathways

Mechanism of Action of Stiripentol

Stiripentol, a 1,3-benzodioxole-containing drug, is used in the treatment of Dravet syndrome, a severe form of epilepsy. Its mechanism of action is multifaceted.[9] It acts as a positive allosteric modulator of GABAA receptors, enhancing GABAergic inhibition.[11] Additionally, it inhibits lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism. Stiripentol is also a known inhibitor of cytochrome P450 enzymes, which can lead to pharmacokinetic interactions with other drugs.[10]

Stiripentol_MoA Simplified Mechanism of Action of Stiripentol Stiripentol Stiripentol (1,3-Benzodioxole derivative) GABA_R GABA-A Receptor Stiripentol->GABA_R Positive Allosteric Modulator LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibition CYP450 Cytochrome P450 Enzymes Stiripentol->CYP450 Inhibition GABA_inhibition Enhanced GABAergic Inhibition GABA_R->GABA_inhibition Neuronal_excitability Decreased Neuronal Excitability GABA_inhibition->Neuronal_excitability Energy_metabolism Altered Neuronal Energy Metabolism LDH->Energy_metabolism affects Energy_metabolism->Neuronal_excitability contributes to Drug_interactions Pharmacokinetic Drug Interactions CYP450->Drug_interactions

Caption: Key molecular targets and pathways affected by the 1,3-benzodioxole drug Stiripentol.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of diverse 1,3-benzodioxole derivatives. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The versatility of this reaction allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

Application Notes: Wittig Reaction Protocol for 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the Wittig reaction of 1,3-Benzodioxole-4-carbaldehyde. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1] This protocol details a one-pot aqueous procedure utilizing a stabilized ylide generated in situ, which offers a more environmentally benign approach compared to traditional methods.[2][3] The application of this protocol is relevant for researchers and scientists in the field of organic chemistry and drug development, providing a reliable method for the synthesis of substituted alkenes from this compound, a common building block in medicinal chemistry.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide.[4][5] The reaction's key advantage is the unambiguous placement of the double bond.[6] The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides, such as the one employed in this protocol, generally lead to the formation of (E)-alkenes.[4][7]

This protocol has been adapted for this compound, a heterocyclic aromatic aldehyde. The procedure outlined below describes a one-pot synthesis where the phosphonium salt and subsequently the ylide are generated in the same reaction vessel as the aldehyde, simplifying the experimental setup.[2] The use of an aqueous medium makes this protocol greener and safer compared to those requiring anhydrous organic solvents and strong, hazardous bases like n-butyllithium.[3][8]

Reaction Scheme

Wittig_Reaction Aldehyde This compound Alkene Ethyl (E)-3-(1,3-benzodioxol-4-yl)acrylate Aldehyde->Alkene Wittig Reaction Bromoester Ethyl bromoacetate Bromoester->Alkene Phosphine Triphenylphosphine Phosphine->Alkene Base Sodium Bicarbonate (aq) Base->Alkene Byproduct Triphenylphosphine oxide Wittig_Workflow start Start setup Reaction Setup: - Add PPh₃ to aqueous NaHCO₃ - Add ethyl bromoacetate - Add this compound start->setup reaction Stir vigorously at room temperature (1-3h) setup->reaction workup Work-up: - Quench with H₂SO₄ - Extract with diethyl ether reaction->workup dry Dry organic layer with MgSO₄/Na₂SO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

References

Formylation Methods for the 1,3-Benzodioxole Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical methods to introduce a formyl group (-CHO) onto the 1,3-benzodioxole ring, a key structural motif in many natural products and pharmacologically active compounds, most notably leading to the synthesis of piperonal (3,4-methylenedioxybenzaldehyde).

Introduction

The formylation of the 1,3-benzodioxole (1,2-methylenedioxybenzene) ring is a critical transformation in synthetic organic chemistry, providing a direct route to piperonal and its derivatives. These aldehydes are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and agrochemicals. The electron-rich nature of the 1,3-benzodioxole ring makes it susceptible to electrophilic aromatic substitution, the fundamental mechanism for most formylation reactions. However, the acetal-like dioxole ring can be sensitive to strongly acidic conditions, necessitating careful selection of reagents and reaction parameters. This document outlines and compares several common formylation methods, providing detailed protocols and quantitative data where available.

Comparative Summary of Formylation Methods

The following table summarizes the key quantitative data for various formylation methods applied to the 1,3-benzodioxole ring. It is important to note that yields can be highly dependent on the specific reaction conditions and scale.

Formylation MethodReagentsTypical Yield (%)RegioselectivityNotes
Vilsmeier-Haack Reaction POCl₃ or SOCl₂, DMF or N-methylformanilide20-77%Predominantly C-5 (para to one oxygen)A widely used and versatile method. The Vilsmeier reagent is a relatively weak electrophile, making it suitable for electron-rich aromatics.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., TFA, boric acid/glycerol)Generally low (often <20%)Primarily ortho to activating groups, but para can be favored in some cases.Traditionally used for phenols. Its application to 1,3-benzodioxole is less common and generally gives low yields.
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄, SnCl₄)High (can be >80% for activated arenes)Dependent on Lewis acid and substrate.A powerful formylation method for electron-rich compounds. Care must be taken as strong Lewis acids can cleave the dioxole ring.
Gattermann-Koch Reaction CO, HCl, AlCl₃, CuClNot applicable-Generally not suitable for phenol ethers like 1,3-benzodioxole.[1][2][3]
Gattermann Reaction HCN (or Zn(CN)₂), HCl, Lewis acidModerate-While applicable to many aromatic compounds, specific data for 1,3-benzodioxole is not readily available in the reviewed literature.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3-Benzodioxole

This protocol describes the synthesis of piperonal (1,3-benzodioxole-5-carbaldehyde) using the Vilsmeier-Haack reaction with thionyl chloride and N-methylformanilide.[4]

Materials:

  • 1,3-Benzodioxole (1,2-methylenedioxybenzene)

  • N-Methylformanilide

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Deionized water

  • Ice

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Condenser

  • Addition funnel

  • Heating mantle

  • Vacuum pump

  • Distillation apparatus

Procedure:

  • Charge a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and addition funnel with N-methylformanilide (0.64 mol).

  • Cool the flask in an ice-water bath to below 5 °C.

  • Slowly add thionyl chloride (0.64 mol) dropwise over 1.5 hours, ensuring the internal temperature does not exceed 15 °C. High agitation is necessary to maintain a uniform solution, as N-methylformanilide may crystallize at lower temperatures.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Apply heat to approximately 45 °C under reduced pressure for 1 hour to remove any excess unreacted thionyl chloride. The mixture will appear orange.

  • Cool the resulting mixture and add 1,3-benzodioxole (0.64 mol) dropwise, maintaining an internal temperature below 15 °C. The reaction mass will turn dark red.

  • Pour the reaction mixture into an equal volume of deionized water and extract with toluene (3 x 100 mL).

  • Remove the toluene by distillation.

  • Purify the crude product by vacuum distillation. The product, piperonal, will distill at approximately 145-150 °C under vacuum.

Yield: An estimated yield of 20-30% has been reported for this specific protocol.[4] Other variations of the Vilsmeier-Haack reaction have reported yields up to 77% for different substrates.

Rieche Formylation of Electron-Rich Aromatic Rings (General Protocol)

This is a general protocol for the Rieche formylation, which can be adapted for 1,3-benzodioxole. The reaction with mesitylene, a similarly electron-rich aromatic compound, gives a high yield of 81-89%.[5]

Materials:

  • Aromatic substrate (e.g., 1,3-benzodioxole)

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry methylene chloride (CH₂Cl₂)

  • Ice

  • Hydroquinone

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve the aromatic substrate (0.60 mol) in dry methylene chloride (375 mL).

  • Cool the solution in an ice bath.

  • Add titanium tetrachloride (1.0 mol) over a period of 3 minutes.

  • While stirring and cooling, add dichloromethyl methyl ether (0.5 mol) dropwise over a 25-minute period. The reaction will begin with the evolution of hydrogen chloride.

  • After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes without cooling, and finally for 15 minutes at 35 °C.

  • Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with two portions of methylene chloride.

  • Combine the organic solutions and wash them three times with water.

  • Add a crystal of hydroquinone to the methylene chloride solution to inhibit autoxidation of the aldehyde product.

  • Dry the solution over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by distillation.

Duff Reaction of Phenols (General Protocol)

Materials:

  • Phenolic substrate

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Concentrated sulfuric acid

  • Deionized water

Equipment:

  • Beaker

  • Heating mantle with stirrer

  • Steam distillation apparatus

Procedure:

  • Prepare a glycerol-boric acid mixture by heating glycerol and boric acid.

  • Intimately mix the phenolic substrate (e.g., 50 g) and hexamethylenetetramine (50 g) by grinding them together.

  • Add the mixture with vigorous stirring to the glycerol-boric acid solution, previously cooled to 150 °C.

  • Stir the reactants for 20 minutes, maintaining the temperature between 150 and 165 °C.

  • Allow the reaction mixture to cool to 115 °C and then acidify with a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

  • Isolate the product aldehyde by steam distillation.

Reaction Mechanisms and Workflow

General Workflow for Formylation of 1,3-Benzodioxole

G General Workflow for Formylation of 1,3-Benzodioxole start 1,3-Benzodioxole reaction Formylation Reaction (e.g., Vilsmeier-Haack, Rieche, Duff) start->reaction reagents Formylating Agent + Catalyst/Reagent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Piperonal (1,3-Benzodioxole-5-carbaldehyde) purification->product

Caption: General experimental workflow for the formylation of 1,3-benzodioxole.

Vilsmeier-Haack Reaction Mechanism

G Vilsmeier-Haack Reaction Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 POCl3 POCl₃ POCl3->intermediate1 vilsmeier Vilsmeier Reagent (Electrophile) intermediate1->vilsmeier sigma_complex Sigma Complex vilsmeier->sigma_complex benzodioxole 1,3-Benzodioxole benzodioxole->sigma_complex iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt -H⁺ product Piperonal iminium_salt->product water H₂O water->product G Rieche Formylation Mechanism cluster_0 Formation of Electrophile cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis dcmm Dichloromethyl methyl ether electrophile Electrophilic Complex [CH(OMe)Cl]⁺[TiCl₅]⁻ dcmm->electrophile lewis_acid TiCl₄ lewis_acid->electrophile sigma_complex Sigma Complex electrophile->sigma_complex benzodioxole 1,3-Benzodioxole benzodioxole->sigma_complex intermediate Intermediate sigma_complex->intermediate -H⁺ product Piperonal intermediate->product water H₂O water->product G Duff Reaction Mechanism cluster_0 Formation of Electrophile cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis hmta Hexamethylenetetramine (HMTA) iminium Iminium Ion (Electrophile) hmta->iminium acid H⁺ acid->iminium aminomethylated Aminomethylated Intermediate iminium->aminomethylated benzodioxole 1,3-Benzodioxole benzodioxole->aminomethylated schiff_base Schiff Base aminomethylated->schiff_base Rearrangement product Piperonal schiff_base->product water H₂O, H⁺ water->product

References

Application Notes and Protocols: Synthesis of Anti-Tumor Agents from 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-tumor agents derived from 1,3-Benzodioxole-4-carbaldehyde. This document details the synthetic protocols for creating potent chalcone derivatives, methodologies for assessing their cytotoxic effects, and insights into their mechanism of action, primarily as tubulin polymerization inhibitors that induce apoptosis.

Introduction

1,3-Benzodioxole, a heterocyclic compound found in various natural products, serves as a valuable scaffold in medicinal chemistry. Derivatives of this compound, particularly chalcones, have demonstrated significant anti-tumor properties against a range of cancer cell lines. These synthetic compounds often exert their cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis). This document provides detailed protocols for the synthesis of a representative 1,3-benzodioxole chalcone and for the key biological assays used to characterize its anti-tumor activity.

Data Presentation

The anti-proliferative activity of various 1,3-benzodioxole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
YL201AcrylamideMDA-MB-231 (Breast)4.92 ± 1.09
5-Fu (control)-MDA-MB-231 (Breast)18.06 ± 2.33
8 Acetic acid methyl ester52 human cell lines10⁻⁷ to 10⁻⁵ M range[1]
14e Deuterated noscapine analogueMCF-7 (Breast)1.50[2]
20 Dioxino-containing analogueMCF-7 (Breast)0.73[2]
23a Amino-chalconeHepG2 (Liver)0.15[3]
23a Amino-chalconeHCT116 (Colon)0.34[3]
43a Chalcone oximeA549 (Lung)2.1[3]
43a Chalcone oximeHeLa (Cervical)3.5[3]
43a Chalcone oximeMCF-7 (Breast)3.6[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative 1,3-Benzodioxole Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative via a Claisen-Schmidt condensation of this compound with a substituted acetophenone.[4][5]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice

  • Distilled water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add the NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • A precipitate of the chalcone derivative will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of 1,3-Benzodioxole Chalcone Start Start Dissolve_Reactants Dissolve this compound and substituted acetophenone in Ethanol Start->Dissolve_Reactants Step 1 Add_Base Add NaOH solution dropwise Dissolve_Reactants->Add_Base Step 2 Stir Stir at room temperature (2-4h) Add_Base->Stir Step 3 Precipitate Pour into ice water to precipitate product Stir->Precipitate Step 4 Filter_Wash Filter and wash with cold water Precipitate->Filter_Wash Step 5 Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Step 6 Dry Dry under vacuum Recrystallize->Dry Step 7 End Pure Chalcone Dry->End

Caption: Workflow for the synthesis of a 1,3-benzodioxole chalcone derivative.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the synthesized chalcones on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized chalcone derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the chalcone derivative in the culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared chalcone dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

G cluster_mtt MTT Cell Viability Assay Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with chalcone derivatives Seed_Cells->Treat_Cells 24h Add_MTT Add MTT solution Treat_Cells->Add_MTT 24-72h Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Add solubilization solution Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data Result Cytotoxicity Data Analyze_Data->Result

Caption: Workflow for the MTT cell viability assay.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of the synthesized chalcones to inhibit the polymerization of tubulin into microtubules.[3][6]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (10 mM)

  • Glycerol

  • Synthesized chalcone derivative (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, reconstitute the lyophilized tubulin in the General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v).

  • Prepare serial dilutions of the chalcone derivative and controls in the General Tubulin Buffer.

  • In the pre-chilled 96-well plate, add 10 µL of the chalcone dilutions or controls to the designated wells.

  • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution and 1 µL of GTP stock solution to each well.

  • Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the percentage of tubulin polymerization inhibition for each chalcone concentration relative to the vehicle control and determine the IC50 value.

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

1,3-Benzodioxole chalcone derivatives primarily exert their anti-tumor effects by disrupting the dynamics of microtubule assembly.[2][3] By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[7]

G cluster_pathway Proposed Mechanism of Action Chalcone 1,3-Benzodioxole Chalcone Derivative Tubulin Tubulin Dimer Chalcone->Tubulin Binds to Microtubules Microtubule Polymerization Chalcone->Microtubules Inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of apoptosis induced by 1,3-benzodioxole chalcones.

References

Application of 1,3-Benzodioxole-4-carbaldehyde in developing root growth promoters

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust root systems is crucial for enhancing crop resilience and yield. Plant hormones, particularly auxins, play a pivotal role in regulating root growth. While natural auxins are effective, their inherent instability has driven the exploration of synthetic analogs. This document details the application of compounds derived from a 1,3-benzodioxole scaffold as potent root growth promoters. These derivatives function as auxin receptor agonists, offering a promising avenue for the development of novel plant growth regulators.

A notable example is the N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide series of compounds, particularly the derivative designated as K-10.[1][3][4] Research has demonstrated that K-10 exhibits exceptional root growth-promoting activity, surpassing that of conventional synthetic auxins like 1-naphthylacetic acid (NAA).[1][2][3] This document provides an overview of the mechanism, experimental protocols, and quantitative data related to the application of these 1,3-benzodioxole derivatives.

Mechanism of Action: Auxin Receptor Agonism

The 1,3-benzodioxole derivatives, exemplified by K-10, function as agonists of the auxin receptor, Transport Inhibitor Response 1 (TIR1).[1][2][4] By binding to the TIR1 receptor, these compounds mimic the action of natural auxins, initiating a signaling cascade that ultimately leads to the expression of auxin-responsive genes. This targeted action promotes both primary root elongation and the formation of lateral roots.[4]

Molecular docking analyses have indicated that compounds like K-10 exhibit a stronger binding affinity to the TIR1 receptor than NAA, providing a molecular basis for their enhanced bioactivity.[1][2][3] Transcriptome analysis has further confirmed that K-10 induces a transcriptional response similar to that of natural auxin and leads to the downregulation of genes that inhibit root growth.[1][2][3]

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cell Cytoplasm & Nucleus Benzodioxole_Derivative 1,3-Benzodioxole Derivative (e.g., K-10) TIR1 TIR1 Auxin Receptor Benzodioxole_Derivative->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degradation Ubiquitination & Degradation Aux_IAA->Degradation Leads to Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Root_Growth Enhanced Root Growth Auxin_Genes->Root_Growth Promotes Degradation->ARF Repression Lifted Transcription Gene Expression

Caption: Auxin signaling pathway initiated by 1,3-benzodioxole derivatives.

Quantitative Data Summary

The efficacy of 1,3-benzodioxole derivatives in promoting root growth has been quantified in model plant species such as Arabidopsis thaliana and Oryza sativa (rice). The following tables summarize the key findings for the compound K-10 compared to a standard synthetic auxin, NAA.

Table 1: Effect of K-10 on Primary Root Elongation in Oryza sativa [4]

CompoundConcentrationPromotive Rate (%)
K-101 µM34.4
K-105 µM65.1
HTS053091 µM14.6
HTS053095 µM41.8
NAA0.005 µM5.8
NAA0.05 µM-12.3

Note: HTS05309 is the lead compound from which K-10 was developed.[4]

Experimental Protocols

Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-series)

A general three-step synthesis is employed for this class of compounds.[4]

Step 1: Synthesis of 2-(one-benzylthio) acetic acid

  • A substituted benzyl bromide is reacted with thioglycolic acid.

  • The crude product is typically used in the next step without extensive purification.

Step 2: Formation of the Acid Chloride

  • The 2-(one-benzylthio) acetic acid is dissolved in dichloromethane.

  • Oxalyl chloride is added dropwise at 0°C.

  • The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Excess oxalyl chloride and dichloromethane are removed to yield the crude acid chloride.

Step 3: Amide Formation

  • The crude acid chloride is reacted with benzo[d][1][2]dioxol-5-amine to form the final N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide product.

Experimental Workflow for Synthesis

Synthesis_Workflow sub_benzyl_bromide Substituted Benzyl Bromide step1_product 2-(one-benzylthio) acetic acid sub_benzyl_bromide->step1_product thioglycolic_acid Thioglycolic Acid thioglycolic_acid->step1_product step2_product Acid Chloride Intermediate step1_product->step2_product oxalyl_chloride Oxalyl Chloride oxalyl_chloride->step2_product final_product N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide (K-series) step2_product->final_product amine Benzo[d][1,3]dioxol-5-amine amine->final_product

Caption: Synthetic workflow for K-series compounds.

Protocol for Root Growth Bioassay in Arabidopsis thaliana and Oryza sativa

This protocol is adapted from studies evaluating the bioactivity of novel root growth promoters.[4]

1. Plant Material and Sterilization:

  • Arabidopsis thaliana (e.g., Columbia-0 ecotype) and Oryza sativa (e.g., Nihonbare variety) seeds are used.

  • Seeds are surface-sterilized using a 1% sodium hypochlorite solution for 15 minutes, followed by three rinses with sterile water.

  • For Arabidopsis, seeds are stratified at 4°C for 3 days in darkness to synchronize germination.

2. Preparation of Growth Medium and Test Compounds:

  • A suitable growth medium (e.g., Murashige and Skoog - MS medium) is prepared and solidified with agar.

  • The test compounds (e.g., K-10) and controls (e.g., NAA) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • The stock solutions are added to the molten MS medium to achieve the desired final concentrations. The same concentration of the solvent is used as a negative control.

3. Plating and Incubation:

  • Sterilized seeds are sown on the surface of the agar plates containing the test compounds.

  • Plates are sealed and incubated in a controlled environment growth chamber with appropriate light, temperature, and humidity conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C for Arabidopsis).

4. Data Collection and Analysis:

  • After a specified growth period (e.g., 14 days for Arabidopsis), the seedlings are carefully removed from the agar.

  • Root systems are imaged using a flatbed scanner.

  • Primary root length and the number of lateral roots are measured using image analysis software (e.g., ImageJ).

  • The promotive rate is calculated relative to the negative control. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Root Growth Bioassay Workflow

Bioassay_Workflow seed_sterilization Seed Sterilization (e.g., Arabidopsis, Oryza sativa) plating Sow Seeds on Plates seed_sterilization->plating media_prep Prepare Growth Media with Test Compounds media_prep->plating incubation Incubate in Growth Chamber plating->incubation imaging Scan Root Systems incubation->imaging analysis Measure Root Parameters (ImageJ) imaging->analysis data_interpretation Calculate Promotive Rate & Statistical Analysis analysis->data_interpretation

Caption: Workflow for root growth bioassay.

Conclusion and Future Directions

Derivatives of 1,3-benzodioxole represent a promising class of synthetic compounds for the development of potent root growth promoters. Their mechanism of action as auxin receptor agonists provides a clear rationale for their observed efficacy. The protocols outlined in this document provide a framework for the synthesis and evaluation of these and similar compounds. Future research may focus on optimizing the 1,3-benzodioxole scaffold to enhance bioactivity, improve plant specificity, and assess performance in a wider range of crop species under various environmental conditions. These efforts could lead to the development of novel agricultural products that enhance crop productivity and sustainability.

References

Application Notes and Protocols for the Characterization of 1,3-Benzodioxole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Benzodioxole-4-carbaldehyde and its derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Rigorous analytical characterization is crucial for ensuring the identity, purity, and stability of these compounds throughout the research and development process. These application notes provide detailed protocols for the characterization of this compound derivatives using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound derivatives.

Application Note:

Reverse-phase HPLC is the most common mode used for the analysis of these derivatives due to their moderate polarity. A C18 column is typically effective for achieving good separation. The mobile phase composition can be optimized to achieve the desired retention and resolution. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is commonly employed. UV detection is suitable as the benzodioxole ring system possesses a strong chromophore. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. HPLC is also invaluable for monitoring reaction progress and identifying potential impurities or degradation products.

Experimental Protocol:

Objective: To determine the purity of a this compound derivative and quantify the main component.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Sample of this compound derivative

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound derivative reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a 10 mL volumetric flask with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to the this compound derivative based on the retention time of the standard. Calculate the purity of the sample by the area normalization method. For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standard solutions and determine the concentration of the sample.

Quantitative Data Summary:
CompoundRetention Time (min)Purity (%)
This compound~ 4.5> 98
Hypothetical Derivative 1~ 5.2> 99
Hypothetical Impurity A (less polar)~ 6.8-
Hypothetical Impurity B (more polar)~ 3.1-

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., ACN:H2O) D Inject into HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Identification & Integration F->G H Purity Calculation / Quantification G->H

Caption: HPLC analysis workflow for this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile this compound derivatives and their impurities.

Application Note:

GC-MS provides both chromatographic separation and mass spectral identification, offering a high degree of confidence in compound characterization. Due to the volatility of many benzaldehyde derivatives, GC-MS is a suitable analytical method. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for structural elucidation and library matching. For quantitative analysis, an internal standard is often used to improve accuracy and precision.

Experimental Protocol:

Objective: To identify and characterize this compound and its volatile impurities.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • Sample of this compound

  • Autosampler vials

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for identification.

Quantitative Data Summary:
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~ 12.5150 (M+), 149, 121, 93, 65
Hypothetical Impurity C (e.g., starting material)~ 9.8Varies depending on the impurity
Hypothetical Impurity D (e.g., side product)~ 14.2Varies depending on the impurity

Note: Retention times and mass fragments are illustrative and can vary based on the instrumentation and conditions.

GCMS_Workflow A Sample Preparation (Dissolve in appropriate solvent) B Injection into GC A->B C Separation in GC Column B->C D Elution to MS C->D E Ionization (e.g., EI) D->E F Mass Analysis E->F G Data Acquisition (TIC and Mass Spectra) F->G H Data Analysis (Library Search, Interpretation) G->H

Caption: GC-MS analysis workflow for volatile this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon-hydrogen framework.

Application Note:

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. For this compound derivatives, characteristic signals for the aromatic protons, the aldehyde proton, and the methylenedioxy protons are expected in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon, and the methylenedioxy carbon.

Experimental Protocol:

Objective: To confirm the chemical structure of a synthesized this compound derivative.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of the this compound derivative

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Quantitative Data Summary:
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~10.2Aldehyde proton (-CHO)
~7.4 - 6.9Aromatic protons
~6.1Methylenedioxy protons (-O-CH₂-O-)
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~190Carbonyl carbon (-CHO)
~150 - 110Aromatic carbons
~102Methylenedioxy carbon (-O-CH₂-O-)

Note: Chemical shifts are approximate and can be influenced by the specific substitution pattern on the aromatic ring.

NMR_Logical_Relationship cluster_1H ¹H NMR cluster_13C ¹³C NMR Structure Molecular Structure of This compound Derivative ChemShift_H Chemical Shift (δ) (Proton Environment) Structure->ChemShift_H Integration Integration (Proton Ratio) Structure->Integration Multiplicity Multiplicity (Neighboring Protons) Structure->Multiplicity ChemShift_C Chemical Shift (δ) (Carbon Environment) Structure->ChemShift_C NumSignals Number of Signals (Unique Carbons) Structure->NumSignals

Caption: Logical relationship between molecular structure and NMR observables.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

For this compound derivatives, FT-IR is particularly useful for confirming the presence of the aldehyde carbonyl group (C=O stretch), the aromatic C-H and C=C bonds, and the characteristic C-O stretches of the dioxole ring. The position of the carbonyl absorption can provide information about conjugation and substitution on the aromatic ring.

Experimental Protocol:

Objective: To identify the key functional groups in a this compound derivative.

Instrumentation and Materials:

  • FT-IR spectrometer

  • Sample of the this compound derivative

  • Potassium bromide (KBr, IR grade) for solid samples

  • Agate mortar and pestle

  • Pellet press

  • Alternatively, an ATR (Attenuated Total Reflectance) accessory

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • FT-IR Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Procedure (ATR Method):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • FT-IR Analysis: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Quantitative Data Summary:
Wavenumber (cm⁻¹)Assignment
~2850-2750C-H stretch of the aldehyde
~1700-1680C=O stretch of the aromatic aldehyde (carbonyl)
~1600-1450C=C stretches of the aromatic ring
~1250-1040C-O stretches of the dioxole ring

Note: The exact positions of the absorption bands can vary depending on the molecular structure and the physical state of the sample.

FTIR_Functional_Groups cluster_groups Characteristic Functional Groups Molecule This compound Derivative Aldehyde Aldehyde (-CHO) Molecule->Aldehyde C=O stretch ~1690 cm⁻¹ Aromatic Aromatic Ring Molecule->Aromatic C=C stretch ~1600-1450 cm⁻¹ Dioxole Dioxole Ring Molecule->Dioxole C-O stretch ~1250-1040 cm⁻¹

Caption: Key functional groups of this compound derivatives and their corresponding FT-IR absorption regions.

Anwendungsbeispiele und Protokolle: Derivatisierung von 1,3-Benzodioxol-4-carbaldehyd für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Einführung 1,3-Benzodioxol, auch bekannt als Methylendioxybenzol, ist eine wichtige heterocyclische Einheit, die in zahlreichen bioaktiven Naturprodukten und synthetischen Verbindungen vorkommt.[1] Insbesondere 1,3-Benzodioxol-4-carbaldehyd dient als vielseitiger Baustein in der medizinischen Chemie, da seine Aldehydgruppe leicht in verschiedene funktionelle Gruppen umgewandelt werden kann. Dies ermöglicht die Synthese diverser Derivate mit einem breiten Spektrum an pharmakologischen Aktivitäten, darunter antineoplastische, antidiabetische und enzymhemmende Eigenschaften.[2][3][4] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Synthese von zwei wichtigen Klassen von Derivaten – Chalconen und Schiffschen Basen – und fassen deren biologische Aktivitäten zusammen.

G start_node 1,3-Benzodioxol- 4-carbaldehyd reaction_node_1 Aldolkondensation start_node->reaction_node_1 + Acetophenon (Claisen-Schmidt) reaction_node_2 Kondensation start_node->reaction_node_2 + Primäres Amin reaction_node reaction_node class_node class_node activity_node activity_node class_node_1 Chalcon-Derivate reaction_node_1->class_node_1 activity_node_1 Antikrebs Antidiabetisch Entzündungshemmend class_node_1->activity_node_1 class_node_2 Schiff-Base-Derivate reaction_node_2->class_node_2 activity_node_2 Antimikrobiell Antikrebs Antioxidans class_node_2->activity_node_2

Abbildung 1: Logische Beziehung zwischen dem Ausgangsmaterial und den Derivaten.

Anwendungsbeispiel 1: Synthese von Chalcon-Derivaten durch Claisen-Schmidt-Kondensation

Chalcone (1,3-Diaryl-2-propen-1-one) sind eine wichtige Klasse von Verbindungen, die als Vorläufer für Flavonoide dienen und ein breites Spektrum an biologischen Aktivitäten aufweisen.[5] Die Claisen-Schmidt-Kondensation, eine basenkatalysierte Aldol-Kondensation zwischen einem aromatischen Aldehyd und einem Acetophenon, ist die am weitesten verbreitete Methode zu ihrer Synthese.[6][7]

Experimentelles Protokoll: Allgemeine Vorgehensweise für die basenkatalysierte Synthese

Materialien:

  • 1,3-Benzodioxol-4-carbaldehyd

  • Substituiertes Acetophenon-Derivat (z. B. Acetophenon, 4-Bromacetophenon)

  • Basenkatalysator (z. B. Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH))

  • Lösungsmittel (z. B. Ethanol, Methanol)

  • Destilliertes Wasser

  • Salzsäure (HCl) oder Essigsäure zur Neutralisation

  • Standard-Laborglasgeräte, Magnetrührer, Dünnschichtchromatographie (DC)-Geräte

Vorgehensweise:

  • Vorbereitung der Reaktanten: In einem Rundkolben wird 1 Äquivalent 1,3-Benzodioxol-4-carbaldehyd und 1 Äquivalent des Acetophenon-Derivats in Ethanol gelöst.[6]

  • Zugabe des Katalysators: Unter Rühren bei Raumtemperatur wird langsam eine wässrige oder ethanolische Lösung des Basenkatalysators (z. B. 10–60 % NaOH) zugetropft.[6]

  • Reaktion: Die Mischung wird bei Raumtemperatur für 3–24 Stunden gerührt. Der Fortschritt der Reaktion wird mittels DC überwacht.[6]

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung in eiskaltes Wasser gegossen, um das Rohprodukt auszufällen. Die Mischung wird mit verdünnter Säure neutralisiert, um überschüssige Base zu entfernen.[6]

  • Isolierung und Reinigung: Der feste Niederschlag wird durch Vakuumfiltration gesammelt und mit kaltem Wasser gewaschen. Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel, typischerweise Ethanol, gereinigt.[5][6]

  • Trocknung und Charakterisierung: Die gereinigten Kristalle werden in einem Exsikkator oder Vakuumofen getrocknet. Das Endprodukt wird durch Schmelzpunktbestimmung und spektroskopische Methoden (IR, NMR, MS) charakterisiert.[6]

Datenpräsentation

Tabelle 1: Synthese repräsentativer Chalcon-Derivate

Edukt 1 Edukt 2 Katalysator Lösungsmittel Zeit (h) Temp. (°C) Ausbeute (%) Schmelzpunkt (°C) Referenz
Benzaldehyd Acetophenon NaOH Ethanol 4–6 RT 58–75 56–57 [6]
4-Chlorbenzaldehyd Acetophenon NaOH Methanol 3 RT 71,5 113–117 [6]
Benzaldehyd 4-Bromacetophenon NaOH Ethanol 3 RT 61–88 105–107 [6]
4-Methoxybenzaldehyd Acetophenon NaOH 95 % EtOH - RT 90 73–74 [6]

RT: Raumtemperatur

G start_node Reaktanten lösen (Aldehyd & Keton in Ethanol) process_node_1 Basenkatalysator (NaOH-Lsg.) start_node->process_node_1 langsam zugeben process_node process_node decision_node decision_node io_node io_node end_node Charakterisierung (Fp, IR, NMR, MS) process_node_2 Bei Raumtemperatur rühren process_node_1->process_node_2 decision_node_1 Reaktion vollständig? (DC-Überwachung) process_node_2->decision_node_1 decision_node_1->process_node_2 Nein process_node_3 In Eiswasser gießen decision_node_1->process_node_3 Ja process_node_4 Mit Säure neutralisieren process_node_3->process_node_4 io_node_1 Produkt abfiltrieren process_node_4->io_node_1 process_node_5 Mit kaltem Wasser waschen io_node_1->process_node_5 process_node_6 Umkristallisieren (Ethanol) process_node_5->process_node_6 process_node_6->end_node

Abbildung 2: Experimenteller Arbeitsablauf für die Synthese von Chalconen.

Anwendungsbeispiel 2: Synthese von Schiffschen Basen

Schiffsche Basen, auch als Imine bekannt, werden typischerweise durch die Kondensation eines primären Amins mit einer Aldehyd- oder Ketonverbindung gebildet.[8] Diese Verbindungen sind aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebsbekämpfender Eigenschaften, von großem Interesse für die medizinische Chemie.[9][10] Der Azomethin-Linker (-C=N-) in Schiffschen Basen ist entscheidend für ihre pharmakologische Wirkung.

Experimentelles Protokoll: Allgemeine Vorgehensweise für die Synthese von Schiffschen Basen

Materialien:

  • 1,3-Benzodioxol-4-carbaldehyd

  • Substituiertes primäres Amin (z. B. Anilin, 4-Amino-3-hydroxybenzoesäure)

  • Lösungsmittel (z. B. absoluter Ethanol)

  • Katalysator (z. B. Eisessig)

  • Standard-Laborglasgeräte

Vorgehensweise:

  • Vorbereitung der Reaktanten: Eine äquimolare Mischung aus 1,3-Benzodioxol-4-carbaldehyd und dem entsprechenden primären Amin wird in absolutem Ethanol gelöst.[10][11]

  • Katalyse: Einige Tropfen Eisessig werden als Katalysator zur Reaktionsmischung gegeben.[11]

  • Reaktion: Die Mischung wird für 8–10 Stunden unter Rückfluss erhitzt.[10][11] Die Bildung des Produkts kann durch das Ausfallen eines festen Niederschlags beobachtet werden.

  • Isolierung: Nach dem Abkühlen auf Raumtemperatur wird das feste Produkt durch Filtration isoliert.[11]

  • Reinigung: Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel wie Ethanol gereinigt.[11]

  • Charakterisierung: Die Struktur des gereinigten Produkts wird durch spektroskopische Methoden (FT-IR, ¹H-NMR, ¹³C-NMR) bestätigt.[10] Das charakteristische Signal für die Imin-Gruppe (-C=N) im IR-Spektrum bestätigt die erfolgreiche Bildung der Schiffschen Base.[10]

G start_node Äquimolare Mischung (Aldehyd & Amin in Ethanol) process_node_1 Eisessig zugeben start_node->process_node_1 katalytisch process_node process_node io_node io_node end_node Charakterisierung (IR, NMR) process_node_2 Unter Rückfluss erhitzen (8-10 Stunden) process_node_1->process_node_2 process_node_3 Auf Raumtemperatur abkühlen process_node_2->process_node_3 io_node_1 Feststoff abfiltrieren process_node_3->io_node_1 process_node_4 Umkristallisieren (Ethanol) io_node_1->process_node_4 process_node_4->end_node

Abbildung 3: Experimenteller Arbeitsablauf für die Synthese von Schiffschen Basen.

Anwendungsbeispiel 3: Biologische Aktivitäten von 1,3-Benzodioxol-Derivaten

Derivate, die den 1,3-Benzodioxol-Kern enthalten, zeigen eine bemerkenswerte Bandbreite an biologischen Aktivitäten. Insbesondere ihre Wirksamkeit als Antikrebs- und Antidiabetika wurde intensiv untersucht.[4][12]

Antikrebs-Aktivität

Viele 1,3-Benzodioxol-Derivate zeigen eine signifikante zytotoxische Aktivität gegen verschiedene menschliche Tumorzelllinien.[2][12] Eine Studie beschrieb eine Reihe von Derivaten, bei denen die Beibehaltung des 1,3-Benzodioxol-Rings für die Antitumorwirksamkeit entscheidend war.[12] Die Verbindung YL201 zeigte eine starke Aktivität gegen Brustkrebszellen (MDA-MB-231) und hemmte konzentrationsabhängig die Proliferation, Adhäsion, Invasion und Migration von Zellen.[12] Einige Derivate wirken, indem sie das Thioredoxin (Trx)-System hemmen, das in Krebszellen oft überexprimiert ist und zur Arzneimittelresistenz beiträgt.[13]

Antidiabetische Aktivität

Bestimmte Benzodioxol-Carboxamid-Derivate haben sich als wirksame Inhibitoren des Enzyms α-Amylase erwiesen, das eine Schlüsselrolle im Kohlenhydratstoffwechsel spielt.[4] Die Hemmung dieses Enzyms kann den Anstieg des Blutzuckerspiegels nach den Mahlzeiten verlangsamen, was eine wichtige Therapiestrategie für Diabetes mellitus darstellt. Die Verbindungen IIa und IIc zeigten eine starke α-Amylase-Hemmung mit vernachlässigbarer Wirkung auf normale Zelllinien, was auf ihr Sicherheitsprofil hindeutet.[4]

Datenpräsentation

Tabelle 2: Biologische Aktivität ausgewählter 1,3-Benzodioxol-Derivate

Verbindung Aktivität Ziel/Modell Ergebnis (IC₅₀) Referenz
YL201 Antikrebs MDA-MB-231-Zellen 4,92 ± 1,09 µM [12]
YL201 Antikrebs HeLa-Zellen 8,56 ± 1,15 µM [12]
YL201 Antikrebs A498-Zellen 10,71 ± 1,28 µM [12]
Verbindung IIa Antidiabetisch α-Amylase 0,85 µM [4]
Verbindung IIc Antidiabetisch α-Amylase 0,68 µM [4]

| AZD0530 | Antikrebs | c-Src/Abl-Kinase | Niedriger nM-Bereich |[3] |

Abbildung 4: Vereinfachter Signalweg der Thioredoxin-System-Inhibition.

References

The Versatile Role of 1,3-Benzodioxole-4-carbaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,3-Benzodioxole-4-carbaldehyde, a derivative of the naturally occurring 1,3-benzodioxole scaffold, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a protected catechol moiety and a reactive aldehyde group, makes it a sought-after precursor for the synthesis of a diverse array of complex molecules, particularly those with significant biological activity. The 1,3-benzodioxole ring system is a common motif in numerous natural products and pharmaceuticals, contributing to their pharmacological properties. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, highlighting its importance in the construction of privileged heterocyclic and acyclic structures relevant to drug discovery and development.

Application Notes

The reactivity of the aldehyde functional group in this compound allows for its participation in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This enables the construction of various molecular frameworks, including but not limited to:

  • Tetrahydroisoquinolines: The Pictet-Spengler reaction of this compound with β-arylethylamines, such as dopamine, provides a direct route to tetrahydroisoquinolines. This class of compounds forms the core of many alkaloids and exhibits a broad spectrum of pharmacological activities, including acting as receptor agonists or antagonists. The 1,3-benzodioxole moiety in these structures is often crucial for their biological function.

  • Stilbenes: Through the Wittig reaction, this compound can be converted to stilbene derivatives. Stilbenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The 1,3-benzodioxole ring can be strategically incorporated to modulate the electronic and steric properties of the stilbene scaffold, influencing its biological profile.

  • Chalcones: The Claisen-Schmidt condensation of this compound with various ketones yields chalcones. Chalcones are precursors to flavonoids and are themselves recognized for their wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities. The 1,3-benzodioxole unit can enhance the therapeutic potential of these compounds.

The following sections provide detailed experimental protocols for these key transformations, along with quantitative data to facilitate their application in a research setting.

Key Synthetic Applications and Protocols

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. The reaction of this compound with a phenylethylamine derivative, such as dopamine, leads to the formation of a tetrahydroisoquinoline scaffold, which is a key structural motif in many biologically active alkaloids.

Reaction Scheme:

Caption: Pictet-Spengler condensation of this compound.

Experimental Protocol: Synthesis of 1-(1,3-Benzodioxol-4-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Reactants:

    • This compound (1.0 eq)

    • Dopamine hydrochloride (1.0 eq)

  • Solvent: Methanol or a mixture of water and ethanol.

  • Catalyst: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve dopamine hydrochloride in the chosen solvent in a round-bottom flask.

    • Add this compound to the solution.

    • Add the acid catalyst and heat the mixture to reflux for 4-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
This compoundDopamine HClHClMethanol1260-75General Protocol
This compoundDopamine HClTFAAcetonitrile870-85General Protocol
Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. Reacting this compound with a suitable phosphonium ylide, such as that derived from benzyltriphenylphosphonium chloride, yields stilbene derivatives containing the 1,3-benzodioxole moiety.

Reaction Scheme:

Caption: Wittig olefination of this compound.

Experimental Protocol: Synthesis of 4-(2-phenylethenyl)-1,3-benzodioxole

  • Reactants:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • This compound (1.0 eq)

  • Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq)

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride in the anhydrous solvent in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0 °C and stir the resulting mixture at room temperature for 1-2 hours to generate the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the stilbene derivative.

AldehydePhosphonium SaltBaseSolventTime (h)Yield (%)Reference
This compoundBenzyltriphenylphosphonium chlorideNaHTHF1870-85General Protocol
This compoundBenzyltriphenylphosphonium chloridet-BuOKDMF1275-90General Protocol
Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, known as a chalcone. This compound readily undergoes this reaction with various acetophenone derivatives.

Reaction Scheme:

drug_discovery_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization BuildingBlock This compound Reaction Key Reaction (e.g., Pictet-Spengler) BuildingBlock->Reaction Derivative Bioactive Derivative (e.g., Tetrahydroisoquinoline) Reaction->Derivative Screening In vitro Screening (e.g., Receptor Binding Assay) Derivative->Screening CellBased Cell-based Assays (e.g., Apoptosis Assay) Screening->CellBased InVivo In vivo Studies (Animal Models) CellBased->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR LeadOpt Optimized Lead Compound SAR->LeadOpt ADMET ADMET Profiling ADMET->LeadOpt Preclinical Preclinical LeadOpt->Preclinical Preclinical Development

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,3-Benzodioxole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound stem from its chemical structure and reactivity. Key issues include:

  • Sensitivity of the Benzodioxole Ring: The 1,3-benzodioxole ring system can be sensitive to strong acidic conditions, which may lead to the cleavage of the dioxole ring, forming catechol-like impurities.[1]

  • Oxidation of the Aldehyde Group: Like many aromatic aldehydes, this compound is susceptible to oxidation, which converts the aldehyde group into a carboxylic acid (1,3-Benzodioxole-4-carboxylic acid). This is a common impurity found in crude reaction mixtures.

  • Formation of Side Products During Synthesis: Depending on the synthetic route, various side products can form. For instance, during the formylation of 1,3-benzodioxole, regioisomers or products of over-reaction can occur if reaction conditions are not carefully controlled.

Q2: What are the common impurities to look out for?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 1,3-benzodioxole or the formylating agent.

  • Over-oxidation Product: 1,3-Benzodioxole-4-carboxylic acid.

  • Ring-Opened Byproducts: Catechol or its derivatives, resulting from the cleavage of the dioxole ring under harsh acidic conditions.[1]

  • Regioisomers: Depending on the formylation method, other isomers of the carbaldehyde may be present.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q3: My purified this compound is a low-melting solid or an oil. How can I induce crystallization?

A3: this compound has a reported melting point of 34-36 °C, which means it can exist as a solid or oil at or near room temperature.[2] To induce crystallization and obtain a solid product:

  • High Purity is Key: Ensure the compound is of high purity, as impurities can significantly lower the melting point and inhibit crystallization.

  • Trituration: If the product is an oil, try triturating it with a non-polar solvent in which it is poorly soluble, such as hexanes or petroleum ether. This can often induce precipitation of the solid.

  • Seed Crystals: If you have a small amount of solid material, using it as a seed crystal in a supersaturated solution can initiate crystallization.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Solvent/Anti-Solvent Method: Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.

Troubleshooting Guides

Purification by Recrystallization

Problem: Low recovery or no crystal formation during recrystallization.

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Screen a variety of solvents of different polarities. For a related compound, 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, ethanol was used successfully for recrystallization, yielding a high recovery.[3] Consider trying ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
Too Much Solvent Used Using an excessive amount of solvent will keep the compound in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Oily Impurities Oily impurities can prevent the desired compound from crystallizing. Try pretreating the crude material by washing with a non-polar solvent to remove some of these impurities before recrystallization.
Purification by Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Steps
Incorrect Eluent System The polarity of the eluent is crucial for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the eluent (gradient elution) can improve separation.
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Compound Degradation on Silica Gel The acidic nature of silica gel can potentially cause degradation of the acid-sensitive benzodioxole ring. If degradation is suspected, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.
Co-eluting Impurities Some impurities may have very similar polarities to the product, making separation by standard chromatography difficult. In such cases, a different purification technique like preparative HPLC might be necessary, or derivatization of the aldehyde to a less polar derivative, followed by purification and deprotection.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity as needed.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Dissolution: In a flask, add a minimal amount of hot recrystallization solvent (e.g., ethanol) to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆O₃[2]
Molecular Weight150.13 g/mol [4]
Melting Point34-36 °C[2]
Boiling Point80 °C at 0.3 mmHg[2]
AppearanceWhite to yellow solid or liquid[5]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (TLC, GC-MS, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product High Purity impurities_remain Impurities Remain purity_analysis->impurities_remain Low Purity further_purification Consider Alternative Purification (e.g., Preparative HPLC) impurities_remain->further_purification

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation in Column Chromatography

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc optimize_eluent Optimize Eluent System (Gradient Elution) check_tlc->optimize_eluent Poor Spot Separation check_loading Check Column Loading check_tlc->check_loading Good Spot Separation end Improved Separation optimize_eluent->end reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_degradation Suspect Degradation? check_loading->check_degradation Not Overloaded reduce_load->end deactivate_silica Use Deactivated Silica or Alumina check_degradation->deactivate_silica Yes deactivate_silica->end

Caption: Troubleshooting guide for poor separation during column chromatography.

Potential Side Reactions in Formylation of 1,3-Benzodioxole

side_reactions start 1,3-Benzodioxole formylation Formylation Reaction start->formylation desired_product This compound formylation->desired_product Desired Pathway over_formylation Diformylation Product formylation->over_formylation Side Reaction ring_cleavage Catechol Derivatives formylation->ring_cleavage Side Reaction (Strong Acid/High Temp) isomer Other Regioisomers formylation->isomer Side Reaction

Caption: Potential side reactions during the formylation of 1,3-benzodioxole.

References

Common side reactions during the formylation of 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the formylation of 1,3-benzodioxole to synthesize piperonal (3,4-methylenedioxybenzaldehyde). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common formylation methods for 1,3-benzodioxole?

A1: The most frequently employed methods for the formylation of 1,3-benzodioxole are electrophilic aromatic substitution reactions. These include the Vilsmeier-Haack, Duff, Gattermann, and Reimer-Tiemann reactions. Each method utilizes a different formylating agent and reaction conditions, which in turn influences the yield and the profile of side products.

Q2: What is the primary challenge in the formylation of 1,3-benzodioxole?

A2: The principal challenge is the sensitivity of the 1,3-benzodioxole ring system, particularly the methylenedioxy bridge, to acidic conditions.[1] Many formylation reactions employ strong Lewis acids or are conducted under acidic conditions, which can lead to the cleavage of the dioxole ring, forming catechol as a significant byproduct.[1] Consequently, careful control of reaction parameters such as temperature and reagent stoichiometry is crucial for a successful formylation.

Q3: Can the Reimer-Tiemann reaction be used to formylate 1,3-benzodioxole?

A3: The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols and is generally not the preferred method for 1,3-benzodioxole.[2][3] The reaction is conducted under strongly basic conditions with chloroform, which generates dichlorocarbene as the electrophile.[2][3] While electron-rich, the non-phenolic nature of 1,3-benzodioxole makes it less reactive under these conditions. Furthermore, the harsh basic conditions could potentially lead to undesired side reactions.

Troubleshooting Common Side Reactions

Issue 1: Low yield of piperonal and formation of a significant amount of catechol.

Cause: This is the most common issue and is primarily caused by the acid-catalyzed cleavage of the methylenedioxy bridge of the 1,3-benzodioxole starting material or product.[1] This is particularly prevalent in reactions that use strong Lewis acids like AlCl₃ or POCl₃, or strong protic acids at elevated temperatures.

Troubleshooting Guide:

MethodRecommended ActionRationale
General Use milder reaction conditions.To prevent the protonation and subsequent cleavage of the ether linkages in the dioxole ring.
Maintain strict anhydrous conditions.The presence of water can facilitate the hydrolysis of the acetal-like methylenedioxy group, especially in the presence of acid.
Vilsmeier-Haack Maintain low reaction temperatures (0-10 °C).The Vilsmeier reagent is highly reactive, and lower temperatures can control the reaction rate and reduce side reactions.
Use a less harsh Vilsmeier reagent if possible (e.g., generated from DMF and oxalyl chloride instead of POCl₃).To reduce the overall acidity of the reaction medium.
Duff Reaction Use trifluoroacetic acid (TFA) with caution and at the lowest effective temperature.While TFA can promote the reaction, prolonged exposure or high temperatures can cause ring opening.[1]
Consider alternative, less acidic catalysts if applicable.To minimize the risk of cleaving the methylenedioxy group.
Gattermann Employ the Adams modification (Zn(CN)₂/HCl) for in-situ generation of HCN.This can be a milder alternative to using gaseous HCN and a strong Lewis acid.[4]
Use a less aggressive Lewis acid if possible.To decrease the propensity for ring cleavage.
Issue 2: Formation of di-formylated byproducts.

Cause: 1,3-Benzodioxole is an activated aromatic ring, and under certain conditions, electrophilic attack can occur at more than one position, leading to the formation of 1,3-benzodioxole-4,6-dicarbaldehyde. This is more likely to occur if the reaction conditions are too harsh or if there is an excess of the formylating agent.

Troubleshooting Guide:

MethodRecommended ActionRationale
Duff Reaction Carefully control the stoichiometry. Use a 1:1 or slightly less than stoichiometric amount of hexamethylenetetramine (HMTA) relative to 1,3-benzodioxole.Reducing the concentration of the formylating agent will favor mono-substitution.
Vilsmeier-Haack Use a stoichiometric amount of the Vilsmeier reagent.An excess of the electrophile increases the likelihood of a second formylation event.
General Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed.Overrunning the reaction can lead to the formation of di-formylated and other byproducts.
Issue 3: Presence of piperonylic acid in the final product.

Cause: The desired product, piperonal, is an aldehyde and can be susceptible to oxidation to the corresponding carboxylic acid, piperonylic acid. This can occur during the reaction workup, especially if oxidizing agents are present or if the product is exposed to air for extended periods under basic or neutral conditions.

Troubleshooting Guide:

StepRecommended ActionRationale
Workup Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.To minimize contact with atmospheric oxygen.
Avoid prolonged exposure to basic conditions during extraction.Aldehydes can be more susceptible to oxidation under basic conditions.
Use a mild quenching and extraction procedure.To prevent the generation of any potential oxidizing species.
Purification Purify the product promptly after isolation.To minimize the time the crude product is exposed to potential oxidants.

Summary of Potential Side Products and Their Properties

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Piperonal (Desired Product) Piperonal
150.1335-39263Catechol Catechol110.11105245.5Piperonylic Acid Piperonylic Acid166.13228-232Decomposes

Experimental Protocols (General Outlines)

Vilsmeier-Haack Formylation of 1,3-Benzodioxole

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1,3-benzodioxole in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add the 1,3-benzodioxole solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Duff Reaction for Formylation of 1,3-Benzodioxole (Modified)

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-benzodioxole and hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). Caution: TFA is corrosive.

  • Heating: Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Hydrolysis: After the reaction is complete, cool the mixture and carefully add it to a beaker of water. Add a mineral acid (e.g., HCl) and heat the mixture to hydrolyze the intermediate.

  • Extraction and Purification: Cool the mixture and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting piperonal.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Reaction Pathway

Formylation_Side_Reactions sub 1,3-Benzodioxole product Piperonal sub->product Formylation (Desired Reaction) side_product Catechol sub->side_product Ring Cleavage (Side Reaction) reagent Formylating Agent (e.g., Vilsmeier Reagent) acid Strong Acid (H+)

Caption: Main formylation pathway and the competing ring cleavage side reaction.

Troubleshooting Logic for Low Piperonal Yield

Troubleshooting_Yield start Low Yield of Piperonal check_catechol Check for Catechol in Crude Product (e.g., by TLC, GC-MS) start->check_catechol catechol_present Catechol Detected check_catechol->catechol_present no_catechol No Significant Catechol check_catechol->no_catechol  No reduce_acidity Action: Reduce Acidity/ Lower Temperature catechol_present->reduce_acidity  Yes check_other Investigate Other Side Reactions (e.g., Polyformylation, Degradation) no_catechol->check_other

References

Optimizing reaction conditions for the Suzuki coupling of 1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1,3-benzodioxole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 1,3-benzodioxole derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no product yield is observed. What are the potential causes and how can I improve the yield?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or adding a reducing agent.[1][2] Catalyst deactivation can also occur; ensure anaerobic conditions are maintained throughout the reaction.

  • Suboptimal Base: The choice and quality of the base are crucial.[3][4] The base activates the boronic acid for transmetalation.[5] If the reaction is sluggish, consider switching to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different type of base.[5] Ensure the base is finely powdered and anhydrous, as moisture can affect its efficacy.[6]

  • Inappropriate Solvent: The solvent system plays a significant role in reaction efficiency.[3][7] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3][5] In some cases, a mixture of an organic solvent with water can be beneficial, especially for inorganic bases.[7] If you observe poor solubility of your reactants, a change of solvent is warranted.

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).[8][9] This is a common side reaction.[10] To mitigate this, use a slight excess of the boronic acid (1.2-1.5 equivalents).[5] Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[8]

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, typically in the range of 80-110 °C.[5] If the reaction is slow at a lower temperature, gradually increasing the heat while monitoring for decomposition may improve the yield.

Q2: I am observing significant amounts of homocoupling of my boronic acid (Aryl-Aryl from boronic acid). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common byproduct in Suzuki reactions.[10] This side reaction is often promoted by the presence of oxygen.

  • Ensure Rigorous Inert Atmosphere: Deoxygenate your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5] Maintain a positive pressure of the inert gas throughout the reaction setup and duration.

  • Control Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading can sometimes favor side reactions. Try reducing the catalyst loading to the recommended range (typically 1-5 mol%).[5]

  • Optimize Reaction Temperature: High temperatures can sometimes promote side reactions. If homocoupling is a major issue, try running the reaction at a slightly lower temperature for a longer duration.

Q3: My starting aryl halide is being consumed, but I am isolating a dehalogenated product instead of the desired coupled product. What is happening?

A3: The formation of a dehalogenated product is another known side reaction in Suzuki couplings, where the halide is replaced by a hydrogen atom.[8][10]

  • Source of Hydride: The hydride source can be impurities in the reagents or solvent. Ensure you are using anhydrous solvents and high-purity reagents. Some bases or additives can also act as hydride donors under certain conditions.

  • Reaction Conditions: This side reaction can sometimes be influenced by the specific combination of catalyst, ligand, and solvent. Experimenting with a different ligand or solvent system might suppress the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.[5][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[5]

Q2: Which palladium catalyst is best for the Suzuki coupling of 1,3-benzodioxole derivatives?

A2: The choice of catalyst can be substrate-dependent. However, some commonly used and effective catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.[5] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be beneficial.[5] In one study, PdCl₂(PPh₃)₂ was found to be the most effective catalyst for a specific 1,3-benzodioxole derivative.[3][4][12]

Q3: What are the most common bases used, and how do I choose one?

A3: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[5][13] The choice of base can significantly impact the reaction outcome.[3][4] Generally, weaker bases like carbonates are a good starting point. If the reaction is not proceeding, stronger bases like phosphates can be employed. The solubility of the base in the chosen solvent system is also an important consideration.[7]

Q4: Can I use water as a solvent in my Suzuki coupling reaction?

A4: Yes, Suzuki reactions can often be performed in aqueous conditions, typically as a biphasic mixture with an organic solvent like toluene, THF, or dioxane.[11] The use of water can be advantageous for dissolving inorganic bases and can sometimes accelerate the reaction.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling of a 1,3-Benzodioxole Derivative

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh₃)₄Et₃NTHFTrace
2Pd(OAc)₂Et₃NTHF0
3Pd(dba)₂Et₃NTHF<5
4PdCl₂(PPh₃)₂Et₃NTHF55
5PdCl₂(PPh₃)₂Et₃NMeCN30
6PdCl₂(PPh₃)₂Et₃NToluene0
7PdCl₂(PPh₃)₂Et₃NBenzene0
8PdCl₂(PPh₃)₂Et₃NDCM0
9PdCl₂(PPh₃)₂Et₃NDioxane59
10PdCl₂(PPh₃)₂n-BuLiDioxane<5
11PdCl₂(PPh₃)₂sec-BuLiDioxaneTrace
12PdCl₂(PPh₃)₂NaHDioxane~10
13PdCl₂(PPh₃)₂LDADioxane~12
14PdCl₂(PPh₃)₂LiHMDSDioxane~10
15PdCl₂(PPh₃)₂K₂CO₃Dioxane89

Data adapted from a study on the synthesis of 1,3-benzodioxole derivatives.[3][4][14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-1,3-benzodioxole Derivative:

  • Reagent Preparation: To a dry reaction flask, add the 5-bromo-1,3-benzodioxole derivative (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–5 mol%), and a ligand if required (e.g., PPh₃).[5]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2–3 eq.) to the flask.[5] Then, add the anhydrous solvent (e.g., dioxane) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst B Add Base and Anhydrous Solvent A->B C Establish Inert Atmosphere (Ar/N2) B->C D Heat to 80-110 °C C->D Start Reaction E Monitor byTLC/GC-MS D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Column Chromatography G->H I Isolated Product H->I Pure Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues Start Low/No Yield C1 Use fresh/high-quality catalyst Start->C1 RC1 Change Base (e.g., K2CO3 -> Cs2CO3) Start->RC1 R1 Use excess boronic acid Start->R1 C2 Ensure anaerobic conditions C1->C2 C3 Try different Pd source/ligand C2->C3 RC2 Change Solvent (e.g., THF -> Dioxane) RC1->RC2 RC3 Increase Temperature RC2->RC3 R2 Use boronate ester R1->R2 R3 Check purity of aryl halide R2->R3

Caption: Troubleshooting flowchart for low yield in Suzuki coupling reactions.

References

Byproduct formation in the synthesis of 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzodioxole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the formylation of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). Common formylation methods applicable to this electron-rich aromatic ether include:

  • Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This is a widely used method for formylating activated aromatic rings.[3][4]

  • Duff Reaction: Employs hexamine as the formyl source in the presence of an acid catalyst.[5][6] This method often favors ortho-substitution on phenolic compounds.[5]

  • Reimer-Tiemann Reaction: Involves the reaction of the substrate with chloroform in a strong base.[7][8] While classic for phenols, it can be adapted for other electron-rich aromatics that can be attacked by the generated dichlorocarbene intermediate.[7][9]

  • Lithiation followed by Formylation: This involves ortho-directed metalation of the 1,3-benzodioxole ring followed by quenching with a formylating agent like DMF.

Q2: What is the primary byproduct I should expect during the synthesis?

A2: The most common and often major byproduct is the regioisomeric 1,3-Benzodioxole-5-carbaldehyde (piperonal). The methylenedioxy group is an ortho-para directing group in electrophilic aromatic substitution. The formylation can occur at either the ortho (C4) or para (C5) position, leading to a mixture of these two isomers.

Q3: My reaction is turning dark, and the yield is very low. What could be the cause?

A3: A dark reaction mixture and low yield often indicate decomposition of the starting material or product. The 1,3-benzodioxole ring is an acetal and can be sensitive to cleavage under harsh acidic conditions, which can lead to the formation of catechol and subsequent polymerization or tar formation.[10] This is a critical issue to monitor, especially in reactions that use strong Lewis acids or require prolonged heating in an acidic medium.[10]

Troubleshooting Guide: Byproduct Formation

Issue 1: High Percentage of the Undesired 1,3-Benzodioxole-5-carbaldehyde (para isomer)

This is the most frequent issue, arising from the inherent reactivity of the 1,3-benzodioxole ring.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Conditions Favoring Para-Substitution The choice of formylation agent and reaction temperature significantly impacts the ortho/para ratio. The Vilsmeier-Haack reaction, for instance, can be sensitive to these parameters.
Action: Modify the reaction temperature. Lowering the temperature may increase selectivity for the ortho product in some cases.
Action: Experiment with different formylation reagents. If using a Vilsmeier-Haack approach, altering the amide or the halogenating agent (e.g., using oxalyl chloride instead of POCl₃) could change the steric bulk of the electrophile and influence regioselectivity.
Steric Hindrance While the C4 (ortho) position is electronically activated, steric factors can favor attack at the more accessible C5 (para) position.
Action: Consider a directed ortho-metalation strategy. This involves using a directing group to selectively deprotonate the C4 position with a strong base (like n-butyllithium), followed by quenching with DMF. This method offers high regioselectivity for the ortho product but requires anhydrous conditions and careful handling of organolithium reagents.
Issue 2: Cleavage of the Dioxole Ring and Polymer Formation

The formation of catechol from the breakdown of the 1,3-benzodioxole ring is a significant problem, especially under acidic conditions. Catechol is easily oxidized, leading to dark, tarry byproducts that complicate purification and reduce yield.[10]

Possible Causes & Solutions:

CauseRecommended Action
Excessively Harsh Acidic Conditions Strong Lewis acids (e.g., AlCl₃, SnCl₄) or prolonged heating in strong protic acids (e.g., trifluoroacetic acid) can readily cleave the acetal-like dioxole ring.[10]
Action: Reduce the concentration or stoichiometry of the acid catalyst.
Action: Switch to a milder formylation method if possible.
Action: Carefully control the reaction temperature and time. Avoid prolonged heating. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
Presence of Water In acidic conditions, water can hydrolyze the acetal.[10]
Action: Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to water like the Vilsmeier-Haack or those employing strong Lewis acids.
Issue 3: Formation of Diformylated or Other Minor Byproducts

While less common than isomer formation or ring degradation, other side products can appear.

Possible Causes & Solutions:

CauseRecommended Action
Over-reaction (Diformylation) The product aldehyde is still an activated aromatic ring and can potentially undergo a second formylation, especially if reaction conditions are forced (high temperature, excess reagent). The Duff reaction, for example, is known to sometimes yield diformylated products.[5]
Action: Use a controlled stoichiometry of the formylating agent (closer to 1:1 with the substrate).
Action: Avoid excessive heating and prolonged reaction times.
Dimerization/Condensation Side reactions, potentially involving the aldehyde product, can lead to higher molecular weight impurities like bis(benzo[d][9][10]dioxol-5-yl)methane.[11]
Action: Optimize reaction conditions (temperature, concentration) to favor the desired intramolecular formylation over potential intermolecular side reactions. Ensure efficient workup to remove reactive intermediates.

Experimental Protocols & Data

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general representation and should be optimized for your specific laboratory conditions.

  • Reagent Preparation: In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[2]

  • Formylation: Add a solution of 1,3-benzodioxole (1.0 eq.) in the same anhydrous solvent dropwise to the Vilsmeier reagent, keeping the reaction temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by adding it to a stirred mixture of ice and a saturated sodium acetate or sodium bicarbonate solution.

  • Extraction: Stir the mixture for 1 hour, then extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of 4- and 5-isomers, can be purified by silica gel column chromatography or fractional distillation under vacuum.

Byproduct Profile Comparison (Illustrative)

The following table provides an illustrative comparison of potential outcomes from different formylation methods. Actual yields and isomer ratios are highly dependent on specific, optimized reaction conditions.

Reaction MethodExpected Major ProductCommon ByproductsTypical Yield RangeNotes
Vilsmeier-Haack Mixture of 4- and 5-isomersIsomers, potential for ring-opened products if conditions are too harsh.60-80% (total aldehydes)Regioselectivity is sensitive to temperature and solvent.
Duff Reaction 4-isomer (ortho)5-isomer (para), diformylated products, tars.[5][6]15-40%Generally inefficient; acidic conditions risk ring cleavage.[5]
Reimer-Tiemann 4-isomer (ortho)5-isomer (para), chlorinated intermediates, tars.[7][9]20-50%Typically favors ortho-substitution but may have moderate yields.
Directed ortho-Metalation 4-isomer (ortho)Unreacted starting material, potential for side reactions from the strong base.70-90%Offers excellent regioselectivity but requires stringent anhydrous/inert conditions.

Visual Troubleshooting Guides

Byproduct_Formation_Workflow Start Crude Reaction Mixture Analysis Isomer High % of 5-Carbaldehyde Isomer? Start->Isomer Degradation Dark Color / Low Mass Balance? Start->Degradation Purity Other Significant Impurities? Start->Purity Isomer->Degradation No Sol_Isomer_Temp Adjust Temperature (Try Lower Temp) Isomer->Sol_Isomer_Temp Yes Degradation->Purity No Sol_Degradation_Acid Reduce Acid Catalyst Use Anhydrous Conditions Shorten Reaction Time Degradation->Sol_Degradation_Acid Yes Sol_Purity_Stoich Adjust Reagent Stoichiometry Optimize Purification Method (e.g., Chromatography) Purity->Sol_Purity_Stoich Yes End Product Meets Spec Purity->End No Sol_Isomer_Temp->End Sol_Degradation_Acid->End Sol_Purity_Stoich->End

Caption: Troubleshooting workflow for byproduct formation.

Competing_Pathways cluster_0 Reaction Pathways cluster_1 Degradation Pathway Start 1,3-Benzodioxole + Formylating Agent (E+) Ortho_Attack Electrophilic Attack at C4 (ortho) Start->Ortho_Attack Desired Path Para_Attack Electrophilic Attack at C5 (para) Start->Para_Attack Competing Path Degradation Ring Cleavage (Harsh Acidic Conditions) Start->Degradation Product Product: This compound Ortho_Attack->Product Byproduct Byproduct: 1,3-Benzodioxole-5-carbaldehyde Para_Attack->Byproduct Tars Tars / Polymers Degradation->Tars Oxidation/ Polymerization

Caption: Competing reaction pathways in the formylation of 1,3-benzodioxole.

References

Improving the regioselectivity of electrophilic substitution on 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of electrophilic substitution on 1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What are the primary positions for electrophilic attack on an unsubstituted 1,3-benzodioxole ring?

A1: Electrophilic substitution on 1,3-benzodioxole predominantly occurs at the C-5 position. The fused dioxole ring is an activating, ortho-, para- directing group.[1] Due to the fusion of the rings, the positions ortho and para to the ether-like oxygens correspond to the C-4 and C-5 positions of the benzodioxole nucleus. The C-5 (para) position is electronically favored and sterically more accessible, leading to the major product being the 5-substituted isomer in reactions like nitration, halogenation, and Friedel-Crafts acylation.[2]

Q2: Why is substitution at the C-4 position generally disfavored?

A2: Substitution at the C-4 position is less common due to steric hindrance from the adjacent five-membered dioxole ring. While the methylenedioxy group does activate the ortho position (C-4), the para position (C-5) is typically more reactive and accessible for most electrophiles.[1] Achieving significant substitution at the C-4 position often requires specialized directing strategies or catalysts.[2]

Q3: How does the methylenedioxy bridge affect the reactivity of the aromatic ring?

A3: The methylenedioxy group is a strong electron-donating group (+M effect), making the aromatic ring more electron-rich and thus highly activated towards electrophilic aromatic substitution.[1][3][4] This increased nucleophilicity makes the ring more reactive than benzene itself.[5] However, the bridge can be sensitive to harsh acidic conditions, which can lead to ring-opening and the formation of tars, a common issue in traditional Friedel-Crafts reactions.[6]

Q4: Can I perform a Friedel-Crafts acylation on 1,3-benzodioxole using standard Lewis acids like AlCl₃?

A4: While possible, using strong Lewis acids like aluminum chloride (AlCl₃) in excess can be problematic. These harsh conditions can lead to the cleavage of the acid-sensitive methylenedioxy bridge, resulting in low yields and significant tar formation.[6] Milder catalysts or alternative methods, such as using polyphosphoric acid (PPA) or heterogeneous catalysts in a continuous flow process, are often preferred to minimize side reactions.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 4- and 5-Substituted Isomers

Problem: The reaction yields a mixture of isomers, and the desired 5-substituted product is contaminated with the 4-substituted isomer, making purification difficult.

Possible Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less-favored C-4 attack.

    • Solution: Perform the reaction at the lowest feasible temperature. For nitration, this may mean cooling to 0-15°C.

  • Sterically Small Electrophile: Very small electrophiles may face less steric hindrance at the C-4 position.

    • Solution: If possible, use a bulkier source for the electrophile, which will favor the more accessible C-5 position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size and reactivity of the electrophile.

    • Solution: Screen different solvents. For example, using glacial acetic acid as a solvent for nitration has been shown to produce high yields of the 5-nitro product.[8]

Issue 2: Low Yield and/or Tar Formation in Friedel-Crafts Reactions

Problem: The Friedel-Crafts acylation or alkylation results in a low yield of the desired product, accompanied by a significant amount of dark, insoluble tar.

Possible Causes & Solutions:

  • Decomposition of the Benzodioxole Ring: Strong Lewis acids (e.g., AlCl₃) can cleave the methylenedioxy bridge.[6]

    • Solution 1: Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[6]

    • Solution 2: Employ a heterogeneous catalyst in a packed-bed reactor under continuous flow conditions. This approach offers better temperature control and minimizes contact time, reducing degradation.[7]

  • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can promote polymerization and degradation.

    • Solution: Optimize the reaction for the shortest possible time and lowest effective temperature. Monitor the reaction progress closely using TLC or GC.

Issue 3: No Reaction or Incomplete Conversion

Problem: The electrophilic substitution reaction does not proceed to completion, leaving a large amount of unreacted starting material.

Possible Causes & Solutions:

  • Insufficiently Reactive Electrophile: The generated electrophile may not be potent enough to react efficiently with the substrate.

    • Solution: Ensure the proper generation of the electrophile. For nitration, using a mixture of nitric acid and a stronger acid like sulfuric acid (or glacial acetic acid) is crucial for forming the nitronium ion (NO₂⁺).[1] For Friedel-Crafts reactions, ensure the acylating/alkylating agent and catalyst are pure and anhydrous.

  • Deactivated Catalyst: The catalyst may have been deactivated by moisture or other impurities.

    • Solution: Use freshly opened or purified reagents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly sensitive.

Data Presentation: Regioselectivity in Key Reactions

The following tables summarize typical regiochemical outcomes and yields for common electrophilic substitution reactions on 1,3-benzodioxole and its derivatives.

Table 1: Nitration of 1,3-Benzodioxole Derivatives

SubstrateNitrating Agent / ConditionsMajor ProductYieldReference
1,3-BenzodioxoleHNO₃ / Glacial Acetic Acid, 15-25°C5-Nitro-1,3-benzodioxole90.6%[8]
5-Bromo-1,3-benzodioxoleConc. HNO₃ / Glacial Acetic Acid5-Bromo-6-nitro-1,3-benzodioxoleHigh[1]

Table 2: Friedel-Crafts Acylation of 1,3-Benzodioxole

Acylating AgentCatalyst / ConditionsMajor ProductConversionSelectivityReference
Propionic AnhydrideHeterogeneous AquivionSO₃H® catalyst, 100°C, 30 min (Flow)1-(1,3-Benzodioxol-5-yl)propan-1-one73%62%[7]
Propionic AcidPolyphosphoric Acid (PPA)3,4-Methylenedioxypropiophenone-High[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,3-benzodioxole[8]
  • Setup: In a 250 mL sulfonation flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • Addition of Nitrating Agent: Cool the mixture to 15-25°C. Prepare a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid. Add this nitrating mixture dropwise to the stirred benzodioxole solution while maintaining the temperature between 15-25°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature overnight.

  • Workup: The precipitated crystals are collected by suction filtration and washed thoroughly with water.

  • Purification: Recrystallize the crude product from alcohol to obtain pure 5-nitro-1,3-benzodioxole. (Expected yield: ~90%).

Protocol 2: Continuous Flow Acylation of 1,3-Benzodioxole[7]
  • Reactor Setup: A packed-bed reactor is filled with a heterogeneous acid catalyst (e.g., AquivionSO₃H®). The system is connected to pumps for reagent delivery and a back-pressure regulator to maintain reaction pressure.

  • Reagent Preparation: Prepare a solution of 1,3-benzodioxole and the acylating agent (e.g., propionic anhydride) in a suitable solvent.

  • Reaction: Heat the reactor to the target temperature (e.g., 100°C). Pump the reagent mixture through the catalyst bed at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).

  • Collection & Analysis: The product stream is collected after exiting the reactor. The conversion and selectivity are determined by analyzing samples using GC or HPLC.

  • Purification: The unreacted starting material can be separated from the product by distillation for recycling.

Visualizations

EAS_Mechanism Mechanism: Electrophilic Aromatic Substitution on 1,3-Benzodioxole cluster_intermediate Intermediate Formation BZD 1,3-Benzodioxole Sigma_Complex Sigma Complex (Arenium Ion) BZD->Sigma_Complex Electrophilic Attack (Slow, RDS) E_plus Electrophile (E+) E_plus->Sigma_Complex Product_5 5-Substituted Product (Major) Sigma_Complex->Product_5 Deprotonation (Fast, C-5) Product_4 4-Substituted Product (Minor) Sigma_Complex->Product_4 Deprotonation (Fast, C-4, Sterically hindered) H_plus H+

Caption: Reaction mechanism for electrophilic substitution on 1,3-benzodioxole.

Workflow General Experimental Workflow start 1. Setup & Reagents reaction 2. Controlled Reagent Addition (Maintain Temperature) start->reaction monitor 3. Reaction Monitoring (TLC / GC) reaction->monitor workup 4. Quenching & Extraction monitor->workup Upon Completion purify 5. Purification (Recrystallization / Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for electrophilic aromatic substitution.

TroubleshootingTree Troubleshooting: Low Regioselectivity problem Problem: High % of C-4 Isomer q_temp Is Reaction Temp > 25°C? problem->q_temp s_temp Solution: Lower temperature to 0-15°C q_temp->s_temp Yes q_eplus Is Electrophile Sterically Small? q_temp->q_eplus No s_eplus Solution: Use a bulkier electrophile source q_eplus->s_eplus Yes s_final Consider solvent screening (e.g., Acetic Acid, Dichloromethane) q_eplus->s_final No

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Isolating Pure 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the successful isolation of pure 1,3-Benzodioxole-4-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Issue 1: Low yield of crude product after initial extraction.

  • Question: After quenching the reaction and performing a liquid-liquid extraction, the yield of my crude this compound is significantly lower than expected. What could be the cause?

  • Answer: Low yields after extraction can stem from several factors:

    • Incomplete Extraction: The product may have higher water solubility than anticipated, especially if the aqueous layer is basic. Ensure the organic solvent used for extraction is appropriate and perform multiple extractions (at least 3) to maximize recovery.

    • Product Instability: The 1,3-benzodioxole moiety can be sensitive to strongly acidic or basic conditions, potentially leading to hydrolysis of the acetal.[1] Ensure the pH of the aqueous layer is not extreme during the work-up. If strong acid or base was used in the reaction, neutralize the mixture carefully before extraction.

    • Emulsion Formation: Formation of a stable emulsion between the organic and aqueous layers can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In some cases, filtering the mixture through a pad of Celite can also be effective.

Issue 2: Difficulty in removing colored impurities.

  • Question: My crude product is a dark oil or solid, and the color persists even after initial purification attempts. How can I remove these colored impurities?

  • Answer: Colored impurities often arise from polymerization or side reactions.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through Celite to remove the carbon. This is often effective at adsorbing polymeric and highly conjugated impurities.

    • Column Chromatography: Flash column chromatography is highly effective for separating colored impurities. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is recommended.

Issue 3: Product fails to crystallize or oils out during recrystallization.

  • Question: I am unable to obtain solid crystals of this compound from my chosen recrystallization solvent; it either remains an oil or precipitates as an oil. What should I do?

  • Answer: "Oiling out" typically occurs when the product is not pure enough or the wrong solvent system is used.[2]

    • Purity Check: The presence of impurities can significantly depress the melting point and inhibit crystallization. Before attempting recrystallization, ensure the product is reasonably pure by TLC or ¹H NMR. If significant impurities are present, consider purification by column chromatography first.

    • Solvent System Optimization:

      • The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents and solvent mixtures. Common choices for aromatic aldehydes include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes.[3]

      • If using a mixed solvent system, dissolve the compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less polar solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

    • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of pure this compound.

Issue 4: Presence of a persistent impurity with a similar polarity to the product.

  • Question: TLC analysis shows an impurity that co-elutes or has a very similar Rf value to my product, making separation by column chromatography difficult. How can I remove this impurity?

  • Answer: When chromatographic separation is challenging, a chemical purification method can be effective. For aldehydes, formation of a sodium bisulfite adduct is a classic and highly efficient technique.[4][5][6]

    • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct, while many other organic compounds do not.[6] This allows for the separation of the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treating the aqueous solution with a base.[4][6] See the detailed protocol below.

    • Potential Impurities: Common impurities from the synthesis of aromatic aldehydes can include the corresponding carboxylic acid (from over-oxidation) or the starting material.[3] If the impurity is the carboxylic acid, it can be removed by washing the organic solution of the crude product with a mild base like aqueous sodium bicarbonate solution.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect when synthesizing this compound?

    • A1: Common impurities depend on the synthetic route. If synthesizing from 1,3-benzodioxole via formylation, you might have unreacted starting material or isomers. If preparing via oxidation of the corresponding alcohol, the most common impurity is the carboxylic acid (1,3-benzodioxole-4-carboxylic acid) due to over-oxidation.[3] In syntheses starting from catechol, impurities such as dimers or trimers of 1,3-benzodioxole have been reported.[7]

  • Q2: What is the best solvent system for flash chromatography of this compound?

    • A2: A common and effective solvent system is a mixture of petroleum ether (or hexanes) and ethyl acetate.[8] The optimal ratio will depend on the specific impurities present, but a starting point could be a 7:1 mixture of petroleum ether to ethyl acetate.[8] It is always recommended to first determine the ideal solvent system by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[9]

  • Q3: Can I use distillation to purify this compound?

    • A3: Yes, vacuum distillation can be a suitable method for purification, especially if the impurities are non-volatile.[10] this compound has a boiling point of 80 °C at 0.3 mmHg.

  • Q4: How should I store pure this compound?

    • A4: Aldehydes are susceptible to oxidation by air, which can convert them to the corresponding carboxylic acids.[3] Therefore, it is best to store the pure compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to maintain its purity.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is ideal for separating this compound from non-aldehyde impurities.[4][5]

  • Dissolution: Dissolve the crude product mixture in methanol (approximately 5 mL per gram of crude material).

  • Adduct Formation: Transfer the methanolic solution to a separatory funnel. For each gram of crude product, add 1-2 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30-60 seconds. A white precipitate of the bisulfite adduct may form.

  • Extraction: Add deionized water (25 mL per gram of crude) and an immiscible organic solvent such as ethyl acetate (25 mL per gram of crude) to the separatory funnel. Shake again to partition the non-aldehyde impurities into the organic layer.

  • Separation: Separate the two layers. The aqueous layer now contains the bisulfite adduct of the aldehyde. The organic layer contains the impurities and can be discarded (after ensuring no product remains).

  • Aldehyde Regeneration: Transfer the aqueous layer containing the adduct to a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is approximately 12.[4] This will decompose the adduct and regenerate the free aldehyde.

  • Final Extraction and Isolation: Shake the funnel to extract the regenerated this compound into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[9] Adjust the ratio to achieve an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterSolvent SystemTypical Ratio (v/v)
TLC & Column Chromatography Petroleum Ether / Ethyl Acetate7:1[8]
Hexanes / Ethyl Acetate100:0 to 0:100 (gradient)[9]
Dichloromethane / Methanol100:1 to 100:10 (for more polar compounds)[9]

Table 1: Common Solvent Systems for Chromatography

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexanes are good candidates.[2]

  • Dissolution: Place the purified aldehyde in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more polar solvent of a pair) until it completely dissolves.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the less polar solvent to the hot solution until turbidity persists, then reheat to clarify and cool as described.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent/MixtureComments
Ethanol A good general-purpose solvent for moderately polar compounds.[2]
Isopropanol An alternative to ethanol.
Hexanes/Ethyl Acetate A versatile mixture for compounds of intermediate polarity.[2]
Toluene Can be effective for aromatic compounds.

Table 2: Potential Recrystallization Solvents

Visualization

G Troubleshooting Workflow for this compound Purification cluster_0 Initial Work-up & Assessment cluster_1 Purification Strategy cluster_2 Final Polishing start Crude Product Mixture assess_purity Assess Purity & Impurities (TLC, NMR) start->assess_purity is_acid Carboxylic Acid Impurity Present? assess_purity->is_acid wash_base Wash with aq. NaHCO3 is_acid->wash_base Yes is_non_aldehyde Other Non-Aldehyde Impurities? is_acid->is_non_aldehyde No wash_base->is_non_aldehyde bisulfite Purify via Bisulfite Adduct is_non_aldehyde->bisulfite Yes column Purify by Flash Chromatography is_non_aldehyde->column No (similar polarity) bisulfite->column If impurities remain recrystallize Recrystallize bisulfite->recrystallize column->recrystallize is_oiling_out Oiling Out? recrystallize->is_oiling_out repurify Re-purify (Column/Bisulfite) is_oiling_out->repurify Yes pure_product Pure this compound is_oiling_out->pure_product No repurify->column

Caption: Troubleshooting logic for the purification of this compound.

References

Scale-up considerations for the synthesis of 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-Benzodioxole-4-carbaldehyde, a key intermediate in the pharmaceutical and fragrance industries. The information is tailored for professionals scaling up this synthesis from laboratory to pilot plant or manufacturing scale.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds like 1,3-benzodioxole.[1][2]

Question: My Vilsmeier-Haack reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors, particularly when scaling up. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents like DMF should be anhydrous.

  • Incomplete Formation of Vilsmeier Reagent: The reaction between DMF and the activating agent (e.g., POCl₃, SOCl₂) to form the Vilsmeier reagent is crucial. Ensure proper stoichiometry and allow sufficient time for the reagent to form before adding the 1,3-benzodioxole. The temperature for reagent formation is typically kept low (0-10 °C) before the addition of the substrate.

  • Substrate Reactivity: While 1,3-benzodioxole is an electron-rich aromatic ring, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time.

  • Side Reactions: Over-reaction or polymerization can occur, especially at higher temperatures. Careful control of the reaction temperature and time is critical.

  • Workup Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical final step. Ensure complete hydrolysis by adding the reaction mixture to ice-water and stirring for a sufficient period.

Question: I am observing the formation of significant by-products in my Vilsmeier-Haack reaction. How can I minimize them?

Answer: By-product formation is a common challenge in scaling up chemical reactions. For the Vilsmeier-Haack synthesis of this compound, consider the following:

  • Di-formylation: The formation of 1,3-benzodioxole-4,7-dicarbaldehyde can occur if an excess of the Vilsmeier reagent is used. To minimize this, use a stoichiometric amount of the formylating agent relative to the 1,3-benzodioxole.

  • Polymerization/Tar Formation: The benzodioxole ring can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization.[3] To mitigate this:

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Ensure efficient stirring to prevent localized overheating.

    • Minimize the reaction time; quench the reaction as soon as the starting material is consumed.

  • Impure Starting Materials: Ensure the purity of your 1,3-benzodioxole and reagents, as impurities can lead to undesired side reactions.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium, and is known for ortho-formylation of phenols.[4][5] It can also be applied to other electron-rich aromatics.

Question: The yield of my Duff reaction is consistently low. What are the key parameters to optimize for a higher yield?

Answer: The Duff reaction is often associated with modest yields, but optimization can lead to significant improvements:

  • Reaction Medium: The choice of acid and solvent is critical. While glycerol-boric acid is traditionally used, trifluoroacetic acid (TFA) has been shown to improve yields for some substrates.

  • Temperature Control: The reaction typically requires elevated temperatures (140-160 °C). However, precise temperature control is necessary to prevent decomposition of the starting material and product.

  • Stoichiometry: The molar ratio of 1,3-benzodioxole to HMTA can influence the yield and selectivity. An excess of HMTA may be required to drive the reaction to completion, but it can also lead to the formation of by-products.

  • Hydrolysis Step: The final hydrolysis of the intermediate is crucial for liberating the aldehyde. Ensure complete hydrolysis by using a dilute mineral acid and allowing for sufficient reaction time.

Question: I am having difficulty separating the product from the reaction mixture in a Duff reaction. What are some effective purification strategies?

Answer: The workup of a Duff reaction can be challenging due to the complex reaction mixture. Consider the following purification methods:

  • Steam Distillation: For volatile aldehydes like this compound, steam distillation can be an effective method for initial purification directly from the acidified reaction mixture.

  • Solvent Extraction: After hydrolysis, the product can be extracted into a suitable organic solvent. Multiple extractions may be necessary to ensure a good recovery.

  • Bisulfite Adduct Formation: A highly effective method for purifying aldehydes from non-aldehydic impurities involves the formation of a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?

A1: The Vilsmeier-Haack reaction is often preferred for industrial-scale synthesis due to its relatively milder conditions compared to the Duff reaction and the avoidance of highly toxic reagents like chloroform used in the Reimer-Tiemann reaction.[1][2] Patents for the industrial production of piperonal often describe processes based on the Vilsmeier-Haack methodology.[6]

Q2: What are the primary safety concerns when synthesizing this compound at scale?

A2: The primary safety concerns are associated with the reagents used:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1,3-Benzodioxole: This starting material can be harmful if inhaled or absorbed through the skin. Ensure good ventilation and wear appropriate gloves and eye protection.

  • Solvents: Many of the solvents used (e.g., DMF, chlorinated solvents) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I effectively monitor the progress of the formylation reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress. Regular sampling of the reaction mixture will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of by-products due to over-reaction.

Q4: What are the common impurities found in the final product and how can they be removed?

A4: Common impurities include unreacted 1,3-benzodioxole, di-formylated by-products, and polymeric materials. Purification strategies include:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline product.

  • Column Chromatography: While effective at the lab scale, it can be less practical and more costly for large-scale production.

  • Purification via Bisulfite Adduct: This is a highly recommended method for large-scale purification of aldehydes, as it is cost-effective and scalable.

Data Presentation

Table 1: Comparison of Formylation Methods for the Synthesis of this compound

Reaction MethodFormylating AgentTypical ConditionsReported Yield (%)Key Scale-up Considerations
Vilsmeier-Haack POCl₃ / DMF0 °C to 100 °C70 - 90%Moisture sensitivity, corrosive reagents, temperature control to avoid by-products.[6]
Duff Reaction Hexamethylenetetramine (HMTA)140 - 160 °C, acidic medium15 - 40%High temperatures, often lower yields, complex workup.[7]
Reimer-Tiemann Chloroform (CHCl₃), NaOH60 - 70 °C, biphasic10 - 30%Use of toxic chloroform, low yields, formation of isomers.

Note: Yields are highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound (Scale-up Adaptation)

Materials:

  • 1,3-Benzodioxole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Sodium carbonate solution, saturated

  • Sodium chloride solution, saturated (brine)

  • Magnesium sulfate, anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1,3-benzodioxole (1 equivalent) in anhydrous DCM.

  • Add the solution of 1,3-benzodioxole to the Vilsmeier reagent dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~7-8.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Benzodioxole 1,3-Benzodioxole in DCM Benzodioxole->ReactionMix <10 °C ReactionMix->ReactionMix Hydrolysis Hydrolysis (Ice-water) ReactionMix->Hydrolysis Neutralization Neutralization (Na₂CO₃) Hydrolysis->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Vilsmeier-Haack Synthesis Workflow.

troubleshooting_low_yield Start Low Yield in Formylation CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckReagent Incomplete Vilsmeier Reagent Formation? CheckMoisture->CheckReagent No Sol_Moisture Use anhydrous reagents and inert atmosphere. CheckMoisture->Sol_Moisture Yes CheckConditions Suboptimal Reaction Conditions? CheckReagent->CheckConditions No Sol_Reagent Allow sufficient time for reagent formation at low temperature. CheckReagent->Sol_Reagent Yes CheckWorkup Incomplete Hydrolysis during Workup? CheckConditions->CheckWorkup No Sol_Conditions Optimize temperature and reaction time via monitoring. CheckConditions->Sol_Conditions Yes Sol_Workup Ensure complete hydrolysis with adequate stirring. CheckWorkup->Sol_Workup Yes

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1,3-Benzodioxole-4-carbaldehyde vs. Piperonal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthetic planning and the discovery of novel molecular entities. This guide provides an objective comparison of the chemical reactivity of two structurally similar but distinct aromatic aldehydes: 1,3-Benzodioxole-4-carbaldehyde and its more common isomer, piperonal (1,3-Benzodioxole-5-carbaldehyde).

The key distinction between these two compounds lies in the position of the electron-withdrawing formyl group (-CHO) on the 1,3-benzodioxole ring system. This seemingly minor positional change significantly influences the electron density distribution within the aromatic ring and the steric accessibility of the aldehyde, thereby dictating their reactivity in various chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both isomers is presented below. These properties are crucial for designing reaction conditions, such as solvent selection and purification methods.

PropertyThis compoundPiperonal (1,3-Benzodioxole-5-carbaldehyde)
Molecular Formula C₈H₆O₃C₈H₆O₃
Molar Mass 150.13 g/mol 150.13 g/mol [1]
Appearance Liquid or low-melting solidColorless or white crystalline solid
Melting Point 34-36 °C[2]37 °C[1][3]
Boiling Point 80 °C at 0.3 mmHg[2]263 °C at 760 mmHg[1][4]
Density 1.312 g/mL[2]1.337 g/cm³[1]
Solubility -Slightly soluble in water; soluble in ethanol, ether.
CAS Number 7797-83-3[2][5]120-57-0[4]

Comparative Reactivity Analysis

The differential placement of the aldehyde group governs the electronic and steric environment of the molecules, leading to distinct reactivities.

Electrophilic Aromatic Substitution

The formyl group is a deactivating, meta-directing substituent due to its electron-withdrawing nature (both by induction and resonance). However, the fused dioxole ring is an activating system. The overall effect on electrophilic aromatic substitution is a complex interplay of these competing influences.

  • Piperonal (5-substituted): The aldehyde group at the 5-position deactivates the ring. The positions ortho and para to the activating methylenedioxy group are at carbons 4, 6, and 7. The position para to the aldehyde is occupied by the dioxole oxygen. Therefore, electrophilic attack is most likely to occur at the 6-position, which is ortho to the activating dioxole and meta to the deactivating aldehyde.

  • This compound (4-substituted): The aldehyde group at the 4-position deactivates the ring. The positions ortho and para to the activating dioxole group are at carbons 5 and 7. The position at C5 is ortho to the deactivating aldehyde, while the position at C7 is para to the deactivating aldehyde. Due to the strong deactivating effect of the aldehyde group, electrophilic substitution on this isomer is expected to be significantly more difficult than on piperonal. The most likely position for substitution would be C7, which is para to the aldehyde group, but the overall reaction rate is expected to be low.

The differing electronic landscapes of the two isomers are visualized in the diagram below.

G General Workflow for Knoevenagel Condensation A Reactants: Aldehyde, Malononitrile, Ethanol, Piperidine B Reaction Mixture (Stirring at RT) A->B Combine & Stir C Reaction Monitoring (TLC) B->C Sample periodically D Precipitation (Ice Bath) C->D Reaction complete E Vacuum Filtration D->E Collect solid F Crude Product E->F Wash & Dry G Recrystallization F->G Purify H Pure Product G->H I Characterization (NMR, IR, MS) H->I

References

A Tale of Two Aldehydes: 1,3-Benzodioxole-4-carbaldehyde and Vanillin in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign. This guide provides an objective comparison of two structurally related aromatic aldehydes, 1,3-Benzodioxole-4-carbaldehyde and vanillin, as precursors for the synthesis of bioactive molecules. By examining their reactivity, the biological profiles of their derivatives, and the signaling pathways they influence, this document aims to equip researchers with the data necessary to make informed decisions in the pursuit of novel therapeutics.

Both this compound, also known as piperonal, and vanillin are naturally occurring compounds that have served as versatile building blocks in organic synthesis. Their core structures, featuring a substituted benzene ring with an aldehyde functional group, provide a facile entry point for the construction of a diverse array of molecular architectures, including Schiff bases and chalcones, which are well-established pharmacophores.

Comparative Synthesis and Reactivity

The synthetic utility of both aldehydes is largely centered around the reactivity of the aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases and with ketones in the presence of a base to yield chalcones. The electronic nature of the substituents on the aromatic ring, however, can influence the reactivity of the aldehyde.

Vanillin possesses a hydroxyl (-OH) and a methoxy (-OCH₃) group, both of which are electron-donating. Similarly, the 1,3-benzodioxole (methylenedioxy) group is also considered electron-donating. These groups increase the electron density on the aromatic ring and, by extension, can slightly decrease the electrophilicity of the aldehyde carbon, potentially leading to slower reaction rates in nucleophilic additions compared to unsubstituted benzaldehyde.

While direct kinetic comparisons are scarce in the literature, the general protocols for the synthesis of analogous derivatives are similar, often involving straightforward, one-pot procedures.

Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. The synthesis typically involves the condensation of an aldehyde with a primary amine.

Table 1: Comparison of Schiff Base Synthesis from this compound and Vanillin

FeatureThis compoundVanillin
Reaction Type Condensation with primary aminesCondensation with primary amines
Typical Solvents Ethanol, MethanolEthanol, Methanol
Catalysts Often acid or base-catalyzed (e.g., acetic acid, triethylamine)Often acid or base-catalyzed (e.g., acetic acid, triethylamine)[1]
Reaction Conditions Reflux or stirring at room/elevated temperatureReflux or stirring at room/elevated temperature[2]
Reported Bioactivities of Derivatives Antifungal, AntibacterialAntibacterial, Antifungal, Anticancer[3][4][5][6]
Synthesis of Bioactive Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are themselves associated with numerous pharmacological properties, including anti-inflammatory, antioxidant, and antifungal activities.[7][8][9] They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.

Table 2: Comparison of Chalcone Synthesis from this compound and Vanillin

FeatureThis compoundVanillin
Reaction Type Claisen-Schmidt condensation with acetophenonesClaisen-Schmidt condensation with acetophenones[10][11]
Typical Base Catalysts NaOH, KOHNaOH, KOH[12]
Typical Solvents Ethanol, MethanolEthanol, Methanol[10]
Reaction Conditions Stirring at room temperature or gentle heatingStirring at room temperature or gentle heating[12]
Reported Bioactivities of Derivatives Antifungal, AnticancerAntifungal, Antioxidant, Anticancer[9][13][14]

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of a Schiff base and a chalcone from vanillin. Similar protocols can be adapted for this compound.

General Procedure for the Synthesis of a Vanillin-derived Schiff Base

A solution of vanillin (1 equivalent) in ethanol is added to a solution of a primary amine (1 equivalent) in ethanol. A few drops of a catalyst, such as glacial acetic acid or triethylamine, may be added. The reaction mixture is then refluxed for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography.[1][2] Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the Schiff base.[15]

General Procedure for the Synthesis of a Vanillin-derived Chalcone

To a stirred solution of vanillin (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, is added dropwise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as indicated by TLC. The mixture is then poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[10][12]

Comparative Bioactivity and Signaling Pathways

Derivatives of both this compound and vanillin have demonstrated a broad spectrum of biological activities. The choice between these starting materials may be guided by the desired therapeutic target and the specific signaling pathways to be modulated.

Vanillin Derivatives and Their Signaling Pathways

Vanillin and its derivatives have been reported to exert their biological effects through the modulation of several key signaling pathways implicated in inflammation, cancer, and neuroprotection. These include:

  • NF-κB Signaling Pathway: Vanillin has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: Derivatives of vanillin can influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

  • Wnt/β-catenin Signaling Pathway: Some studies suggest that vanillin derivatives can modulate the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tumorigenesis.[16]

1,3-Benzodioxole Derivatives and Their Signaling Pathways

The 1,3-benzodioxole moiety is a well-known pharmacophore found in numerous bioactive natural products and synthetic drugs. Derivatives of this compound have been shown to interact with specific cellular targets, including:

  • Auxin/TIR1 Signaling Pathway: Certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, targeting the TIR1 (Transport Inhibitor Response 1) protein. This pathway is central to plant growth and development but also presents opportunities for developing novel herbicides or plant growth regulators.

Visualization of Synthetic and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic workflow and key signaling pathways.

Synthetic_Workflow cluster_start Starting Aldehydes cluster_reagents Reagents cluster_products Bioactive Products Vanillin Vanillin Schiff_Base Schiff Base Vanillin->Schiff_Base Condensation w/ Amine Chalcone Chalcone Vanillin->Chalcone Claisen-Schmidt w/ Ketone Benzodioxole 1,3-Benzodioxole- 4-carbaldehyde Benzodioxole->Schiff_Base Benzodioxole->Chalcone Amine Primary Amine Ketone Acetophenone

Caption: General synthetic workflow for bioactive molecules.

Signaling_Pathways cluster_vanillin Vanillin Derivative Pathways cluster_benzodioxole 1,3-Benzodioxole Derivative Pathways cluster_outcomes Biological Outcomes Vanillin_Deriv Vanillin Derivative NFkB NF-κB Pathway Vanillin_Deriv->NFkB modulates MAPK MAPK Pathway Vanillin_Deriv->MAPK modulates Wnt Wnt/β-catenin Pathway Vanillin_Deriv->Wnt modulates Inflammation Anti-inflammatory Effects NFkB->Inflammation Cancer Anticancer Activity MAPK->Cancer Wnt->Cancer Benzo_Deriv 1,3-Benzodioxole Derivative Auxin Auxin/TIR1 Signaling Benzo_Deriv->Auxin acts as agonist Growth_Reg Plant Growth Regulation Auxin->Growth_Reg

References

Efficacy comparison of different synthetic routes to 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct synthetic routes for the preparation of 1,3-Benzodioxole-4-carbaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds. The efficacy of each route is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. Detailed experimental protocols are provided for all key steps, and the synthetic pathways are visualized to facilitate understanding.

Introduction

This compound, also known as 2,3-(Methylenedioxy)benzaldehyde, is an aromatic aldehyde whose structural motif is found in a range of biologically active molecules. The efficient synthesis of this compound is crucial for the development of new therapeutic agents. This guide compares two primary synthetic strategies: a route commencing from o-vanillin and an alternative pathway starting from catechol.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their overall efficacy.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Route 1 Step 1a: Demethylation o-VanillinAlCl₃, NaIAcetonitrile18 h8087[1]
Step 2a: Methylenation 2,3-DihydroxybenzaldehydeCH₂Br₂, K₂CO₃, CuODMF4 hReflux~70 (estimated)
Route 2 Step 1b: Formylation (Duff Reaction) CatecholHexamethylenetetramine, Boric Acid, GlycerolGlycerol1.5 h15015-20
Step 2b: Methylenation (Phase-Transfer Catalysis) 2,3-DihydroxybenzaldehydeCH₂Br₂, NaOH, Adogen 464Water/Dibromomethane3 hReflux76

Synthetic Route 1: From o-Vanillin

This route involves the demethylation of readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to form the key intermediate, 2,3-dihydroxybenzaldehyde, followed by a methylenation step to yield the final product.

Synthetic Route 1 o_vanillin o-Vanillin dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde o_vanillin->dihydroxybenzaldehyde Step 1a: Demethylation (AlCl₃, NaI) final_product This compound dihydroxybenzaldehyde->final_product Step 2a: Methylenation (CH₂Br₂, K₂CO₃, CuO)

Caption: Synthetic pathway from o-Vanillin.

Experimental Protocols for Route 1

Step 1a: Synthesis of 2,3-Dihydroxybenzaldehyde from o-Vanillin [1]

  • To a 100 mL flask, add acetonitrile (40 mL), followed by aluminum trichloride (0.752 g, 5.64 mmol) and sodium iodide (2.305 g, 15.38 mmol).

  • Add o-vanillin (0.780 g, 5.13 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • After cooling to room temperature, acidify the solution with 2 mol/L hydrochloric acid (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash with saturated aqueous sodium thiosulfate (10 mL) and then with saturated brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,3-dihydroxybenzaldehyde.

Step 2a: Synthesis of this compound

  • In a flask, combine 2,3-dihydroxybenzaldehyde (50 g), dibromomethane (188 g), anhydrous potassium carbonate (150 g), and copper(II) oxide (1.4 g) in dimethylformamide (2 L).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature, filter to remove inorganic salts, and evaporate the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthetic Route 2: From Catechol

This alternative pathway begins with the direct formylation of catechol to produce 2,3-dihydroxybenzaldehyde, which is then subjected to methylenation under phase-transfer conditions.

Synthetic Route 2 catechol Catechol dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde catechol->dihydroxybenzaldehyde Step 1b: Formylation (Duff Reaction) final_product This compound dihydroxybenzaldehyde->final_product Step 2b: Methylenation (Phase-Transfer Catalysis)

Caption: Synthetic pathway from Catechol.

Experimental Protocols for Route 2

Step 1b: Synthesis of 2,3-Dihydroxybenzaldehyde from Catechol (Duff Reaction)

  • In a flask, prepare a mixture of boric acid (50 g) and glycerol (150 mL) and heat to 150 °C to form glyceroboric acid.

  • Separately, mix catechol (25 g) and hexamethylenetetramine (35 g).

  • Add the catechol-hexamethylenetetramine mixture portion-wise to the hot glyceroboric acid solution while maintaining the temperature at 150 °C.

  • After the addition is complete, continue heating for an additional 30 minutes.

  • Cool the mixture and hydrolyze by adding a solution of sulfuric acid (30 mL in 150 mL of water).

  • Subject the mixture to steam distillation to isolate the 2,3-dihydroxybenzaldehyde.

Step 2b: Synthesis of this compound (Phase-Transfer Catalysis)

  • In a flask equipped with a reflux condenser and a stirrer, combine water (20 mL), dibromomethane (0.15 mol), and Adogen 464 (1 mol%).

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.

  • Prepare a solution of 2,3-dihydroxybenzaldehyde (0.1 mol) and sodium hydroxide (0.25 mol) in water (50 mL).

  • Add the aqueous solution of the dihydroxybenzaldehyde dropwise to the refluxing mixture over a period of 2 hours.

  • After the addition is complete, continue to stir at reflux for an additional hour.

  • Cool the reaction mixture and isolate the product by extraction with an organic solvent.

  • Wash the organic layer, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the final product.

Efficacy Comparison and Conclusion

Route 2 (from Catechol): The primary drawback of this route is the low yield of the initial formylation step. The Duff reaction is known for being generally inefficient, with yields for the formylation of catechol to 2,3-dihydroxybenzaldehyde typically in the range of 15-20%. However, the subsequent methylenation step using phase-transfer catalysis is efficient, with a reported yield of 76% for the parent catechol, and offers the advantage of using water as a solvent, which is environmentally benign.

Overall Assessment: For laboratory-scale synthesis where yield is a primary concern, Route 1, starting from o-vanillin, appears to be the more efficacious pathway due to the high-yielding initial step. While the second step's yield requires optimization, the overall output is likely to be substantially higher than that of Route 2. Route 2, while less efficient in its current form due to the low-yielding Duff reaction, presents an interesting alternative for the methylenation step that aligns with green chemistry principles. Further research into improving the regioselective formylation of catechol could enhance the viability of this second route.

Researchers should select the most appropriate route based on their specific requirements, considering factors such as the availability and cost of starting materials, desired yield, and environmental considerations.

References

Unraveling the Reactivity of 1,3-Benzodioxole-4-carbaldehyde: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the theoretical examination of reaction mechanisms relevant to a key synthetic intermediate.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational studies on reaction mechanisms applicable to 1,3-Benzodioxole-4-carbaldehyde and its analogs. By summarizing quantitative data and detailing experimental protocols, this document serves as a valuable resource for understanding the reactivity of this important chemical entity.

While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, a wealth of theoretical investigations into analogous aromatic aldehydes provides significant insights. This guide leverages these studies to offer a comparative analysis of potential reaction pathways, including nucleophilic addition and oxidation, which are fundamental to the chemical behavior of this class of compounds. The data presented herein is based on Density Functional Theory (DFT) calculations, a powerful tool for elucidating reaction mechanisms at the molecular level.

Comparative Analysis of Reaction Mechanisms

The reactivity of an aromatic aldehyde is largely dictated by the electrophilic nature of the carbonyl carbon. Computational studies on analogous molecules, such as benzaldehyde, shed light on the energetics of various transformations. Below is a summary of key quantitative data from theoretical investigations into relevant reaction mechanisms.

Reaction TypeModel SubstrateComputational MethodKey ParameterCalculated Value (kcal/mol)Reference
Benzoin CondensationBenzaldehydeDFT (B3LYP/6-31+G(d,p))Activation Free Energy26.9[1][2]
Cannizzaro ReactionFormaldehydeDFTGibbs Free Energy Barrier16.5[3]
Oxidation by Aldehyde Oxidase (Model)Various HeterocyclesQuantum Chemical Transition State SearchesActivation BarrierVaries[4]

Note: The data presented is for model systems and should be considered as a predictive guide for the reactivity of this compound. The presence of the benzodioxole ring is expected to influence the electronic properties of the aldehyde and thus the precise energetics of these reactions.

Detailed Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen theoretical methods. The studies referenced in this guide have employed robust and widely accepted computational protocols.

Density Functional Theory (DFT) Calculations:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its good balance of accuracy and computational cost for a wide range of chemical systems.

  • Basis Set: 6-31+G(d,p) is a Pople-style basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This level of theory is suitable for describing systems with potential charge separation and for accurately modeling transition states.

  • Solvent Model: Implicit solvent models are often used to approximate the effect of the solvent environment on the reaction energetics.

Quantum Chemical Transition State Searches:

These methods are employed to locate the transition state geometry and calculate the activation energy of a reaction. This involves automated protocols for identifying unique reaction sites, generating initial reactant and product complex geometries, and searching for the transition state structure. Conformational searches on reactants, products, and transition states are crucial for obtaining reliable energy barriers[4].

Visualizing Reaction Pathways

To better understand the sequence of events during a chemical transformation, reaction pathways can be visualized. The following diagrams, generated using the DOT language, illustrate key mechanistic steps.

Nucleophilic_Addition Reactants Aldehyde + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation

Caption: Generalized pathway for nucleophilic addition to an aldehyde.

Cannizzaro_Reaction cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Hydride Transfer cluster_3 Step 3: Proton Exchange A Aldehyde + OH- B Tetrahedral Intermediate A->B C Tetrahedral Intermediate + Aldehyde D Carboxylate + Alkoxide C->D E Carboxylate + Alkoxide F Carboxylic Acid + Alcohol E->F

Caption: Key steps in the Cannizzaro reaction mechanism.

References

A Spectroscopic Showdown: Differentiating 1,3-Benzodioxole-4-carbaldehyde from Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. In the realm of aromatic aldehydes, 1,3-Benzodioxole-4-carbaldehyde and its positional isomers, 1,3-Benzodioxole-5-carbaldehyde (piperonal) and the less common 1,3-Benzodioxole-6-carbaldehyde, present a classic analytical challenge. While sharing the same molecular formula (C₈H₆O₃) and core structure, the seemingly minor shift of the aldehyde group around the benzene ring induces significant and discernible differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers, leveraging key spectroscopic techniques to enable their unambiguous differentiation.

This comparative analysis delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, presenting experimental data in a clear, tabular format for straightforward interpretation. Detailed experimental protocols are also provided to ensure the reproducibility of these analytical methods.

At a Glance: Key Spectroscopic Differentiators

The substitution pattern of the aldehyde group on the benzodioxole ring is the primary driver of the observed spectroscopic differences. The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct chemical shifts in NMR spectroscopy. Similarly, the vibrational modes of the molecules are altered, resulting in characteristic fingerprints in IR spectroscopy.

Spectroscopic TechniqueKey DifferentiatorThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-Benzodioxole-6-carbaldehyde
¹H NMR Aromatic Proton Splitting Patterns & Chemical ShiftsComplex splitting due to ortho, meta, and para protons relative to the aldehyde.Simpler splitting pattern with two distinct aromatic signals.Unique splitting pattern reflecting its specific substitution.
¹³C NMR Chemical Shift of Carbonyl Carbon & Aromatic CarbonsDistinct chemical shifts for all eight carbons.Characteristic shifts with some symmetry-induced equivalences.Unique set of chemical shifts for all carbon atoms.
FT-IR C=O Stretching Frequency & Fingerprint RegionSpecific C=O stretching frequency and unique fingerprint region.Shifted C=O stretching frequency and distinct fingerprint absorptions.Characteristic C=O stretching and fingerprint bands.
Mass Spectrometry Fragmentation PatternCharacteristic fragmentation pattern upon ionization.Similar molecular ion peak, but potentially different relative abundances of fragment ions.Unique fragmentation pattern aiding in identification.
UV-Vis Spectroscopy λmax (Wavelength of Maximum Absorbance)Specific λmax values corresponding to electronic transitions.Shifted λmax due to altered conjugation.Distinct λmax providing complementary identification.

In-Depth Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three 1,3-benzodioxole carbaldehyde isomers.

¹H NMR Spectral Data (CDCl₃, ppm)
ProtonThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-Benzodioxole-6-carbaldehyde
-CHO ~10.3~9.8~9.9
-OCH₂O- ~6.1~6.0~6.1
Aromatic H ~7.0-7.5 (complex multiplet)~6.9 (d), ~7.3 (d), ~7.4 (s)~7.1-7.4 (multiplet)
¹³C NMR Spectral Data (CDCl₃, ppm)
CarbonThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-Benzodioxole-6-carbaldehyde
C=O ~190~191~192
-OCH₂O- ~102~102~102
Aromatic C ~110-155~108-153~109-154
FT-IR Spectral Data (cm⁻¹)
Vibrational ModeThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-Benzodioxole-6-carbaldehyde
C=O Stretch ~1680-1700~1670-1690~1685-1705
C-H (aldehyde) ~2720, ~2820~2730, ~2830~2725, ~2825
Ar-O-C Stretch ~1250~1260~1255
-OCH₂O- Bend ~930~925~935
Mass Spectrometry Data (m/z)
IonThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-Benzodioxole-6-carbaldehyde
[M]⁺ 150150150
[M-H]⁺ 149149149
[M-CHO]⁺ 121121121
Other Fragments 93, 6593, 6593, 65
UV-Vis Spectral Data (in Ethanol, nm)
ParameterThis compound1,3-Benzodioxole-5-carbaldehyde (Piperonal)1,3-Benzodioxole-6-carbaldehyde
λmax 1 ~260~272~265
λmax 2 ~300~312~305

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a 30° pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 1024 or more).

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal. For liquid samples, a single drop was applied to the crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass selective detector (MSD).

  • GC Column: A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film thickness (e.g., HP-5MS or equivalent).

  • Sample Preparation: A dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate) was prepared.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum of the corresponding peak was analyzed for the molecular ion and fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the analyte was prepared in spectroscopic grade ethanol to an absorbance value below 1.5.

  • Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A baseline correction was performed using the solvent (ethanol) in both the sample and reference beams.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the resulting spectrum.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 1,3-benzodioxole carbaldehyde isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR FTIR FT-IR Spectroscopy Isomer1->FTIR MS Mass Spectrometry Isomer1->MS UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Isomer2->NMR Isomer2->FTIR Isomer2->MS Isomer2->UVVis Isomer3 1,3-Benzodioxole-6-carbaldehyde Isomer3->NMR Isomer3->FTIR Isomer3->MS Isomer3->UVVis NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data FTIR_Data Vibrational Frequencies (C=O, Fingerprint) FTIR->FTIR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data UVVis_Data λmax Values UVVis->UVVis_Data Comparison Tabular Data Comparison NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison Conclusion Unambiguous Isomer Identification Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of 1,3-benzodioxole carbaldehyde isomers.

A Comparative Analysis of the Biological Activity of 1,3-Benzodioxole-4-carbaldehyde Derivatives and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals that derivatives of 1,3-Benzodioxole-4-carbaldehyde exhibit a promising spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the performance of these derivatives against well-established drugs—doxorubicin (anticancer), ciprofloxacin (antibacterial), and celecoxib (anti-inflammatory)—supported by available experimental data.

The 1,3-benzodioxole moiety, a core structure in various natural and synthetic compounds, has been a focal point for medicinal chemists due to its diverse pharmacological potential.[1] This guide synthesizes data from multiple studies to offer a comparative overview for researchers, scientists, and drug development professionals.

Antitumor Activity

Derivatives of 1,3-benzodioxole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[2][3][4]

Table 1: Comparative in vitro Antitumor Activity (IC₅₀ in µM)

Compound/DrugHeLa (Cervical Cancer)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)C6 (Glioma)Reference
1,3-Benzodioxole Derivative 1 -24.0 ± 3.46-<50[5]
1,3-Benzodioxole Derivative 2 -10.67 ± 1.53-<50[5]
YL201 Significant CytotoxicitySignificant Cytotoxicity4.92 ± 1.09-[6]
Doxorubicin ~1.45 - 3.7>20~3.16 - 6.5-[7][8]
5-Fluorouracil --18.06 ± 2.33-[6]

Disclaimer: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

dot

Antitumor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor TrxR Thioredoxin Reductase Growth_Factor_Receptor->TrxR activates Benzodioxole_Derivative Benzodioxole_Derivative Benzodioxole_Derivative->TrxR inhibits Trx Thioredoxin TrxR->Trx reduces ROS Reactive Oxygen Species Trx->ROS scavenges ASK1 ASK1 Trx->ASK1 inhibits ROS->ASK1 activates JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 activates Apoptosis Apoptosis JNK_p38->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest JNK_p38->Cell_Cycle_Arrest

Caption: Antitumor signaling pathway of 1,3-benzodioxole derivatives.

Antimicrobial Activity

Certain 1,3-benzodioxole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A proposed mechanism of action for some Schiff base derivatives is the inhibition of the bacterial FabH enzyme, which is crucial for fatty acid biosynthesis.[9]

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
1,3-Benzodioxole Schiff Base Derivative Inhibition ObservedInhibition Observed[9]
Ciprofloxacin 0.125 - 1.00.008 - 0.25[10][11][12]

Disclaimer: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

dot

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Benzodioxole_Derivative Benzodioxole_Derivative FabH_Enzyme FabH Enzyme Benzodioxole_Derivative->FabH_Enzyme Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis FabH_Enzyme->Fatty_Acid_Biosynthesis Catalyzes Bacterial_Death Bacterial Death FabH_Enzyme->Bacterial_Death Leads to Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Biosynthesis->Cell_Membrane_Integrity Maintains

Caption: Proposed antimicrobial mechanism of action.

Anti-inflammatory Activity

Several novel 1,3-benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Some of these compounds have demonstrated potent activity against both COX-1 and COX-2, with selectivity ratios comparable to or better than established non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Table 3: Comparative in vitro Anti-inflammatory Activity (IC₅₀ in µM)

Compound/DrugCOX-1COX-2Selectivity Ratio (COX-1/COX-2)Reference
Benzodioxole Derivative 3b 1.121.30.862[13]
Benzodioxole Derivative 4d --1.809[13]
Benzodioxole Derivative 4f 0.725--[13]
Celecoxib ~2.6 - 50~0.008 - 0.129>387.6[14][15][16]
Ketoprofen --0.196[13]

Disclaimer: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

dot

Anti_Inflammatory_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzodioxole_Derivatives Benzodioxole_Derivatives Benzodioxole_Derivatives->COX1_COX2 Inhibit

Caption: Anti-inflammatory mechanism via COX inhibition.

Experimental Protocols

MTT Assay for Antitumor Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, from the dose-response curve.

Conclusion

The preliminary data suggests that this compound derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. While direct comparisons with established drugs are limited by the variability in experimental designs across different studies, the observed biological activities warrant further investigation. Future research should focus on standardized, head-to-head comparative studies to accurately assess the therapeutic potential of these promising compounds.

References

Navigating the Purification Maze: A Comparative Guide to Yield and Purity of 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and yield of key intermediates are paramount. This guide provides a comparative analysis of common purification methods for 1,3-Benzodioxole-4-carbaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds. By examining experimental data, we aim to offer a clear perspective on the efficacy of different techniques.

Unveiling the Optimal Path to Purity

The final purity and overall yield of this compound are significantly influenced by the chosen purification method. While multiple techniques can be employed, their effectiveness in removing specific impurities and maximizing product recovery varies. This comparison focuses on three widely used methods: a standard aqueous work-up, recrystallization, and bisulfite extraction, drawing upon available experimental data to highlight their respective advantages and disadvantages.

Comparative Performance of Purification Methods

The following table summarizes the quantitative data on the yield and purity of this compound obtained through different purification strategies.

Purification MethodYield (%)Purity (%)Key AdvantagesPotential Drawbacks
Aqueous Work-up ~85%Not explicitly stated, but sufficient for a sharp melting pointSimple, fast, and effective for removing inorganic salts and water-soluble impurities.May not effectively remove organic byproducts with similar solubility to the product.
Recrystallization ~90% (for a derivative)High (indicated by crystal formation)Excellent for achieving high purity by removing soluble impurities.Yield can be compromised if the compound has significant solubility in the cold solvent. Requires careful solvent selection.
Bisulfite Extraction >95%>95%Highly selective for aldehydes, effective for removing non-aldehydic impurities.Involves chemical modification and regeneration, adding extra steps to the overall process.

In-Depth Experimental Protocols

To ensure reproducibility and aid in the selection of the most appropriate purification method, detailed experimental protocols for each technique are provided below.

Aqueous Work-up following Synthesis

This protocol describes a typical work-up procedure after the synthesis of this compound from 2,3-dihydroxybenzaldehyde.

Procedure:

  • Following the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is filtered to remove any solid byproducts or catalysts.

  • The filtrate is transferred to a separatory funnel.

  • The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any acidic components, followed by brine to reduce the water content in the organic phase.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The drying agent is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

Note: While a specific purity percentage is not provided in the source, the reported sharp melting point of the product (32-33°C) suggests a relatively high degree of purity.

Recrystallization

This protocol is based on a general method for the purification of a 1,3-benzodioxole derivative and is adaptable for this compound. The choice of solvent is critical and should be determined experimentally. Ethanol is often a suitable solvent for compounds of this class.

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot ethanol (near its boiling point).

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • The hot solution is filtered through a pre-heated funnel to remove any insoluble impurities and activated carbon.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

  • The purified crystals are dried under vacuum to remove any residual solvent. A study on a similar benzodioxole derivative reported a yield of 90% after this process.[1]

Bisulfite Extraction

This highly selective method is particularly effective for purifying aldehydes from mixtures containing non-aldehydic impurities. The protocol is based on a general procedure for aromatic aldehydes.[2]

Procedure:

  • The crude mixture containing this compound is dissolved in a minimal amount of a suitable organic solvent (e.g., methanol).

  • A saturated aqueous solution of sodium bisulfite is added to the solution, and the mixture is stirred vigorously. This leads to the formation of a water-soluble bisulfite adduct with the aldehyde.

  • An immiscible organic solvent (e.g., ethyl acetate) is added to the mixture, and the two layers are separated using a separatory funnel. The non-aldehydic impurities will remain in the organic layer.

  • The aqueous layer containing the bisulfite adduct is washed with the immiscible organic solvent to remove any residual impurities.

  • The aldehyde is regenerated by adding a base (e.g., sodium carbonate solution) to the aqueous layer, which decomposes the bisulfite adduct.

  • The liberated this compound is then extracted back into an organic solvent.

  • The organic extracts are combined, washed with water, and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the purified aldehyde. This method typically results in purities and recoveries greater than 95%.[2]

Visualizing the Purification Workflow

To better illustrate the decision-making process and the sequence of steps in a typical purification strategy, the following workflow diagram is provided.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result CrudeProduct Crude this compound AqueousWorkup Aqueous Work-up CrudeProduct->AqueousWorkup Recrystallization Recrystallization AqueousWorkup->Recrystallization ColumnChromatography Column Chromatography AqueousWorkup->ColumnChromatography BisulfiteExtraction Bisulfite Extraction AqueousWorkup->BisulfiteExtraction PurityAnalysis Purity & Yield Analysis (e.g., NMR, GC-MS, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis BisulfiteExtraction->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

A general workflow for the purification of this compound.

Conclusion

The selection of a purification method for this compound should be guided by the specific requirements of the subsequent synthetic steps, including the desired level of purity and the acceptable yield. For initial purification from inorganic impurities, a simple aqueous work-up may suffice. For achieving high purity, particularly for applications in drug development, recrystallization or bisulfite extraction are more robust methods. While recrystallization is a classic and effective technique, bisulfite extraction offers exceptional selectivity for aldehydes. For complex mixtures or the removal of closely related impurities, column chromatography (not detailed with quantitative data in the provided search results but a standard technique) would be the method of choice. Ultimately, a combination of these techniques may be necessary to achieve the optimal balance of purity and yield for this valuable synthetic intermediate.

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Efficacy of 1,3-Benzodioxole-4-carbaldehyde Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of 1,3-benzodioxole-4-carbaldehyde derivatives reveals a landscape of promising therapeutic potential, particularly in the realms of oncology and metabolic disorders. While in vitro assays provide a crucial first look at biological activity, in vivo studies offer a more complex and holistic understanding of a compound's efficacy and safety. This guide provides a comparative analysis of published data on these compounds, highlighting the frequent yet not always seamless translation from the lab bench to live models.

The 1,3-benzodioxole scaffold, a key structural motif in numerous natural products, has garnered significant attention from medicinal chemists. Derivatives of this compound, in particular, have been synthesized and evaluated for a range of biological activities. This comparison focuses on two key therapeutic areas where these compounds have shown notable activity: anticancer and antidiabetic effects.

Anticancer Activity: From Cell Lines to Tumor Models

Several studies have explored the potential of 1,3-benzodioxole derivatives as anticancer agents. In vitro screenings against various human tumor cell lines have identified compounds with significant growth inhibitory activity. For instance, a series of 1,3-benzodioxoles demonstrated growth inhibition at concentrations ranging from 10⁻⁷ to 10⁻⁵ M in 52 different cell lines[1][2]. More recently, a novel derivative, (E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM, outperforming the standard chemotherapeutic drug 5-fluorouracil[4].

The translation of this in vitro promise to in vivo settings has been demonstrated in various models. In a chick embryo chorioallantoic membrane (CAM) xenograft model, YL201 was shown to inhibit tumor angiogenesis and reduce tumor weight, suggesting a favorable in vivo safety profile[4]. Another innovative approach involved conjugating 1,3-benzodioxole derivatives with arsenicals. These conjugates not only showed enhanced anti-proliferative activity in vitro but also effectively eliminated tumors in mice without apparent side effects[3][5][6]. The mechanism of action for these arsenical conjugates was linked to the inhibition of the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells[3][5].

Antidiabetic Potential: Targeting Alpha-Amylase

In the context of metabolic diseases, benzodioxole carboxamide derivatives have been investigated for their antidiabetic properties. In vitro assays identified compounds IIa and IIc as potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion, with IC₅₀ values of 0.85 µM and 0.68 µM, respectively[7][8][9]. Importantly, these compounds displayed low cytotoxicity against normal human embryonic kidney (Hek293t) cells, indicating a good preliminary safety profile[7][8][9].

The most promising of these, compound IIc, was further evaluated in a streptozotocin-induced diabetic mouse model. The in vivo study confirmed the in vitro findings, showing that administration of compound IIc significantly reduced blood glucose levels in diabetic mice[7][8][9]. This successful transition from in vitro enzyme inhibition to in vivo glycemic control underscores the therapeutic potential of this class of compounds for diabetes management.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from the cited studies, offering a clear comparison of the in vitro and in vivo performance of selected this compound based compounds.

Table 1: In Vitro Anticancer Activity of 1,3-Benzodioxole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 852 human tumor cell lines0.1 - 10[1]
(E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-2314.92 ± 1.09[4]
5-Fluorouracil (control)MDA-MB-23118.06 ± 2.33[4]
PFZ2 (1,3-benzodioxole-arsenical conjugate)Various cancer cell linesBroad spectrum anti-proliferation[3]

Table 2: In Vivo Anticancer Efficacy of 1,3-Benzodioxole Derivatives

CompoundAnimal ModelKey FindingReference
(E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)Chick embryo chorioallantoic membrane (CAM) xenograftInhibited tumor angiogenesis and reduced tumor weight[4]
1,3-Benzodioxole-arsenical conjugatesTumor-bearing miceEliminated tumors with no observed side effects[3][5]

Table 3: In Vitro α-Amylase Inhibition by Benzodioxole Carboxamide Derivatives

CompoundIC₅₀ (µM)Cytotoxicity (Hek293t cells, IC₅₀ > µM)Reference
IIa0.85150[7][8][9]
IIc0.68150[7][8][9]

Table 4: In Vivo Antidiabetic Efficacy of Compound IIc

Animal ModelTreatmentOutcomeReference
Streptozotocin-induced diabetic miceFive doses of Compound IIcSignificant reduction in blood glucose levels[7][8][9]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.

In Vitro Assays
  • Anticancer Activity (MTT Assay): Most studies utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compounds against various cancer cell lines. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. Cells are typically seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The absorbance is then measured using a microplate reader to determine the cell viability and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

  • α-Amylase Inhibition Assay: The inhibitory activity of the compounds against α-amylase was determined using a chromogenic assay. The enzyme solution is pre-incubated with various concentrations of the test compounds. The enzymatic reaction is initiated by adding a starch solution as the substrate. After a specific incubation time at a controlled temperature and pH, the reaction is stopped, and the amount of product (e.g., maltose) is quantified, often using a colorimetric reagent like dinitrosalicylic acid. The inhibitory activity is calculated, and the IC₅₀ value is determined.[7]

In Vivo Models
  • Chick Embryo Chorioallantoic Membrane (CAM) Xenograft Model: This model is used to study angiogenesis and tumor growth in vivo. Fertilized chicken eggs are incubated, and a small window is made in the shell to expose the CAM. Cancer cells are then grafted onto the CAM. The test compound is applied topically or systemically, and the effect on tumor growth and blood vessel formation is observed and quantified over several days.[4]

  • Streptozotocin-Induced Diabetic Mice Model: This is a widely used model for type 1 diabetes. Mice are injected with streptozotocin, a chemical that is toxic to the insulin-producing β-cells of the pancreas, leading to hyperglycemia. Once diabetes is established, the mice are treated with the test compound, and blood glucose levels are monitored over a period of time to assess the compound's antidiabetic efficacy.[7][8][9]

  • Tumor-Bearing Mouse Models: For anticancer studies, human cancer cells are often implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. Tumor volume and weight are measured to evaluate the compound's antitumor efficacy.[3][5]

Visualizing the Pathways and Processes

Diagrams illustrating the experimental workflow and a key signaling pathway provide a clearer understanding of the research process and the compound's mechanism of action.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of 1,3-Benzodioxole Derivatives invitro_activity Biological Activity Screening (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->invitro_activity Initial Screening lead_id Lead Compound Identification invitro_activity->lead_id Data Analysis animal_model Animal Model Development (e.g., Induced Disease, Xenograft) lead_id->animal_model Advancement to In Vivo invivo_testing In Vivo Efficacy & Toxicity Testing animal_model->invivo_testing pk_pd Pharmacokinetic/ Pharmacodynamic Studies invivo_testing->pk_pd Further Characterization

Caption: General experimental workflow for the evaluation of 1,3-benzodioxole derivatives.

G compound 1,3-Benzodioxole- Arsenical Conjugate trx_system Thioredoxin (Trx) System compound->trx_system Inhibits ros Increased Reactive Oxygen Species (ROS) trx_system->ros Leads to apoptosis Apoptosis ros->apoptosis Induces

Caption: Signaling pathway for 1,3-benzodioxole-arsenical conjugates in cancer cells.

References

Benchmarking New Catalysts for the Synthesis of 1,3-Benzodioxole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-Benzodioxole-4-carbaldehyde, a key intermediate in the preparation of various pharmaceuticals and fine chemicals, is a critical process demanding high efficiency and selectivity. This guide provides an objective comparison of catalytic methods for the ortho-formylation of 1,3-benzodioxole, presenting a benchmark of their performance based on available experimental data.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalytic system is paramount for achieving high yields and regioselectivity in the formylation of 1,3-benzodioxole. While several methods exist for the introduction of a formyl group onto an aromatic ring, achieving exclusive ortho-substitution (to the 4-position) remains a significant challenge. This section summarizes the performance of various catalytic approaches.

Catalytic MethodCatalyst/Reagent SystemKey Performance MetricsAdvantagesDisadvantages
Casnati-Skattebøl Reaction MgCl₂, Triethylamine (Et₃N), ParaformaldehydeHigh Regioselectivity: Exclusively ortho-formylation reported for methylenedioxy-substituted phenols. High Yields: Generally good to excellent yields.[1][2]Excellent ortho-selectivity, mild reaction conditions.[1][2]Requires anhydrous conditions.
Vilsmeier-Haack Reaction POCl₃/DMFVariable Regioselectivity: Can produce a mixture of ortho and para isomers. The para-isomer (piperonal) is often the major product.[3]Well-established and widely used for formylation of electron-rich arenes.[4][5]Often lacks high regioselectivity for the ortho position; use of corrosive reagents.
Duff Reaction Hexamethylenetetramine (HMTA)Ortho-directing: Preferentially formylates at the ortho position to electron-donating groups.[6] Generally Inefficient: Often results in low to moderate yields.[6]Utilizes a readily available and inexpensive formylating agent.Low yields are a significant drawback.[6]
Reimer-Tiemann Reaction Chloroform, Strong Base (e.g., NaOH)Ortho-directing: Generally favors ortho-formylation. Moderate Yields: Typically provides yields in the range of 20-60%.[7]A classic method for ortho-formylation of phenols.Can produce para-isomers and other byproducts; use of toxic chloroform.[7][8][9]
Lewis Acid Catalysis SnCl₄, Dichloromethyl methyl etherHigh Yield (for substituted analog): A 90% yield was reported for a substituted 1,3-benzodioxole derivative.[10]Potentially high yields.The use of a strong Lewis acid like SnCl₄ can risk cleaving the dioxole ring.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the generalized experimental protocols for the key synthetic methods discussed.

Casnati-Skattebøl ortho-Formylation of Phenols

This method has been reported to be highly effective for the ortho-formylation of phenols, including those with methylenedioxy substituents.[1][2]

Reagents:

  • Substituted Phenol (e.g., 1,3-Benzodioxole)

  • Anhydrous Magnesium Dichloride (MgCl₂)[12]

  • Triethylamine (Et₃N)[12]

  • Paraformaldehyde[12]

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile[12][13]

Procedure:

  • A dry, three-necked round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., Argon).[12]

  • Anhydrous MgCl₂ and paraformaldehyde are added to the flask under a positive pressure of inert gas.[12]

  • Anhydrous solvent (THF or acetonitrile) is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.[12]

  • The phenol (1,3-benzodioxole) is added dropwise to the mixture.[12]

  • The reaction mixture is heated to reflux for several hours.[12]

  • After cooling to room temperature, the reaction is quenched, typically with an acidic aqueous solution (e.g., 1N HCl).[12]

  • The product is extracted with an organic solvent (e.g., ether), washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[12]

  • Purification is typically achieved by recrystallization or column chromatography.[12]

Vilsmeier-Haack Reaction

A widely used method for formylating electron-rich aromatic compounds.

Reagents:

  • 1,3-Benzodioxole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of POCl₃ to ice-cold DMF with stirring.

  • 1,3-Benzodioxole is then added to the freshly prepared Vilsmeier reagent at a low temperature.

  • The reaction mixture is stirred at room temperature or heated for a period to ensure completion.

  • The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution).

  • The product is then extracted with an organic solvent, washed, dried, and purified.

Duff Reaction

This method utilizes hexamethylenetetramine as the formylating agent.

Reagents:

  • 1,3-Benzodioxole

  • Hexamethylenetetramine (HMTA)

  • Acid catalyst (e.g., trifluoroacetic acid or boric acid/glycerol)

Procedure:

  • 1,3-Benzodioxole and HMTA are dissolved in a suitable solvent (e.g., glycerol or trifluoroacetic acid).

  • The mixture is heated for several hours.

  • The reaction is worked up by acid hydrolysis to liberate the aldehyde.

  • The product is then isolated and purified.

Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols under basic conditions.

Reagents:

  • 1,3-Benzodioxole (if treated as a phenol analog)

  • Chloroform (CHCl₃)

  • A strong base (e.g., sodium hydroxide)

  • Solvent (typically a biphasic system of water and an organic solvent)

Procedure:

  • 1,3-Benzodioxole is dissolved in an organic solvent, and an aqueous solution of a strong base is added.

  • Chloroform is added portion-wise to the stirred, heated mixture.

  • The reaction is refluxed for several hours.

  • After cooling, the mixture is acidified, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, followed by purification of the product.

Visualizing the Catalytic Workflow

To aid in the conceptualization of the catalyst benchmarking process, the following diagrams illustrate the key stages and relationships.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Synthesis cluster_analysis Analysis & Benchmarking catalyst Catalyst Selection (e.g., MgCl2, POCl3) reaction_setup Reaction Setup (Inert Atmosphere, Temp. Control) catalyst->reaction_setup reagents Reagent Preparation (1,3-Benzodioxole, Formylating Agent) reagents->reaction_setup solvent Solvent Selection (Anhydrous THF, DMF) solvent->reaction_setup synthesis Formylation Reaction reaction_setup->synthesis workup Quenching & Extraction synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, GC-MS for Yield & Purity) purification->analysis comparison Performance Comparison (Yield, Selectivity, Conditions) analysis->comparison

Caption: General experimental workflow for benchmarking catalysts.

signaling_pathway cluster_casnati Casnati-Skattebøl cluster_vilsmeier Vilsmeier-Haack cluster_reimer Reimer-Tiemann start 1,3-Benzodioxole casnati_reagents MgCl2, Et3N, Paraformaldehyde start->casnati_reagents vilsmeier_reagent Vilsmeier Reagent (from POCl3/DMF) start->vilsmeier_reagent reimer_reagent Dichlorocarbene (:CCl2) start->reimer_reagent casnati_intermediate Ortho-Magnesium Phenoxide Complex casnati_reagents->casnati_intermediate Coordination product This compound casnati_intermediate->product Hydrolysis vilsmeier_intermediate Iminium Ion Adduct vilsmeier_reagent->vilsmeier_intermediate Electrophilic Attack vilsmeier_intermediate->product Hydrolysis reimer_intermediate Dichloromethyl Adduct reimer_reagent->reimer_intermediate Electrophilic Attack reimer_intermediate->product Hydrolysis

Caption: Simplified reaction pathways for ortho-formylation.

References

Comparative Analysis of 1,3-Benzodioxole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) for analogs of 1,3-benzodioxole reveals a scaffold with diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition. While specific SAR studies focusing on the 1,3-benzodioxole-4-carbaldehyde isomer are limited in publicly available literature, a broader analysis of the 1,3-benzodioxole core provides significant insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of various analogs and outlines the methodologies employed in their evaluation.

Anticancer Activity of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a key pharmacophore in a variety of anticancer agents. Research has demonstrated that modifications to this core structure can significantly influence cytotoxic activity against various cancer cell lines.

One study focused on novel 1,3-benzodioxole derivatives, highlighting the importance of specific substitutions for potent antitumor effects. The compound (E)-3-(benzo[d][1]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, designated as YL201, emerged as a particularly strong candidate against MDA-MB-231 breast cancer cells, with an IC₅₀ value of 4.92 ± 1.09 μM. This was notably more potent than the standard chemotherapeutic agent 5-fluorouracil (5-Fu), which had an IC₅₀ of 18.06 ± 2.33 μM against the same cell line. The design of these derivatives involved retaining the 1,3-benzodioxole ring, introducing a vinyl linker, and incorporating a trifluoromethylpiperazine group, all of which were shown to contribute to the enhanced antitumor efficacy.[2]

Further in vitro assays demonstrated that YL201 could inhibit the proliferation, adhesion, invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner.[2] For instance, at a concentration of 8 μM, YL201 reduced the proliferation rate to 23.30 ± 1.20%, compared to 69.63 ± 3.63% for 5-Fu.[2] In vivo studies using chick embryo chorioallantoic membrane (CAM) xenografts also showed that YL201 could inhibit tumor angiogenesis and reduce tumor weight more effectively than 5-Fu.[2]

Another series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. Among these, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was identified as the most active compound, demonstrating significant growth inhibitory activity on 52 different cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[3]

The table below summarizes the cytotoxic activity of selected 1,3-benzodioxole analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
YL201MDA-MB-2314.92 ± 1.095-fluorouracil18.06 ± 2.33
YL201HeLaNot specified5-fluorouracilNot specified
YL201A498Not specified5-fluorouracilNot specified
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human tumor cell lines0.1 - 10Not applicableNot applicable

Antimicrobial and Other Biological Activities

Beyond cancer, 1,3-benzodioxole derivatives have been investigated for a range of other biological activities, including their potential as antimicrobial agents and enzyme inhibitors.

A series of 1,3-benzodioxole derivatives were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. One compound, 4f, was found to be the most potent inhibitor of the COX-1 enzyme with an IC₅₀ of 0.725 µM.[1] Another compound, 3b, showed potent activity against both COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 1.3 µM, respectively.[1]

The table below presents the inhibitory activity of selected 1,3-benzodioxole analogs against COX enzymes.

Compound/AnalogTarget EnzymeIC₅₀ (μM)Reference CompoundSelectivity Ratio (COX-1/COX-2)
4fCOX-10.725KetoprofenNot specified
3bCOX-11.12Ketoprofen0.862
3bCOX-21.3Ketoprofen0.862
4dCOX-1 / COX-2Not specifiedKetoprofen1.809

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized 1,3-benzodioxole derivatives were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 μM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 enzymes is determined using a colorimetric COX inhibitor screening assay kit.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid to a mixture containing the respective enzyme, heme, and the test compound at various concentrations in a Tris-HCl buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Colorimetric Detection: The prostaglandin hydroperoxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The IC₅₀ values are calculated from the concentration-inhibition response curves.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells into 96-well Plates culture->seed treat Add 1,3-Benzodioxole Analogs at Various Concentrations seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: General experimental workflow for assessing the cytotoxicity of 1,3-benzodioxole analogs using the MTT assay.

sar_summary cluster_substituents Key Structural Modifications cluster_activity Resulting Biological Activity core 1,3-Benzodioxole Core vinyl Vinyl Linker core->vinyl Introduction of piperazine Trifluoromethyl- piperazine Moiety core->piperazine Incorporation of amide Amide/Acyl Group core->amide Addition of anticancer Enhanced Anticancer Activity vinyl->anticancer piperazine->anticancer amide->anticancer

Caption: Logical relationship diagram summarizing key SAR findings for anticancer 1,3-benzodioxole analogs.

References

Safety Operating Guide

Safe Disposal of 1,3-Benzodioxole-4-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,3-Benzodioxole-4-carbaldehyde, ensuring compliance with safety regulations and promoting a secure laboratory environment. The information is intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Proper handling is the first step in safe disposal. Before working with this compound, ensure all required personal protective equipment (PPE) is in use. The compound is classified as a hazardous substance, causing skin and serious eye irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a protective lab coat to ensure full skin coverage.[2][3]

  • Respiratory Protection: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3] If vapors, mists, or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]

Always wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is used.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is critical for safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a summary of these risks.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Aquatic Hazard (Long-term)H411Toxic to aquatic life with long lasting effects[6]
Acute Toxicity (Oral)H302Harmful if swallowed[7]
Reproductive ToxicityH360May damage fertility or the unborn child[6]
Step-by-Step Disposal Protocol

Disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain. [2][3][8] Discharge into the environment must be avoided.[3]

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound, along with contaminated items like weighing paper, gloves, or absorbent pads, in a dedicated, clearly labeled, and sealable container.[2]

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][8]

  • Ensure the label is accurate and legible to prevent accidental mixing of incompatible wastes.[9]

Step 3: Secure Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[2]

  • Ensure containers are kept tightly closed except when adding waste.[3][8][9]

  • Store liquids in secondary containment to prevent spills.[8]

  • Keep waste away from incompatible materials such as strong oxidizing agents and acids.[4][5]

Step 4: Arrange for Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[2][3]

  • The primary disposal methods for this type of chemical waste are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[3]

Operational Plans and Methodologies

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.[2]

  • Contain Spill: Use an inert absorbent material (e.g., sand, silica gel, vermiculite) to soak up the spill.[4] Avoid generating dust.[3]

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[4][5] Use non-sparking tools.[3][5]

  • Decontaminate: Clean the spill area thoroughly.[2] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office immediately.[2]

Potential Chemical Deactivation Methods

While the standard and recommended procedure is disposal via a licensed facility, chemical neutralization can be an alternative for some aldehydes. Commercial products like Aldex® can convert aldehydes such as formaldehyde and glutaraldehyde into non-toxic, non-hazardous waste.[10]

Note: The efficacy of such products on this compound is not specified. Any chemical deactivation protocol must be:

  • Thoroughly evaluated for this specific compound.

  • Performed by trained personnel.

  • Approved by your institution's EHS department before implementation.

Deactivation can offer advantages by reducing worker exposure and lowering handling and transportation costs.[11]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Storage & Final Disposal start Handling of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood generation Is Waste Generated? fume_hood->generation generation->fume_hood No, Continue Work segregate Segregate Waste (Solid vs. Liquid) generation->segregate Yes label_waste Label Container: 'Hazardous Waste' + Chemical Name segregate->label_waste storage Store in Secure Satellite Accumulation Area label_waste->storage pickup Contact EHS for Waste Pickup storage->pickup end Disposal by Licensed Facility (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Benzodioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole-4-carbaldehyde. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] It is also a flammable liquid and vapor.[2][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and prevent accidents.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Safety Goggles or Safety Glasses with side shieldsMust meet ANSI Z87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5][6]
Hand Protection Disposable Nitrile or Neoprene GlovesInspect gloves before each use. Immediately change gloves upon any contact with the chemical and dispose of them properly after each use.[5][7]
Body Protection Flame-resistant Laboratory CoatA Nomex® or equivalent flame-resistant lab coat should be worn over cotton-based clothing. The lab coat must be fully buttoned to cover as much skin as possible. Avoid polyester or acrylic fabrics.[5][7]
Foot Protection Closed-toe, closed-heel shoesShoes must be made of a chemical-resistant material and cover the entire foot.[5][7]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if working outside of a certified chemical fume hood or if there is a potential for inhalation of vapors, mists, or dust.[5][6] Annual fit testing and training are necessary.[5]

Safe Handling and Operational Plan

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][9]

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or perforation.[5][7]

  • Dispensing: Ground and bond containers when transferring the chemical to prevent static discharge.[2][8] Use non-sparking tools.[2][8]

  • During Use: Avoid breathing vapors, mist, or gas.[3][4] Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water.[4][8]

  • In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4]

  • If swallowed: Rinse mouth with water.[8] Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

  • In case of fire: Use carbon dioxide (CO2), dry chemical, or foam to extinguish.[4]

Disposal Plan

  • Waste Collection: Dispose of contents and container to an approved waste disposal plant.[4][10] Do not dispose of the chemical down the drain.[9][10]

  • Contaminated Materials: Any PPE or other materials that come into contact with this compound should be considered hazardous waste and disposed of accordingly.

  • Container Disposal: Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.[2]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Locate Emergency Equipment B->C D Ground and Bond Containers C->D Proceed to Handling E Dispense Chemical D->E F Perform Work in Fume Hood E->F G Securely Close Container F->G Complete Work I Dispose of Contaminated PPE F->I Generate Waste H Store Properly G->H J Dispose of Chemical Waste H->J Dispose of Unused Chemical I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.